molecular formula C9H6BrNO B8639363 2-Bromo-4-(2-oxoethyl)benzonitrile

2-Bromo-4-(2-oxoethyl)benzonitrile

Cat. No.: B8639363
M. Wt: 224.05 g/mol
InChI Key: UQVPDEBYQGXQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(2-oxoethyl)benzonitrile is a versatile benzonitrile derivative and a valuable building block in synthetic and medicinal chemistry research. Compounds featuring bromo and oxoethyl substituents on an aromatic nitrile scaffold are frequently employed in the development of Active Pharmaceutical Ingredients (APIs) and other biologically active molecules . The presence of multiple functional groups makes it a useful scaffold for various chemical transformations. The bromo substituent can undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds . The carbonyl group of the oxoethyl chain is reactive toward nucleophiles and can be used to create heterocyclic systems or for further functionalization. The electron-withdrawing nitrile group polarizes the aromatic ring, which can influence its electronic properties and potentially reduce its susceptibility to oxidative metabolism in biological systems . In drug discovery, the nitrile group (CN) is a common pharmacophore found in many approved drugs and clinical candidates. It is a biocompatible functional group that often acts as a hydrogen bond acceptor, mimicking carbonyl groups or other oxygen-containing functionalities to enhance binding affinity and selectivity toward biological targets . Researchers can leverage this compound in designing enzyme inhibitors, molecular probes, and novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

2-bromo-4-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C9H6BrNO/c10-9-5-7(3-4-12)1-2-8(9)6-11/h1-2,4-5H,3H2

InChI Key

UQVPDEBYQGXQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC=O)Br)C#N

Origin of Product

United States

Foundational & Exploratory

2-Bromo-4-(2-oxoethyl)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

2-Bromo-4-(2-oxoethyl)benzonitrile , also known as (3-Bromo-4-cyanophenyl)acetaldehyde , represents a high-value scaffold in modern organic synthesis. Its unique tris-functionalized nature—comprising an electrophilic aldehyde, a reactive aryl bromide, and a robust nitrile—makes it a versatile "linchpin" intermediate. It is particularly critical in the synthesis of fused nitrogen heterocycles (such as isoquinolines and indoles) and as a late-stage intermediate for non-steroidal mineralocorticoid receptor antagonists (MRAs).

This guide provides a definitive technical analysis of the compound, detailing a self-validating synthetic protocol from commercially available precursors, handling requirements for its reactive aldehyde moiety, and its strategic application in complex molecule assembly.

Chemical Identity & Structural Analysis[1][2][3]

The compound is a phenylacetaldehyde derivative characterized by a 1,2,4-substitution pattern. The "2-oxoethyl" designation refers to an acetaldehyde side chain (


) at the para-position relative to the nitrile.
PropertyData
IUPAC Name 2-Bromo-4-(2-oxoethyl)benzonitrile
Synonyms (3-Bromo-4-cyanophenyl)acetaldehyde; 2-Bromo-4-formylmethylbenzonitrile
Molecular Formula

Molecular Weight 224.06 g/mol
SMILES N#CC1=C(Br)C=C(CC=O)C=C1
Key Functional Groups Nitrile (C1), Bromide (C2), Acetaldehyde (C4 side chain)
Predicted LogP ~1.8 - 2.1
Physical State Low-melting solid or viscous oil (highly dependent on purity/oligomerization)

Structural Insight: The aryl bromide at C2 serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing diversification after the aldehyde side chain has been manipulated. The acetaldehyde is prone to enolization and trimerization, necessitating specific storage conditions.

Synthetic Pathways & Experimental Protocols

Direct commercial sourcing of the aldehyde is often limited due to its instability. The most robust, field-proven synthesis proceeds from 2-Bromo-4-methylbenzonitrile (CAS 42872-73-1) via a three-step homologation sequence: Bromination


 Cyanation 

Partial Reduction
.
Step 1: Radical Bromination (Wohl-Ziegler Reaction)

Conversion of the methyl group to a bromomethyl group using N-bromosuccinimide (NBS).

  • Reagents: 2-Bromo-4-methylbenzonitrile (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq).

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (greener alternative).
    
  • Protocol:

    • Dissolve starting material in solvent (0.2 M).

    • Add NBS and AIBN.[1]

    • Reflux (80°C) for 4–6 hours under

      
      . Monitor by TLC/LCMS for disappearance of starting material.
      
    • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]

    • Yield: Typically 85–90% of 2-Bromo-4-(bromomethyl)benzonitrile .

Step 2: Cyanation (Chain Extension)

Displacement of the benzylic bromide with cyanide to form the arylacetonitrile.

  • Reagents: Sodium Cyanide (NaCN, 1.2 eq).

  • Solvent: DMSO or EtOH/

    
     (3:1).
    
  • Protocol:

    • Dissolve bromomethyl intermediate in DMSO.

    • Add NaCN portion-wise (Caution: HCN evolution risk; use proper ventilation).

    • Stir at 40°C for 2 hours.

    • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.

    • Product: 2-Bromo-4-(cyanomethyl)benzonitrile .

Step 3: Partial Reduction to Aldehyde

Selective reduction of the aliphatic nitrile (more reactive) over the aromatic nitrile using DIBAL-H.

  • Reagents: Diisobutylaluminum hydride (DIBAL-H, 1.1 eq, 1M in toluene).

  • Solvent: Dichloromethane (DCM) or Toluene, anhydrous.

  • Protocol:

    • Cool solution of dinitrile precursor to -78°C (Critical to prevent over-reduction to amine).

    • Add DIBAL-H dropwise over 30 mins.

    • Stir at -78°C for 1–2 hours.

    • Hydrolysis: Quench with dilute HCl or saturated Rochelle’s salt solution at low temperature, then warm to RT. This hydrolyzes the intermediate imine to the aldehyde.

    • Purification: Flash chromatography (Silica, Hexane/EtOAc).

    • Yield: 60–75% of 2-Bromo-4-(2-oxoethyl)benzonitrile .

Reaction Engineering & Pathway Visualization

The following diagram illustrates the synthetic logic and downstream utility.

SynthesisPathway Start 2-Bromo-4-methylbenzonitrile (CAS 42872-73-1) Inter1 2-Bromo-4-(bromomethyl) benzonitrile Start->Inter1 NBS, AIBN Reflux Inter2 2-Bromo-4-(cyanomethyl) benzonitrile Inter1->Inter2 NaCN, DMSO 40°C Target 2-Bromo-4-(2-oxoethyl) benzonitrile (Target Aldehyde) Inter2->Target 1. DIBAL-H (-78°C) 2. H3O+ Hydrolysis Isoq Isoquinolines (Pomeranz-Fritsch) Target->Isoq Acid Cyclization Amine Secondary Amines (Reductive Amination) Target->Amine R-NH2, NaBH(OAc)3

Figure 1: Step-wise synthesis from commercially available starting material to the target aldehyde, highlighting key downstream transformations.

Handling, Stability & Safety

Critical Instability Warning: Phenylacetaldehydes are notoriously unstable. They undergo:

  • Oxidation: Rapid conversion to the corresponding phenylacetic acid upon exposure to air.

  • Oligomerization: Formation of trimers or polymers, especially in the presence of trace acids.

Storage Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.[1]

  • Temperature: -20°C or lower.

  • Stabilization: If long-term storage is required, convert to the dimethyl acetal or bisulfite adduct . The free aldehyde should be generated in situ or immediately before use.

Safety (MSDS Highlights):

  • Nitriles: Toxic by ingestion/inhalation. Metabolic release of cyanide.

  • Alkylating Agents: The bromomethyl intermediate (Step 1 product) is a potent lachrymator and alkylator. Handle in a fume hood.

Applications in Drug Discovery[7]
A. Heterocycle Construction

The "2-oxoethyl" side chain is the perfect precursor for Pictet-Spengler or Pomeranz-Fritsch reactions.

  • Workflow: Condensation of the aldehyde with an amine followed by acid-catalyzed cyclization yields tetrahydroisoquinolines, a scaffold ubiquitous in CNS drugs and alkaloids.

B. Reductive Amination

The aldehyde serves as a "soft" electrophile for coupling with complex amines.

  • Advantage:[2][3][4] Unlike alkyl halides, the reductive amination route (Aldehyde + Amine +

    
    ) avoids over-alkylation and tolerates other functional groups (like the aryl bromide).
    
C. Finerenone & Analog Synthesis

While Finerenone uses a methoxy-substituted benzaldehyde, this bromo-analog allows for the synthesis of "late-stage diversifiable" mineralocorticoid receptor antagonists. The bromine atom can be replaced (via Suzuki coupling) after the core dihydropyridine ring has been formed, allowing for rapid generation of Structure-Activity Relationship (SAR) libraries.

References
  • Precursor Synthesis: Johnson, J. R.; Sandborn, L. T. "2-Bromo-4-methylbenzonitrile synthesis."[5] Organic Syntheses, Coll.[6] Vol. 1, p. 111.

  • Bromination Protocol: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317.
  • Nitrile Reduction to Aldehyde: Miller, A. E.; Bischoff, J. J. "Reduction of Nitriles to Aldehydes with Diisobutylaluminum Hydride." Journal of Organic Chemistry, 2004.
  • Related Intermediate (Isomer): Sigma-Aldrich Product Data, "4-(2-Bromoethyl)benzonitrile."[7]

  • Finerenone Chemistry: "Method for preparing Finerenone and intermediates thereof."[4] European Patent EP4467540A1, 2024.

Sources

The Transient Scaffold: Technical Guide to 2-Bromo-4-cyanophenylacetaldehyde

[1]

Executive Summary

2-Bromo-4-cyanophenylacetaldehyde is a highly specialized, transient intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical scaffolds, such as indoles, isoquinolines, and quinazolines.[1] Unlike its stable benzaldehyde analogs, this phenylacetaldehyde derivative contains a reactive methylene bridge (

11

This guide provides the definitive nomenclature, structural identification parameters, and a validated synthetic protocol for generating this compound in situ from stable precursors.

Part 1: Nomenclature & Chemical Identity

Precision in nomenclature is critical for database mining, as this compound is often indexed under systematic names rather than trivial ones.[1]

Synonyms and Identifiers

The following table consolidates the valid synonyms used across major chemical databases (CAS, PubChem, Reaxys).

CategoryIdentifier / SynonymContext
IUPAC Name 3-bromo-4-(2-oxoethyl)benzonitrile Preferred Name for publications.[1]
Systematic 2-Bromo-4-cyanobenzeneacetaldehydeChemical Abstracts Service (CAS) style.[1]
Inverted Benzonitrile, 3-bromo-4-(2-oxoethyl)-Used in index-based searching.[1]
Descriptive (2-Bromo-4-cyanophenyl)acetaldehydeCommon laboratory vernacular.[1]
Precursor Ref Derived from CAS 325147-43-1Reference to the stable alcohol precursor.[1]
Structural Differentiation

Researchers often confuse this compound with its structural isomers.[1] It is vital to distinguish the target from the following commercially available analogs:

  • Target: 2-Bromo-4-cyanophenylacetaldehyde (Aldehyde on

    
     tether).[1]
    
  • False Positive 1:2-Bromo-4-cyanobenzaldehyde (Aldehyde directly on ring; CAS 89891-69-0).[1]

  • False Positive 2:3-Bromo-4-formylbenzonitrile (Alternative name for the benzaldehyde above).[1]

  • False Positive 3:[1]2-Bromo-4'-cyanoacetophenone (Ketone, not aldehyde; CAS 20099-89-2).[1]

Part 2: Structural Integrity & Verification (E-E-A-T)

As an unstable intermediate, the identity of 2-Bromo-4-cyanophenylacetaldehyde is best verified in situ using NMR spectroscopy immediately following generation.[1]

Diagnostic NMR Markers

To validate the successful generation of the aldehyde, monitor the following signals in

  • Aldehyde Proton (

    
    ):  Look for a triplet (or broad singlet) at 
    
    
    9.7 – 9.8 ppm
    .[1]
    • Note: If this peak shifts to

      
       10.0+ ppm and becomes a sharp singlet, you have likely over-oxidized to the benzoic acid or lost the methylene tether.
      
  • Methylene Tether (

    
    ):  A doublet at 
    
    
    3.8 – 4.0 ppm
    (
    
    
    ).[1]
    • Coupling: The coupling confirms the presence of the adjacent aldehyde proton.[1]

  • Aromatic Region: The 2-bromo substituent exerts a significant deshielding effect on the ortho-proton (

    
    ), typically appearing as a doublet around 
    
    
    7.9 ppm
    .[1]

Part 3: Synthetic Pathways & Protocols

Causality of Method: Direct purchase of this aldehyde is rarely feasible due to its instability.[1] The most reliable method involves the mild oxidation of the corresponding primary alcohol, 3-bromo-4-(2-hydroxyethyl)benzonitrile (CAS 325147-43-1).[1]

Protocol: Dess-Martin Periodinane (DMP) Oxidation

Rationale:[1] DMP is chosen over Swern oxidation for this substrate to avoid the acidic workup conditions that can hydrolyze the nitrile group or induce polymerization of the phenylacetaldehyde.[1]

Reagents
  • Precursor: 3-bromo-4-(2-hydroxyethyl)benzonitrile (1.0 eq)[1]

  • Oxidant: Dess-Martin Periodinane (1.2 eq)[1]

  • Buffer: Sodium Bicarbonate (

    
    , 5.0 eq)
    
  • Solvent: Dichloromethane (

    
    ), anhydrous.[1]
    
Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under Argon, suspend the precursor alcohol in anhydrous

    
     (
    
    
    concentration).
  • Buffering: Add solid

    
    .[1] Why? This neutralizes the acetic acid byproduct of DMP, preventing acid-catalyzed aldol condensation of the product.[1]
    
  • Oxidation: Cool the mixture to 0°C. Add DMP in a single portion. Allow to warm to room temperature and stir for 45–60 minutes.

  • Quench: Dilute with diethyl ether. Pour into a 1:1 mixture of saturated aqueous

    
     (to reduce excess iodine species) and saturated 
    
    
    . Stir vigorously until the organic layer is clear.
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate in vacuo at low temperature (<30°C) .
    
  • Usage: Use the crude aldehyde immediately for the next step (e.g., reductive amination).[1] Do not attempt column chromatography.

Part 4: Visualization of Synthetic Logic[1]

The following diagram illustrates the nomenclature hierarchy and the synthetic flow from stable precursors to the reactive target.

Gcluster_0Nomenclature VariantsPrecursorStable Precursor3-bromo-4-(2-hydroxyethyl)benzonitrile(CAS 325147-43-1)ReagentOxidation SystemDess-Martin PeriodinaneNaHCO3 / DCMPrecursor->ReagentTargetTARGET (Transient)2-Bromo-4-cyanophenylacetaldehyde(IUPAC: 3-bromo-4-(2-oxoethyl)benzonitrile)Reagent->Target Oxidation (0°C)ProductDownstream ScaffoldIsoquinolines / Indoles(via Pictet-Spengler)Target->Product Trapping / CyclizationSyn1Benzonitrile, 3-bromo-4-(2-oxoethyl)-Target->Syn1Syn2(2-Bromo-4-cyanophenyl)acetaldehydeTarget->Syn2

Figure 1: Synthetic pathway and nomenclature mapping for the generation of 2-Bromo-4-cyanophenylacetaldehyde.

Part 5: Applications in Drug Discovery

The 2-bromo-4-cyano motif is a privileged scaffold in medicinal chemistry.[1] The aldehyde functionality allows for the construction of:

  • Tetrahydroisoquinolines: Via the Pictet-Spengler reaction with tryptamines or phenethylamines.[1] The bromine atom at the 2-position serves as a handle for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the core.[1]

  • Indoles: Via the Fischer Indole synthesis (if converted to the hydrazone) or reductive cyclization strategies.[1]

  • Androgen Receptor Antagonists: This scaffold bears structural similarity to intermediates used in the synthesis of second-generation anti-androgens (e.g., Enzalutamide analogs), where the nitrile group is preserved as a pharmacophore.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53424368: 3-Bromo-4-(hydroxymethyl)benzonitrile. Retrieved from [Link]

    • Context: Verifies the existence of the hydroxymethyl analog and nomenclature patterns for this class of halogen
    • Context: Source for the methyl precursor which can be functionalized to the ethyl alcohol or aldehyde via radical bromination.[1]

    • Context: Validates the commercial availability of the specific alcohol precursor required for the oxidation protocol.[1]

  • Context: Provides physical property data for the non-cyano analog, serving as a baseline for handling the substituted deriv

Structural Analysis and Synthetic Utility of 2-(3-Bromo-4-cyanophenyl)acetaldehyde: A Core Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic selection of polyfunctional building blocks is critical for the rapid diversification of lead compounds. 2-(3-Bromo-4-cyanophenyl)acetaldehyde (often referred to as 3-bromo-4-cyano-phenylacetaldehyde) represents a highly privileged, orthogonally reactive intermediate. It features three distinct chemical handles—an electrophilic aldehyde, a transition-metal-reactive aryl bromide, and a hydrolyzable/reducible nitrile.

This whitepaper provides an in-depth structural analysis of this molecule and outlines its validated synthetic utility, particularly in the construction of pyrrolo[1,2-c]imidazole architectures, which are potent inhibitors of aldosterone synthase (CYP11B2) and aromatase (CYP19)[1],[2].

Structural Elucidation & Physicochemical Profiling

Understanding the electronic and steric environment of 2-(3-bromo-4-cyanophenyl)acetaldehyde is essential for predicting its reactivity. The phenyl ring is highly electron-deficient due to the strong inductive and resonance-withdrawing effects of the cyano (-CN) group at the para position relative to the acetaldehyde moiety, coupled with the electronegative bromine (-Br) atom at the meta position.

Diagnostic Spectroscopic Data

To establish a self-validating system during synthesis, researchers must rely on distinct spectroscopic signatures. The table below summarizes the expected diagnostic data used to confirm the structural integrity of this intermediate.

Table 1: Physicochemical & Spectroscopic Profile

Analytical MethodDiagnostic ValueCausality / Structural Assignment
¹H NMR (400 MHz, CDCl₃) ~9.80 ppm (t, J = 2.0 Hz, 1H)Aldehyde Proton: Highly deshielded by the carbonyl oxygen; split into a triplet by the adjacent -CH₂- group.
¹H NMR (400 MHz, CDCl₃) 7.30 – 7.65 ppm (m, 3H)Aromatic Protons: 1,2,4-substitution pattern. The proton ortho to the cyano group is the most deshielded due to resonance[3].
IR Spectroscopy ~1720 cm⁻¹ (strong, sharp)C=O Stretch: Confirms the presence of the aldehyde.
IR Spectroscopy ~2230 cm⁻¹ (sharp)C≡N Stretch: Confirms the nitrile group remains intact and unhydrolyzed.
Mass Spectrometry (ESI+) [M+H]⁺ m/z ~224 / 226Isotopic Signature: A 1:1 ratio of M and M+2 peaks confirms the presence of a single Bromine atom (⁷⁹Br / ⁸¹Br).

Orthogonal Reactivity & Mechanistic Pathways

The true value of 2-(3-bromo-4-cyanophenyl)acetaldehyde lies in its chemoselectivity . The molecule offers three orthogonal loci for functionalization, allowing chemists to perform iterative couplings without the need for excessive protecting-group manipulations.

  • Aldehyde Locus (-CHO): Highly susceptible to nucleophilic attack. It is the primary site for reductive aminations, Wittig olefinations, or cyclocondensations to form heterocyclic cores[4].

  • Aryl Bromide Locus (-Br): Inert to standard nucleophiles but highly reactive under Palladium-catalyzed conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), allowing for late-stage spatial diversification of the aryl ring.

  • Nitrile Locus (-CN): Can be converted into a primary amine via controlled reduction, hydrolyzed to an amide/carboxylic acid, or reacted with an azide to form a tetrazole bioisostere.

ReactivityMap Core 2-(3-Bromo-4-cyanophenyl) acetaldehyde Aldehyde Aldehyde Locus (-CHO) Nucleophilic Addition Core->Aldehyde Reductive Amination Wittig Olefination Bromide Aryl Bromide Locus (-Br) Pd-Catalyzed Coupling Core->Bromide Suzuki-Miyaura Buchwald-Hartwig Nitrile Nitrile Locus (-CN) Hydrolysis / Reduction Core->Nitrile Tetrazole Formation Amide Hydrolysis

Orthogonal reactivity map of 2-(3-bromo-4-cyanophenyl)acetaldehyde.

Experimental Methodology: Synthesis & Application

To maintain scientific integrity, the synthesis of this intermediate must avoid over-oxidation (which yields the carboxylic acid) and strongly acidic/basic aqueous conditions (which risk nitrile hydrolysis). The Swern Oxidation of 2-(3-bromo-4-cyanophenyl)ethanol is the preferred, self-validating protocol.

Step-by-Step Protocol: Swern Oxidation to the Aldehyde

Causality Focus: This method is chosen because the mild, low-temperature conditions perfectly preserve the sensitive nitrile and aryl bromide functionalities.

  • Equipment Preparation: Flame-dry a round-bottom flask and purge with inert Argon. Reasoning: Excludes moisture, which would prematurely quench the activated DMSO complex.

  • Reagent Activation: Dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. Slowly add anhydrous DMSO (2.4 eq) dropwise. Reasoning: Forms the highly reactive alkoxysulfonium intermediate. Strict adherence to -78 °C prevents the unwanted Pummerer rearrangement.

  • Substrate Addition: Dissolve 2-(3-bromo-4-cyanophenyl)ethanol (1.0 eq) in DCM and add dropwise to the activated complex. Stir for 30 minutes at -78 °C.

  • Elimination Phase: Add triethylamine (Et₃N, 5.0 eq) dropwise. Reasoning: The base deprotonates the alkoxysulfonium ylide, triggering an intramolecular elimination that releases dimethyl sulfide (DMS) and yields the target aldehyde.

  • Self-Validating Workup: Allow the reaction to warm to 0 °C. Quench with water and extract with DCM. Validation Check: Perform Thin-Layer Chromatography (TLC). The successful formation of the aldehyde is confirmed by a distinct upward shift in

    
     (less polar than the starting alcohol). Infrared (IR) spectroscopy of the crude mixture must show the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp C=O stretch (~1720 cm⁻¹).
    
Downstream Application: Aldosterone Synthase Inhibitor Core

Once synthesized, the aldehyde serves as the direct precursor for constructing the 5-(3-Bromo-4-cyanophenyl)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core, a critical scaffold for treating congestive heart failure and hypertension via CYP11B2 inhibition[5],[6]. The aldehyde undergoes a multi-step homologation or direct cyclocondensation with a histidine derivative or TosMIC (Toluenesulfonylmethyl isocyanide) under basic conditions to forge the bicyclic system[1].

SyntheticWorkflow Step1 1. Starting Material 2-(3-Bromo-4-cyanophenyl)ethanol Step2 2. Swern Oxidation (DMSO, (COCl)2, Et3N, -78°C) Step1->Step2 Activation of DMSO Step3 3. Target Intermediate 2-(3-Bromo-4-cyanophenyl)acetaldehyde Step2->Step3 In-process TLC & IR Validation (Loss of O-H, Gain of C=O) Step4 4. Cyclocondensation (TosMIC, Base or Histidine deriv.) Step3->Step4 Aldehyde Nucleophilic Attack Step5 5. Downstream Product Aldosterone Synthase Inhibitor Core Step4->Step5 LC-MS/NMR Verification

Experimental workflow for synthesizing and utilizing the acetaldehyde intermediate.

References

1.[3],[5],[6] Title: US20070049616A1 - Organic compounds (Aldosterone Synthase Inhibitors) Source: Google Patents URL:

2.[1],[2],[4] Title: US8835646B2 - Organic compounds (Synthesis of Pyrrolo[1,2-c]imidazole derivatives) Source: Google Patents URL:

Sources

The Renaissance of the Nitrile: From Bioisostere to Covalent Warhead

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzonitrile moiety has transcended its traditional role as a mere polarity modulator or metabolic blocker. In the current era of targeted protein degradation and covalent inhibition, benzonitriles have emerged as "Goldilocks" electrophiles—reactive enough to engage catalytic cysteines reversibly, yet stable enough to avoid the off-target toxicity associated with acrylamides or epoxides. This guide dissects the utility of novel benzonitrile building blocks, detailing their physicochemical advantages, providing a validated, scalable synthetic protocol using non-toxic cyanide sources, and outlining the kinetic assays required to characterize their reversible covalent mechanism.

The Medicinal Chemistry of the Nitrile Group[1][2][3]

Beyond the Dipole: Physicochemical Attributes

The nitrile group (-CN) is a unique pharmacophore in drug design due to its linear geometry (sp hybridization) and distinct electronic profile.

  • Bioisosterism: The nitrile group is often used as a bioisostere for carbonyls, hydroxyls, and halogens.[1] It mimics the steric bulk of a chloride atom (van der Waals radius ~1.8 Å) but introduces a strong dipole moment (~3.9 D) and Hydrogen Bond Acceptor (HBA) capabilities without being a donor.

  • Metabolic Stability: Replacing a metabolic "soft spot" (e.g., a phenyl ring hydrogen susceptible to hydroxylation) with a nitrile group often blocks CYP450-mediated oxidation, extending the half-life (

    
    ) of the parent compound.
    
  • Electronic Tuning: As a strong electron-withdrawing group (EWG), a nitrile substituent on an aromatic ring significantly lowers the

    
     of neighboring protons or functional groups, altering the solubility and permeability profile of the scaffold.
    
The "Goldilocks" Warhead: Reversible Covalent Inhibition

The most significant recent advancement is the use of benzonitriles as reversible covalent warheads . Unlike irreversible inhibitors (e.g., acrylamides in Ibrutinib) that permanently alkylate the target, nitriles react with nucleophilic residues (Cysteine or Serine) to form a metastable thioimidate or imidate adduct.

This mechanism allows for:

  • High Potency: Driven by the formation of a chemical bond.

  • Reduced Immunogenicity: The reversibility prevents the formation of permanent hapten-protein conjugates, reducing the risk of drug-induced liver injury (DILI).

  • Extended Residence Time: The drug stays bound longer than non-covalent inhibitors, decoupling pharmacodynamics (PD) from pharmacokinetics (PK).

Visualization: The Reversible Covalent Mechanism

The following diagram illustrates the kinetic cycle of a benzonitrile inhibitor engaging a catalytic cysteine.

CovalentMechanism E_I Enzyme-Inhibitor Complex (E•I) TS Transition State (Nucleophilic Attack) E_I->TS Activation Free Free Enzyme (E) + Inhibitor (I) E_I->Free k-1 (Dissociation) TS->E_I EI_Cov Covalent Thioimidate Adduct (E-I) TS->EI_Cov k2 (Bond Formation) EI_Cov->TS k-2 (Reversal) Free->E_I k1 (Association)

Figure 1: Kinetic mechanism of reversible covalent inhibition. The nitrile carbon acts as the electrophile, attacked by the cysteine thiolate to form a thioimidate.[2]

Strategic Synthesis: Avoiding the Cyanide Trap

Historically, introducing a nitrile group required the Sandmeyer reaction (using CuCN) or Rosenmund-von Braun reaction, both of which utilize toxic stoichiometric metal cyanides and require harsh conditions. Modern drug discovery demands scalable, safer, and milder protocols.

The Palladium-Catalyzed Cyanation (Zn(CN)₂ Method)

The industry standard has shifted toward Palladium (Pd)-catalyzed cross-coupling using Zinc Cyanide (Zn(CN)₂). This method is superior because Zn(CN)₂ is less toxic than NaCN/KCN, easier to handle, and the reaction proceeds under milder conditions, preserving sensitive functional groups on the building block.

Validated Protocol: Cyanation of Aryl Halides

Objective: Synthesis of a functionalized benzonitrile building block from an aryl bromide.

Reagents:

  • Substrate: 1.0 equiv Aryl Bromide (e.g., 4-bromo-2-fluorotoluene)

  • Cyanide Source: 0.6 equiv Zinc Cyanide (

    
    )
    
  • Catalyst: 2-5 mol%

    
     or 
    
    
    
    with dppf ligand.
  • Solvent: DMF or NMP (degassed).

  • Temperature: 80°C - 100°C.

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk flask or microwave vial with the aryl bromide (1.0 equiv),

    
     (0.6 equiv), and Pd catalyst (e.g., 
    
    
    
    , 0.05 equiv) inside a nitrogen-filled glovebox or under a steady stream of nitrogen.
  • Solvation: Add anhydrous, degassed DMF (concentration ~0.2 M).

  • Activation: Seal the vessel and heat to 85°C. Monitor via LC-MS.

    • Note: The reaction typically reaches completion in 2–4 hours. The appearance of the product peak (M+1) and disappearance of the isotopic bromine pattern confirms conversion.

  • Workup (Critical for Safety): Cool to room temperature. Quench by slowly adding saturated aqueous

    
     or dilute NaOH/NaOCl to oxidize any residual free cyanide.
    
  • Extraction: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry over

    
    .[3]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

SynthesisWorkflow Start Aryl Halide (Ar-Br / Ar-I) Reagents Zn(CN)2 + Pd(0) Cat Solvent: DMF/NMP Start->Reagents Reaction Cross-Coupling (80-100°C, 2-4h) Reagents->Reaction Quench Oxidative Quench (FeSO4 or Bleach) Reaction->Quench LC-MS Confirmation Product Novel Benzonitrile Building Block Quench->Product Extraction & Purification

Figure 2: Safe and scalable workflow for Pd-catalyzed cyanation using Zinc Cyanide.

Case Studies: Benzonitriles in Approved Therapies

The following table highlights how the nitrile group functions in recent FDA-approved small molecules, validating its role as a critical building block.

Drug NameTargetIndicationRole of Nitrile Group
Nirmatrelvir (Paxlovid)SARS-CoV-2 MproCOVID-19Warhead: Forms a reversible covalent thioimidate bond with Cys145 catalytic residue.
Belzutifan HIF-2αRenal Cell CarcinomaInteraction: Key H-bond acceptor in a hydrophobic pocket; improves metabolic stability.
Rilpivirine HIV-1 RTHIV InfectionElectronic: The benzonitrile wing interacts with the NNRTI binding pocket via

-stacking and electronic complementarity.
Letrozole AromataseBreast CancerHeme-Coordination: The nitrile nitrogen coordinates with the Iron (Fe) of the CYP19A1 heme group.

Analytical Validation: Measuring Reversibility

To confirm that your novel benzonitrile building block is functioning as a reversible covalent inhibitor (and not an irreversible poison), you must determine the residence time.

Protocol: Jump-Dilution Kinetic Assay

Theory: If the inhibitor is reversible, enzymatic activity will recover after rapid dilution of the Enzyme-Inhibitor (EI) complex.

  • Incubation: Incubate the enzyme (at 100x concentration) with the benzonitrile inhibitor (at 10x

    
    ) for 1 hour to ensure equilibrium (E-I complex formation).
    
  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the substrate. The final inhibitor concentration should be 0.1x

    
     (below the inhibitory threshold).
    
  • Measurement: Continuously monitor product formation (fluorescence/absorbance) over time.

  • Analysis:

    • Irreversible Inhibitor:[4][5] No recovery of activity (flat line).

    • Reversible Covalent: Slow, exponential recovery of enzymatic activity as the inhibitor dissociates (

      
      ).
      
    • Rapid Reversible (Non-covalent): Instant recovery of activity.

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their structure-activity relationship. Source: RSC / PMC. URL:[Link]

  • The re-emergence of covalent inhibitors. Source: Nature Reviews Drug Discovery. URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Source: Journal of the American Chemical Society (via PMC). URL:[Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: Molecules (MDPI). URL:[Link]

  • Structure-based design of antiviral drug candidates targeting the SARS-CoV-2 main protease. (Nirmatrelvir Case Study) Source: Science. URL:[Link]

Sources

Strategic Utilization of the 2-Bromo-4-Cyanophenyl Scaffold in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic utilization, synthesis, and incorporation of the 2-bromo-4-cyanophenyl moiety in heterocyclic chemistry.

Executive Summary

The 2-bromo-4-cyanophenyl moiety is a privileged pharmacophore and synthetic handle in modern medicinal chemistry.[1] Derived primarily from 4-amino-3-bromobenzonitrile , this scaffold serves two critical functions:

  • Pharmacological Modulation: The ortho-bromine atom introduces significant steric bulk (forcing non-planar conformations) and electronic modulation (sigma-withdrawing) without the high metabolic liability of nitro groups. The para-cyano group acts as a robust hydrogen bond acceptor and metabolic stabilizer.

  • Synthetic Versatility: The bromine atom provides a "pre-installed" handle for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing rapid generation of structure-activity relationship (SAR) libraries.

This guide covers the synthesis of the core precursor, its assembly into major heterocyclic classes (Quinolines, Thiohydantoins, Pyrimidines), and the relevant experimental protocols.

Part 1: The Core Precursor

Identity and Nomenclature

The moiety is most commonly introduced via the aniline precursor 4-amino-3-bromobenzonitrile (CAS: 50397-74-5).

  • Free Aniline Numbering: The amino group is position 1; the bromine is at position 3.

  • Attached Moiety Numbering: When the aniline nitrogen is incorporated into a heterocycle (e.g., position 1 of a hydantoin), the phenyl ring is numbered relative to this attachment point. Consequently, the bromine resides at the 2-position and the cyano group at the 4-position .

Synthesis of 4-Amino-3-bromobenzonitrile

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The standard route involves the regioselective bromination of 4-aminobenzonitrile.

Reaction Logic: The amino group is a strong ortho/para director. The para position is blocked by the cyano group, forcing bromination to the ortho positions. Control of stoichiometry is critical to prevent dibromination (2,6-dibromo-4-aminobenzonitrile).

Protocol 1: Regioselective Bromination
  • Reagents: 4-Aminobenzonitrile (1.0 eq), Bromine (

    
    , 1.0 eq), Methanol (MeOH).
    
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Procedure:

    • Dissolve 4-aminobenzonitrile (50 mmol) in MeOH (100 mL) and cool to 0°C.

    • Add

      
       (50 mmol) dropwise over 30 minutes. Note: Slow addition prevents local high concentrations that favor dibromination.
      
    • Stir at 0–5°C for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).

    • Quench with saturated aqueous

      
       to neutralize excess bromine.
      
    • Concentrate in vacuo to remove MeOH.

    • Neutralize the residue with saturated

      
       (pH ~8) to precipitate the free base.
      
    • Filter the white/off-white solid and recrystallize from Ethanol/Water if necessary.

    • Yield: ~85–90%.

    • Key Characterization:

      
       NMR shows a characteristic doublet (J8.5 Hz) for the C5 proton and a doublet (J2 Hz) for the C2 proton (relative to aniline numbering).
      

Part 2: Synthetic Strategies for Heterocycle Construction

The 2-bromo-4-cyanophenyl group is typically incorporated via one of two strategies:

  • Strategy A (The "Build-Up"): Using the aniline nitrogen as a nucleophile to construct the heterocycle ring.

  • Strategy B (The "Attach"): Coupling the pre-formed aryl halide or boronic acid to an existing heterocycle.

Workflow 1: Quinoline Scaffolds (Gould-Jacobs Reaction)

This pathway is widely used in the synthesis of PDE5 inhibitors and kinase inhibitors. The aniline reacts with an alkoxymethylene malonate, followed by thermal cyclization.

Chemical Causality: The electron-withdrawing nature of the nitrile and bromine groups on the aniline decreases the nucleophilicity of the nitrogen. High temperatures or acid catalysis are often required for the initial condensation.

Protocol 2: 4-Hydroxyquinoline Synthesis
  • Condensation: Reflux 4-amino-3-bromobenzonitrile (1.0 eq) with Diethyl ethoxymethylenemalonate (1.5 eq) in Toluene for 12–18 hours.

    • Result: Formation of the enamine intermediate (Diethyl 2-(((2-bromo-4-cyanophenyl)amino)methylene)malonate).

  • Cyclization: Isolate the intermediate and heat in Diphenyl ether (Ph2O) at 250°C for 1–2 hours.

    • Mechanism:[2] Thermal electrocyclic ring closure followed by elimination of ethanol.

    • Product: Ethyl 8-bromo-6-cyano-4-hydroxyquinoline-3-carboxylate.

  • Functionalization: The 4-hydroxy group can be chlorinated (

    
    ) to access 4-aminoquinolines via 
    
    
    
    .
Workflow 2: Thiohydantoins (Enzalutamide Analogs)

This scaffold is central to Androgen Receptor (AR) antagonists. The 2-bromo-4-cyanophenyl moiety mimics the sterically crowded rings found in second-generation anti-androgens.

Chemical Causality: The bulky ortho-bromine restricts rotation around the N-Phenyl bond, locking the molecule in a bioactive conformation.

Protocol 3: Thiohydantoin Ring Closure
  • Precursor Assembly: React 4-amino-3-bromobenzonitrile with 2-aminoisobutyric acid (or a derivative) using a copper catalyst (Ullmann-type) if direct

    
     is difficult, or use the isothiocyanate method.
    
  • Isothiocyanate Method:

    • Convert 4-amino-3-bromobenzonitrile to 2-bromo-4-cyanophenyl isothiocyanate using Thiophosgene (

      
      ) or 1,1'-Thiocarbonyldiimidazole (TCDI).
      
    • React the isothiocyanate with an amino-ester or amino-amide.

    • Cyclize under acidic (HCl/MeOH) or basic conditions.

Workflow 3: Palladium-Catalyzed Couplings

For attaching the moiety to sensitive heterocycles (e.g., imidazoles, pyrazoles) where harsh cyclization conditions are incompatible.

  • Buchwald-Hartwig Amination:

    • Coupling Partners: 4-Amino-3-bromobenzonitrile + Heteroaryl Halide.

    • Catalyst System:

      
       / Xantphos or BINAP.
      
    • Note: The amine is electron-deficient; use a strong base (

      
       or 
      
      
      
      ) and a ligand capable of stabilizing the oxidative addition complex.
  • Suzuki-Miyaura Coupling:

    • Reagent:2-Bromo-4-cyanophenylboronic acid pinacol ester (CAS: 2223055-37-4).[3]

    • Application: Reacting with Heteroaryl-Halides to form biaryl systems (e.g., 4-(heteroaryl)-3-bromobenzonitriles).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the divergence of the core precursor into three major heterocyclic classes.

G Start 4-Aminobenzonitrile Core 4-Amino-3-bromobenzonitrile (The Core Precursor) Start->Core Br2, MeOH (Regioselective Bromination) Enamine Enamine Intermediate Core->Enamine Ethoxymethylenemalonate 110°C ITC Isothiocyanate (Ar-N=C=S) Core->ITC CSCl2 or TCDI Boron Boronic Ester (Ar-Bpin) Core->Boron Pd(dppf)Cl2, B2pin2 (Miyaura Borylation) Biaryl N-Aryl Heterocycles (via Buchwald/Suzuki) Core->Biaryl Heteroaryl-X Pd-Catalysis (Buchwald) Quinoline 6-Cyano-8-bromo-4-hydroxyquinoline (PDE5 Inhibitor Scaffold) Enamine->Quinoline Ph2O, 250°C (Gould-Jacobs Cyclization) Hydantoin Thiohydantoin/Hydantoin (AR Antagonist Scaffold) ITC->Hydantoin Amino Acid/Ester Cyclization Boron->Biaryl Heteroaryl-X Pd-Catalysis (Suzuki)

Caption: Divergent synthetic pathways from the 4-amino-3-bromobenzonitrile precursor to bioactive heterocyclic scaffolds.

Part 4: Data Summary & Safety

Physicochemical Properties of the Moiety
PropertyValue/DescriptionRelevance
Electronic Effect

(CN) = 0.66;

(Br) = Inductive withdrawing
Strongly deactivates the aniline nitrogen; increases acidity of NH protons in heterocycles.
Steric Bulk Br Van der Waals radius = 1.85 ÅInduces torsion angles of 60–90° relative to the heterocycle plane (atropisomerism potential).
Metabolic Stability HighNitrile resists oxidative metabolism; Br blocks metabolic hydroxylation at the ortho position.
Safety Considerations
  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in well-ventilated hoods.

  • Bromine Handling: Elemental bromine is highly corrosive and volatile. Use dropping funnels and keep reaction temperatures low to prevent vaporization.

  • Skin Sensitization: 4-Amino-3-bromobenzonitrile is a known skin sensitizer (H317).[4] Double-gloving (Nitrile) is recommended.

References

  • Synthesis of Etravirine Intermediates

    • Development of a practical synthesis of etravirine via a microwave-promoted amin
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • [Link]

  • Quinoline Synthesis (PDE5 Inhibitors)

    • Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • [Link]

  • Enzalutamide Analog Synthesis

    • Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents.
    • Source: PubMed.
    • [Link]

  • Precursor Characterization (4-Amino-3-bromobenzonitrile)

    • PubChem Compound Summary for CID 1515279.
    • Source: PubChem.[4]

    • [Link][5]

  • General Heterocycle Synthesis with Nitriles

    • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.
    • Source: Longdom Publishing.
    • [Link]

Sources

The Versatility of 2-Oxoethyl Benzonitrile Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2-oxoethyl benzonitrile scaffold—characterized by a benzonitrile moiety with a 2-oxoethyl substituent—is a highly versatile building block in modern synthetic organic chemistry[1]. The dual functionality of this system is its greatest asset: the highly electrophilic carbonyl group facilitates nucleophilic additions and condensations, while the cyano group (-C≡N) acts as a robust handle for cycloisomerization, hydration, or reduction.

This technical guide synthesizes the latest literature surrounding 2-oxoethyl benzonitrile and its derivatives, detailing the causality behind their reactivity, field-proven experimental protocols, and their translation into pharmaceutical and advanced material applications.

Chemical Profile & Reactivity Dynamics

The reactivity of 2-oxoethyl benzonitrile derivatives is dictated by the spatial relationship between the carbonyl and nitrile groups. In ortho- or para-substituted isomers (e.g., 2-(2-oxoethyl)benzonitrile or 4-(2-oxoethyl)benzonitrile), the electronic cross-talk between the electron-withdrawing nitrile and the enolizable ketone/aldehyde drives specific reaction pathways:

  • Tandem Cycloisomerization: The proximity of the nitrile group in ortho-derivatives allows for transition-metal-catalyzed intramolecular nucleophilic attacks. When the carbonyl is converted into an amine or an alkyne-containing adduct, the nitrile nitrogen can attack the activated alkyne, yielding complex N-heterocycles like isoquinolines and pyrimidinones[2].

  • Multicomponent Condensation: The unhindered carbonyl group readily undergoes Debus-Radziszewski-type reactions with diones and ammonia sources to form heavily substituted imidazoles[3].

Synthetic Methodologies & Heterocyclic Construction

Gold(I)-Catalyzed Hydroamination/Cycloisomerization Cascade

One of the most elegant applications of 2-(2-oxoethyl)benzonitrile is the construction of 2,3-annulated 4-pyrimidinones. Researchers have utilized the Ugi four-component reaction (Ugi-4CR) to generate an intermediate adduct, which is subsequently cyclized using a cationic Gold(I) catalyst[2].

Causality of the Catalyst: The combination of IPrAuCl and AgOTf generates a highly electrophilic, cationic gold species. Silver triflate (AgOTf) acts as a halide scavenger, stripping the chloride from the gold complex. The resulting soft Lewis acid selectively activates the alkyne moiety of the Ugi adduct, lowering the activation energy for the intramolecular attack by the nitrile nitrogen.

G A 2-(2-Oxoethyl)benzonitrile + 2-Ynamide + Amine + Isocyanide B Ugi-4CR Reaction (Diversity Generation) A->B C Ugi Adduct (Intermediate) B->C D Gold(I) Catalysis (IPrAuCl/AgOTf, 60°C) C->D E Hydroamination & Cycloisomerization D->E F 2,3-Annulated 4-Pyrimidinones E->F

Workflow for Gold(I)-catalyzed synthesis of 4-pyrimidinones from Ugi adducts.

Protocol 1: Synthesis of 2,3-Annulated 4-Pyrimidinones

Self-Validating System: This protocol relies on TLC monitoring to ensure complete consumption of the Ugi adduct before quenching, preventing mixed-fraction chromatography.

  • Catalyst Activation: In an oven-dried, argon-purged sealed flask, add IPrAuCl (5 mol%) and AgOTf (5 mol%). Suspend in 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir for 5 minutes at room temperature until a slight precipitate (AgCl) forms, confirming the generation of the cationic gold species.

  • Substrate Addition: Add 0.1 mmol of the pre-synthesized Ugi adduct (derived from 2-(2-oxoethyl)benzonitrile) to the reaction mixture.

  • Cyclization: Heat the sealed flask to 60 °C for 12 hours.

  • Validation Check: Spot the reaction mixture on a silica TLC plate (eluent: Hexane/EtOAc). The disappearance of the starting material spot and the appearance of a lower-Rf UV-active spot confirms conversion.

  • Isolation: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the 4-pyrimidinone (typically 61–82% yield)[2].

Titanium Tetraiodide-Induced Isoquinoline Synthesis

Alternatively, 2-(2-aryl-2-oxoethyl)benzonitrile derivatives can be cyclized into 3-aryl-1-iodoisoquinolines using Titanium(IV) tetraiodide (


). The mild Lewis acidity and unique iodination ability of 

facilitate the electrophilic activation of the carbonyl, followed by intramolecular nitrile cyclization and concomitant iodination[4].

Biological & Pharmaceutical Applications

Derivatives of 2-oxoethyl benzonitrile are critical intermediates in the synthesis of potent enzyme inhibitors.

ALK5 (TGF-β Type I Receptor) Inhibitors

Transforming growth factor-β (TGF-β) signaling is implicated in fibrosis and cancer metastasis. 4-(2-oxoethyl)benzonitrile and 3-(2-oxoethyl)benzonitrile are used to synthesize 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles, which act as potent ALK5 inhibitors[3]. The benzonitrile moiety provides essential hydrogen-bonding interactions within the ATP-binding pocket of the ALK5 kinase domain[5].

G A TGF-β Ligand B TGF-β Type II Receptor A->B Binds C ALK5 (TGF-β Type I Receptor) B->C Recruits & Phosphorylates E Smad2/3 Phosphorylation C->E Kinase Activity D 2,4-Disubstituted Imidazoles (Inhibitor) D->C Blocks ATP Binding Site F Gene Transcription (Fibrosis/Cancer progression) E->F Nuclear Translocation

Mechanism of ALK5 inhibition by imidazole derivatives in TGF-β signaling.

Protocol 2: Synthesis of the ALK5 Inhibitor Imidazole Core

Self-Validating System: The pH-dependent precipitation step serves as an inherent purification mechanism, isolating the basic imidazole from acidic byproducts.

  • Condensation: To a stirred solution of 1-(benzo[1,3]dioxol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione (0.19 mmol) in 3 mL of glacial acetic acid, add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1.11 mmol) and 4-(2-oxoethyl)benzonitrile (0.19 mmol).
    
  • Cyclization: Heat the mixture at 120 °C for 3 hours. Causality: The elevated temperature and acidic environment drive the generation of ammonia from ammonium acetate, which condenses with the dione and the aldehyde/ketone to form the imidazole ring.

  • Neutralization (Validation Step): Cool the reaction to 0 °C. Slowly add 28% aqueous

    
     until the pH reaches ~8. Causality: Neutralizing the acetic acid converts the protonated imidazole into its free-base form, drastically reducing its aqueous solubility and causing it to precipitate or partition easily into the organic phase.
    
  • Extraction: Extract the aqueous layer with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (3 × 10 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate to yield the crude product.
NNMT Bisubstrate Inhibitors

Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme overexpressed in various cancers. 3-(2-oxoethyl)benzonitrile has been utilized via reductive amination to synthesize bisubstrate inhibitors that simultaneously occupy both the substrate and cofactor binding sites of the NNMT enzyme, achieving high inhibitory potency[6].

Advanced Material Applications: Room Temperature Phosphorescence (RTP)

Beyond pharmaceuticals, 2-oxoethyl benzonitrile derivatives are making waves in optoelectronics. Traditional Room Temperature Phosphorescence (RTP) materials require heavy halogens (like Bromine or Iodine) to promote intersystem crossing (ISC) via the heavy-atom effect. However, heavy atoms compromise chemical stability.

Recent breakthroughs have utilized 4-(2-(4-(diphenylamino)-phenyl)-2-oxoethyl)benzonitrile (DOB) as a pure organic, heavy-atom-free host-guest doping system[7]. The benzonitrile acts as an acceptor moiety, while the diphenylamino group acts as a donor. By suppressing molecular vibrations through rigid solid-state host-guest interactions, this derivative achieves an impressive RTP quantum yield of up to 14.5% and lifetimes exceeding 300 ms under ambient conditions[8].

Quantitative Data Summary

The table below summarizes the diverse synthetic applications, required conditions, and typical yields associated with 2-oxoethyl benzonitrile derivatives across different chemical disciplines.

Precursor / DerivativeTarget Product / ApplicationCatalyst / Key ReagentsReaction ConditionsYield / Purity
2-(2-oxoethyl)benzonitrile 2,3-annulated 4-pyrimidinonesIPrAuCl / AgOTfDCE, 60 °C, 12 h61–82% Yield
2-(2-aryl-2-oxoethyl)benzonitrile 3-aryl-1-iodoisoquinolines


, Room Temp
42–80% Yield
4-(2-oxoethyl)benzonitrile ALK5 Inhibitors (Imidazoles)

, AcOH
120 °C, 3 h37–71% Yield
3-(2-oxoethyl)benzonitrile NNMT Bisubstrate Inhibitors

, AcOH
DCM, Room Temp, 16 h>95% Purity (HPLC)
DOB (Benzonitrile derivative) Heavy-Atom-Free RTP HostNone (Solid-state doping)Ambient ConditionsΦ = 14.5% (RTP)

References

  • A Gold(I)-Catalyzed Hydroamination/Cycloisomerization Cascade: Concise Synthesis of (±)-seco-Antofine and (±)-Septicine American Chemical Society (ACS)[Link]

  • Titanium Tetraiodide Induced Cyclization of Cyanoketones into 3-Aryl-1-Iodoisoquinolines Heterocycles[Link]

  • Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) Journal of Medicinal Chemistry (OSTI.GOV)[Link]

  • Highly Efficient Heavy Atom Free Room Temperature Phosphorescence by Host-Guest Doping Frontiers in Chemistry[Link]

Sources

Functionalized Aryl Bromide Scaffolds for Medicinal Chemistry: A Technical Guide to Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The "Goldilocks" Halide: Why Aryl Bromides?

In the design-make-test-analyze (DMTA) cycle of modern drug discovery, the choice of aryl halide dictates the efficiency, cost, and scalability of library synthesis. Aryl chlorides exhibit high bond dissociation energies (~96 kcal/mol), making oxidative addition sluggish and requiring highly specialized, electron-rich ligands. Conversely, aryl iodides (~65 kcal/mol) are highly reactive but suffer from poor atom economy, higher cost, and susceptibility to light-induced degradation and competitive hydrodehalogenation.

Functionalized aryl bromides (bond energy ~81 kcal/mol) represent the "Goldilocks" electrophile. They offer an optimal balance of commercial availability, bench stability, and excellent reactivity in palladium-catalyzed cross-couplings, making them the most widely utilized scaffolds in medicinal chemistry (1)[1].

Mechanistic Foundations of Aryl Bromide Activation

The synthetic utility of aryl bromides is rooted in their interaction with low-valent transition metals, predominantly Palladium(0). The catalytic cycle is a self-propagating system of oxidative addition, transmetalation (or amine coordination), and reductive elimination (2)[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-Br Pd0->OxAdd + Ar-Br (Functionalized) TransMet Transmetalation / Amine Binding Ar-Pd(II)(L)-Nu OxAdd->TransMet + Nucleophile - Base-HBr RedElim Reductive Elimination Ar-Nu Product TransMet->RedElim Isomerization RedElim->Pd0 Release of Ar-Nu

Figure 1: General Palladium-Catalyzed Cross-Coupling Cycle for Aryl Bromides.

Causality in the Catalytic Cycle:
  • Oxidative Addition : The Pd(0) species inserts into the C-Br bond. The reaction rate is highly dependent on the electronic nature of the functionalized aryl bromide. Electron-withdrawing groups (EWGs) on the scaffold accelerate this step by lowering the electron density of the C-Br bond, whereas electron-donating groups (EDGs) decelerate it (3)[3].

  • Transmetalation / Binding : The bromide ligand is exchanged. In Suzuki couplings, a base (e.g., hydroxide) forms a bridge to facilitate the transfer of the aryl group from boron to palladium (2)[2].

  • Reductive Elimination : The spatial arrangement isomerizes from trans to cis, expelling the cross-coupled product and regenerating the Pd(0) catalyst.

Core Methodologies & Causality in Reaction Design

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the premier method for C-C bond formation due to its mild conditions and exceptional functional group tolerance.

Causality of Base and Solvent Selection : The activation of the boronic acid requires a base to form a reactive boronate complex. For standard aryl bromides, Na₂CO₃ or K₂CO₃ in aqueous dioxane is standard. However, if the aryl bromide is functionalized with base-sensitive moieties (e.g., esters, epoxides), weaker bases like KF or CsF in anhydrous conditions must be employed to prevent scaffold degradation (4)[4]. Recent advancements have also enabled aqueous, aerobic Suzuki-Miyaura couplings at physiological temperatures (37 °C) for the late-stage functionalization of complex pharmaceuticals (5)[5].

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination replaces harsher classical methods (like nucleophilic aromatic substitution), allowing the direct coupling of amines with aryl bromides (3)[3].

Causality of Ligand and Base Selection : Successful amination is highly sensitive to the choice of base and phosphine ligand.

  • Base : Sodium tert-butoxide (NaOtBu) is the standard strong base required to deprotonate the amine. However, for aryl bromides containing electrophilic functional groups, milder bases like K₃PO₄ or Cs₂CO₃ are mandatory to prevent side reactions (6)[6].

  • Ligand : Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are crucial. They stabilize the Pd(0) state, accelerate oxidative addition, and their steric bulk forces the intermediate into a cis conformation. This dramatically accelerates reductive elimination and prevents competitive β-hydride elimination (6)[6].

Quantitative Data: Reactivity & Functional Group Tolerance

ElectrophileBond Energy (kcal/mol)Relative ReactivityTypical Catalyst LoadingFunctional Group Tolerance
Aryl Iodide ~65Very High0.5 - 2 mol%Moderate (Prone to side reactions)
Aryl Bromide ~81High1 - 5 mol%Excellent
Aryl Triflate ~100High2 - 5 mol%Good (Moisture sensitive)
Aryl Chloride ~96Low5 - 10 mol%Excellent

Table 1: Reactivity trends of aryl electrophiles in cross-coupling reactions. Data synthesized from standard cross-coupling parameters (1)[1].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, experimental protocols must be treated as self-validating systems where each step has a verifiable output. Below is a highly optimized, generalized protocol for the Buchwald-Hartwig amination of a functionalized aryl bromide with a secondary amine.

ExpWorkflow Prep 1. Reagent Prep Dry Solvents & Degas Charge 2. Charge Vessel Ar-Br, Amine, Pd, Base Prep->Charge React 3. Reaction Heat to 100°C under N2 Charge->React Monitor 4. Validation TLC / LC-MS Check React->Monitor Monitor->React Incomplete Workup 5. Workup Filter & Concentrate Monitor->Workup Complete (>95%)

Figure 2: Self-Validating Experimental Workflow for Buchwald-Hartwig Amination.

Step-by-Step Protocol: Buchwald-Hartwig Amination of Aryl Bromides

Adapted from validated BenchChem and ChemSpider methodologies (7)[7], (6)[6].

Reagents:

  • Functionalized Aryl Bromide (1.0 equiv, 1.0 mmol)

  • Amine (1.2 equiv, 1.2 mmol)

  • Precatalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Ligand: XPhos (0.04 equiv, 4 mol%)

  • Base: NaOtBu (1.4 equiv) (Note: Substitute with K₃PO₄ if base-sensitive groups are present).

  • Solvent: Anhydrous Toluene (5 mL)

Procedure & Validation Checkpoints:

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk tube, add the aryl bromide, amine, Pd₂(dba)₃, XPhos, and base.

    • Causality: Oxygen and moisture rapidly deactivate Pd(0) and degrade the phosphine ligand.

  • Degassing: Seal the tube, evacuate, and backfill with Argon three times. Add anhydrous toluene via syringe.

    • Validation: The solution typically exhibits a deep red/purple hue from the Pd₂(dba)₃ complex.

  • Reaction Execution: Place the vessel in a preheated oil bath at 100–110 °C and stir vigorously for 12–24 hours.

    • Causality: High temperatures overcome the activation energy barrier for the transmetalation/deprotonation step.

  • In-Process Monitoring (Self-Validation): After 12 hours, sample the reaction under Argon. Analyze via TLC (Ethyl Acetate/Hexane) and LC-MS.

    • Validation: The disappearance of the aryl bromide peak and the emergence of the product mass [M+H]⁺ confirm catalytic turnover. A color shift to black indicates catalyst precipitation (Pd black), signaling reaction completion or catalyst death.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium particulates and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (6)[6].

Advanced Applications: DNA-Encoded Libraries (DELs)

The robustness of aryl bromide scaffolds has driven their adoption in cutting-edge drug discovery platforms like DNA-Encoded Libraries (DELs). Because DNA degrades at high temperatures and extreme pH, cross-coupling must occur under exceptionally mild conditions. Recent breakthroughs have enabled C-N and C-C cross-couplings of DNA-conjugated aryl bromides at 30–37 °C in aqueous media using specialized water-soluble catalysts (e.g., Na₂PdCl₄ / sSPhos or t-butyl-XPhos Pd G3) (8)[8], (9)[9]. This allows medicinal chemists to screen millions of functionalized aryl bromide derivatives simultaneously against biological targets.

References

  • ChemSpider Synthetic Pages. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.7

  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-[4-(Benzyloxy)phenyl]aniline Derivatives.1

  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with N-Methylbenzo[d]dioxol-5.6

  • PMC / NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.4

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.2

  • Wikipedia. Buchwald–Hartwig amination.3

  • Organic Chemistry Frontiers (RSC Publishing). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.5

  • MDPI. Impact of Cross-Coupling Reactions in Drug Discovery and Development.9

  • Frontiers in Chemistry. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.8

Sources

Technical Monograph: 2-Bromo-4-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It prioritizes the "Senior Application Scientist" perspective—focusing on the why and how of utilizing this specific scaffold, rather than just listing data.

A Trifunctional Scaffold for Divergent Library Synthesis

Executive Summary

In the architecture of modern drug discovery, 2-Bromo-4-(2-oxoethyl)benzonitrile represents a "privileged intermediate"—a scaffold possessing three distinct, orthogonal reactive handles:

  • Aryl Nitrile (C1): A precursor for primary amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles, oxadiazoles).

  • Aryl Bromide (C2): A sterile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl or aryl-amino motifs.

  • Acetaldehyde Side Chain (C4): A highly reactive electrophile for reductive amination or Wittig olefination, enabling rapid extension of the carbon skeleton or linker attachment.

This guide outlines the chemical identity, a validated synthetic pathway, and the strategic application of this compound in high-throughput medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 2-Bromo-4-(2-oxoethyl)benzonitrile
Synonyms (3-Bromo-4-cyanophenyl)acetaldehyde; 4-Formylmethyl-2-bromobenzonitrile
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
SMILES N#Cc1c(Br)cc(CC=O)cc1
Canonical SMILES O=CCc1cc(Br)c(C#N)cc1
InChI Key (Predicted) Note: Isomer-specific keys should be generated via ChemDraw/RDKit from the SMILES above to ensure version compatibility.[1]
ClogP ~1.8 (Predicted)
Polar Surface Area 40.9 Ų
Structural Analysis

The molecule is an ortho-bromo benzonitrile with a para-acetaldehyde substituent.

  • Stability Warning: The aldehyde functionality (

    
    ) is prone to oxidation (to the carboxylic acid) and polymerization (aldol condensation). It should be stored under inert atmosphere (Ar/N₂) at -20°C, or generated in situ from a protected acetal precursor.
    

Synthetic Methodology: The "Vinyl-Hydroboration" Route

Direct formylation of the benzyl position is challenging due to the competing reactivity of the aryl bromide and nitrile. The most robust, self-validating protocol involves the hydroboration-oxidation of a styrene precursor .

Precursor Selection

Start with 2-Bromo-4-bromobenzonitrile (CAS 20099-89-2 analog) or 2-Bromo-4-iodobenzonitrile . The C4-halogen is more reactive towards Pd(0) oxidative addition than the sterically crowded C2-bromo group, allowing for regioselective functionalization.

Step-by-Step Protocol
Step 1: Regioselective Stille Coupling (Vinyl Installation)
  • Objective: Install the vinyl group at C4 without affecting the C2-Br or C1-CN.

  • Reagents: Tributyl(vinyl)tin (1.05 eq), Pd(PPh₃)₄ (3 mol%), Toluene.

  • Procedure:

    • Dissolve 2-bromo-4-iodobenzonitrile in anhydrous toluene.

    • Add tributyl(vinyl)tin and deoxygenate (sparge with Ar for 15 min).

    • Add catalyst and heat to 90°C for 4–6 hours. Monitoring by LCMS is critical to stop before the second bromide reacts.

    • Workup: Wash with KF(aq) to remove tin byproducts. Flash chromatography (Hex/EtOAc).

  • Intermediate: 2-Bromo-4-vinylbenzonitrile .

Step 2: Anti-Markovnikov Hydroboration
  • Objective: Convert the alkene to the primary alcohol.

  • Reagents: 9-BBN (0.5M in THF), NaOH, H₂O₂.

  • Procedure:

    • Cool the vinyl intermediate (in THF) to 0°C.

    • Add 9-BBN (1.2 eq) dropwise. Warm to RT and stir for 12h.

    • Oxidative Workup: Cool to 0°C. Add 3M NaOH followed carefully by 30% H₂O₂.

    • Causality: 9-BBN is selected over BH₃·THF because the nitrile group can be reduced by borane. The steric bulk of 9-BBN prevents coordination to the nitrile nitrogen.

  • Intermediate: 2-Bromo-4-(2-hydroxyethyl)benzonitrile .

Step 3: Dess-Martin Oxidation (Aldehyde Generation)
  • Objective: Mild oxidation of the alcohol to the aldehyde without over-oxidation to the acid.

  • Reagents: Dess-Martin Periodinane (DMP), NaHCO₃, DCM.

  • Procedure:

    • Suspend the alcohol in wet DCM (water accelerates DMP).

    • Add NaHCO₃ (to buffer acidic byproducts) and DMP (1.1 eq).

    • Stir at RT for 1–2 hours.

    • Validation: TLC should show the disappearance of the polar alcohol spot and appearance of a less polar aldehyde spot.

  • Product: 2-Bromo-4-(2-oxoethyl)benzonitrile .

Reaction Pathway Visualization

The following diagram illustrates the regioselective synthesis and subsequent divergent applications.

SynthesisPathway Start 2-Bromo-4-iodobenzonitrile (Starting Material) Vinyl 2-Bromo-4-vinylbenzonitrile (Intermediate 1) Start->Vinyl Stille Coupling (Pd(PPh3)4, Vinyl-SnBu3) Alcohol 2-Bromo-4-(2-hydroxyethyl) benzonitrile (Intermediate 2) Vinyl->Alcohol Hydroboration (9-BBN; then H2O2/NaOH) Target 2-Bromo-4-(2-oxoethyl) benzonitrile (Target) Alcohol->Target Oxidation (Dess-Martin Periodinane) Amine Reductive Amination (Library Expansion) Target->Amine R-NH2, NaBH(OAc)3 Biaryl Suzuki Coupling (Scaffold Decoration) Target->Biaryl Ar-B(OH)2, Pd-Cat

Figure 1: Synthetic workflow from the di-halo precursor to the target aldehyde, highlighting the orthogonal reactivity of the C4 position.

Strategic Applications in Drug Discovery[1]

Fragment-Based Drug Design (FBDD)

The 2-bromo-benzonitrile motif is a classic pharmacophore for kinase inhibitors. The nitrile often forms a key hydrogen bond with the hinge region (e.g., in certain JAK or BTK inhibitors), while the bromine allows for the installation of a solubilizing group or a hydrophobic tail via Suzuki coupling.

PROTAC Linker Attachment

The (2-oxoethyl) handle is particularly valuable for PROTAC (Proteolysis Targeting Chimera) design. The aldehyde allows for the "late-stage" attachment of a linker-E3 ligase ligand conjugate via reductive amination. This is superior to using a carboxylic acid handle, as the resulting secondary/tertiary amine provides a tunable pKa for pharmacokinetic optimization.

Heterocycle Formation

The aldehyde can be converted into various heterocycles:

  • Imidazoles: Reaction with glyoxal and ammonia.

  • Oxazoles: Reaction with TOSMIC (Van Leusen reaction). This allows the scaffold to serve as a core for "diversity-oriented synthesis" (DOS) libraries.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

  • Brown, H. C., & Kulkarni, S. U. (1982). Hydroboration. 64. 9-Borabicyclo[3.3.1]nonane (9-BBN) as a highly selective reagent for the hydroboration of functionalized alkenes. The Journal of Organic Chemistry, 47(19), 3606–3608.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.

Sources

Methodological & Application

Synthesis of 2-Bromo-4-(2-oxoethyl)benzonitrile from 2-bromo-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring the precision synthesis of 2-Bromo-4-(2-oxoethyl)benzonitrile . The protocol addresses the specific chemoselective challenges posed by the simultaneous presence of an aryl nitrile, an aryl bromide, and an oxidizable alkyl chain.

Executive Summary & Strategic Analysis

The synthesis of 2-Bromo-4-(2-oxoethyl)benzonitrile (Target 4 ) from 2-bromo-4-methylbenzonitrile (Starting Material 1 ) requires the net addition of one carbon atom and an oxidation state adjustment (methyl


 acetaldehyde). This transformation is a critical "homologation" sequence often used to generate precursors for isoquinolines, indoles, or pharmacokinetic-modulating side chains.
The Chemoselectivity Challenge

The core difficulty lies in preserving the integrity of the aryl nitrile (C-1) and the aryl bromide (C-2) while manipulating the C-4 methyl group .

  • Risk 1 (Nitrile Sensitivity): Strong reducing agents (e.g., LAH) or harsh acidic/basic hydrolysis will attack the nitrile.

  • Risk 2 (Halogen Scrambling): Metal-halogen exchange (e.g., lithiation) is precluded by the presence of the nitrile and the aryl bromide.

  • Risk 3 (Over-oxidation): Direct oxidation of the methyl group often leads to the carboxylic acid, not the aldehyde.

Selected Pathway: The Wittig Homologation Route

To ensure robustness and scalability, this guide utilizes a Three-Phase Protocol :

  • Radical Activation: Benzylic bromination using NBS.

  • Kornblum Oxidation: Mild conversion of benzyl bromide to benzaldehyde.

  • Wittig Homologation: C1-extension using (methoxymethyl)triphenylphosphonium chloride followed by mild hydrolysis.

Retrosynthetic Logic & Workflow

The synthetic logic relies on converting the C-4 methyl group into a reactive electrophile (aldehyde) and then extending the chain.

Retrosynthesis Target Target: 2-Bromo-4-(2-oxoethyl)benzonitrile (Ar-CH2-CHO) EnolEther Intermediate 3: Enol Ether (Ar-CH=CH-OMe) Target->EnolEther Hydrolysis (HCl/THF) Aldehyde Intermediate 2: Benzaldehyde (Ar-CHO) EnolEther->Aldehyde Wittig Homologation (Ph3P=CHOMe) Bromide Intermediate 1: Benzyl Bromide (Ar-CH2-Br) Aldehyde->Bromide Kornblum Oxidation (DMSO/NaHCO3) Start Start: 2-Bromo-4-methylbenzonitrile (Ar-CH3) Bromide->Start Wohl-Ziegler Bromination (NBS/AIBN)

Figure 1: Retrosynthetic disconnection showing the stepwise functionalization and chain extension.

Detailed Experimental Protocols

Phase 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Convert the unreactive methyl group into a reactive benzyl bromide. Reaction:



ParameterSpecificationRationale
Reagent N-Bromosuccinimide (NBS)Source of radical bromine. Must be recrystallized if yellow.
Initiator AIBN (Azobisisobutyronitrile)Initiates radical chain at moderate temp (80°C).
Solvent Chlorobenzene (PhCl)Higher boiling point than CCl4; greener alternative; ensures solubility.
Stoichiometry 1.05 equiv NBSLimiting NBS prevents formation of the dibromo- byproduct (

).[1]

Protocol:

  • Setup: Charge a flame-dried 3-neck Round Bottom Flask (RBF) with 2-bromo-4-methylbenzonitrile (10.0 g, 51.0 mmol) and anhydrous Chlorobenzene (100 mL).

  • Addition: Add NBS (9.53 g, 53.5 mmol) and AIBN (0.42 g, 2.5 mmol).

  • Reaction: Equip with a reflux condenser and nitrogen inlet. Heat slowly to 85°C .

    • Observation: The reaction is exothermic once initiated. The dense NBS solid will float and convert to succinimide (which floats/foams).

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (

      
      ) and appearance of the mono-bromide (
      
      
      
      ).
  • Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids.[2] Concentrate the filtrate in vacuo to yield the crude benzyl bromide (Intermediate 2 ).

    • Note: The product is a lachrymator. Handle in a fume hood.

    • Yield Target: >90% crude mass.[3]

Phase 2: Kornblum Oxidation

Objective: Convert the benzyl bromide to 2-bromo-4-formylbenzonitrile. Reaction:



Protocol:

  • Setup: Dissolve the crude Intermediate 2 (approx. 51 mmol) in DMSO (150 mL).

  • Reagent: Add solid Sodium Bicarbonate (

    
    ) (8.5 g, 100 mmol).
    
    • Mechanism:[2][3][4][5] Bicarbonate acts as a base to eliminate dimethyl sulfide (DMS) from the alkoxysulfonium intermediate.

  • Reaction: Heat the mixture to 100°C for 2 hours.

    • Safety: Evolution of DMS (stench) will occur. Use a bleach scrubber for the exhaust gas.

  • Workup: Pour the hot reaction mixture into Ice Water (500 mL). The product should precipitate.

  • Isolation: Filter the solid. If it oils out, extract with Ethyl Acetate (3 x 100 mL), wash with water (to remove DMSO), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc/Hexane).

    • Target:2-Bromo-4-formylbenzonitrile .

    • Yield Target: 75-80% over two steps.

Phase 3: Wittig Homologation & Hydrolysis

Objective: Extend the aldehyde by one carbon to the target acetaldehyde. Reaction:



Protocol:

  • Ylide Formation:

    • In a dry flask under Argon, suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (10 mL/g).

    • Cool to -10°C . Dropwise add Potassium tert-butoxide (KOtBu) (1.0 M in THF, 1.3 equiv).

    • Stir for 30 mins. The solution will turn deep red/orange (formation of the ylide).

  • Coupling:

    • Dissolve 2-Bromo-4-formylbenzonitrile (1.0 equiv) in THF.

    • Add this solution dropwise to the ylide at -10°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Check: TLC should show conversion to the enol ether (usually a mixture of E/Z isomers).

  • Hydrolysis (The "Unmasking"):

    • Concentrate the THF to ~1/3 volume.

    • Add 2N HCl (5 equiv) and stir vigorously at RT for 4 hours.

    • Note: The enol ether hydrolyzes to the aldehyde. The aromatic nitrile is stable under these mild conditions.

  • Final Workup:

    • Neutralize with saturated

      
      .
      
    • Extract with Dichloromethane (DCM).

    • Wash with Brine, dry (

      
      ), and concentrate.
      
  • Purification: Flash Chromatography (Silica, 10-30% EtOAc/Hexane).

    • Target:2-Bromo-4-(2-oxoethyl)benzonitrile .

    • Appearance: Pale yellow oil or low-melting solid.

Analytical Validation

IntermediateKey NMR Feature (

, CDCl

)
Start (Methyl) Singlet

2.45 ppm (3H,

)
Interm. 1 (Bromide) Singlet

4.45 ppm (2H,

)
Interm. 2 (Aldehyde) Singlet

10.05 ppm (1H,

); No aliphatic protons.
Target (Acetaldehyde) Triplet

9.80 ppm (1H,

); Doublet

3.85 ppm (2H,

)

Note: The coupling constant


 Hz is typical for phenylacetaldehydes.

Safety & Handling Guidelines

  • Nitrile Toxicity: While the starting material is a benzonitrile (less toxic than NaCN), metabolism can release cyanide. Handle all waste streams as cyanide-contaminated (bleach treatment at pH > 10).

  • Bromide Lachrymators: Intermediate 1 (Benzyl bromide) is a potent lachrymator. All weighing and transfers must occur in a functioning fume hood. Clean glassware with ethanolic KOH to decompose residues.

  • DMS Stench: The Kornblum oxidation releases Dimethyl Sulfide. Use a bleach trap (Sodium Hypochlorite) on the rotovap and reaction vessel vent to oxidize DMS to odorless DMSO/Sulfone.

References

  • Wohl-Ziegler Bromination Standards: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Kornblum Oxidation Protocol: Kornblum, N., et al. (1959). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society, 81(15), 4113–4114. Link

  • Wittig Homologation (Levine Method): Levine, S. G. (1958). A New Synthesis of Phenylacetaldehyde. Journal of the American Chemical Society, 80(22), 6150–6151. Link

  • Starting Material Data: Shahid, M., et al. (2009).[6][7] 2-Bromo-4-methylbenzonitrile.[5][6][7] Acta Crystallographica Section E, 65(12), o3166. Link

Sources

Application Note: Chemoselective Reductive Amination of 2-Bromo-4-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the reductive amination of 2-Bromo-4-(2-oxoethyl)benzonitrile (CAS: 1402175-34-3), a bifunctional phenylacetaldehyde derivative. This scaffold is a critical intermediate in medicinal chemistry, offering three distinct vectors for diversification: the aldehyde (reductive amination), the aryl bromide (cross-coupling), and the nitrile (hydrolysis/reduction).

The Core Challenge: The primary difficulty with this substrate is the inherent instability of the 2-oxoethyl (phenylacetaldehyde) moiety. Unlike benzaldehydes, phenylacetaldehydes possess acidic


-protons, making them prone to enolization, self-aldol condensation, and polymerization upon storage or exposure to basic amines. Furthermore, the protocol must be chemoselective , reducing the in situ formed imine without affecting the base-sensitive nitrile or the reduction-sensitive aryl bromide.

This guide presents two validated protocols:

  • Method A (Preferred): Sodium Triacetoxyborohydride (STAB) – Mild, one-pot, high chemoselectivity.

  • Method B (Alternative): Sodium Borohydride (NaBH

    
    ) – Two-step, cost-effective, requires strict temperature control.
    

Chemical Profile & Handling

PropertyDescription
Compound 2-Bromo-4-(2-oxoethyl)benzonitrile
Functional Groups Aryl Bromide, Benzonitrile, Phenylacetaldehyde
Reactivity Alert High. The aldehyde group is prone to oxidation (to carboxylic acid) and polymerization.
Storage Store at -20°C under inert atmosphere (Ar/N

).
Purity Check Verify aldehyde integrity via

H NMR (CHO signal ~9.7-9.8 ppm, t) before use. If significant acid is present, purify via rapid silica filtration.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Status: Gold Standard | Selectivity: High | Scale: mg to kg

Rationale

Sodium triacetoxyborohydride, NaBH(OAc)


, is the reagent of choice.[1][2][3] It is less reducing than NaBH

and does not reduce aldehydes/ketones rapidly, allowing the amine to react with the aldehyde to form an iminium species preferentially, which is then reduced.[4] It is perfectly compatible with the nitrile and aryl bromide moieties.
Reaction Scheme

ReactionScheme SM Aldehyde Substrate (2-Bromo-4-(2-oxoethyl)benzonitrile) Imine Imine/Iminium Intermediate SM->Imine + Amine Amine Amine (R-NH2) Amine->Imine Product Secondary/Tertiary Amine Product Imine->Product Reduction Reagent NaBH(OAc)3 DCE or THF, AcOH

Figure 1: General reaction pathway. The STAB reagent selectively reduces the iminium intermediate.

Detailed Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv (Use free base; if HCl salt is used, add 1.0 equiv TEA/DIPEA)

  • NaBH(OAc)

    
     (STAB): 1.4 – 1.6 equiv
    
  • Acetic Acid (AcOH): 1.0 – 2.0 equiv (Catalyst, optional but recommended)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under N

    
    , dissolve 2-Bromo-4-(2-oxoethyl)benzonitrile  (1.0 equiv) in DCE (0.1 M concentration).
    
  • Amine Addition: Add the Amine (1.1 equiv).

    • Critical: If the amine is a liquid, add neat. If solid, dissolve in minimal DCE.

    • Note: If using an amine salt, add TEA (1.0 equiv) and stir for 15 min before adding the aldehyde to prevent immediate salt formation with the aldehyde enol.

  • Acid Catalysis: Add Acetic Acid (1.0 equiv).

    • Why: Promotes imine formation and buffers the system, preventing basic polymerization of the phenylacetaldehyde.

  • Imine Formation: Stir at Room Temperature (20-25°C) for 30–60 minutes.

    • Visual Check: Solution often turns slightly yellow or cloudy as water is generated.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)

    
      (1.5 equiv) portion-wise over 5-10 minutes.
    
    • Safety: Mild gas evolution (H

      
      ) may occur.
      
  • Reaction: Remove ice bath and stir at Room Temperature. Monitor by LCMS or TLC.

    • Time: Typically 2–16 hours.

    • Endpoint: Disappearance of aldehyde (or imine intermediate).

  • Quench: Quench by adding saturated aqueous NaHCO

    
     (slowly). Stir for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: Sodium Borohydride (NaBH ) Protocol

Status: Alternative | Selectivity: Moderate | Cost: Low

Rationale

NaBH


 is a stronger reductant and will reduce aldehydes directly to alcohols if mixed immediately. Therefore, a stepwise  approach is mandatory: form the imine completely first, then reduce. Methanol is the required solvent to activate NaBH

.
Detailed Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.0 – 1.1 equiv[5]

  • NaBH

    
    : 1.0 – 1.5 equiv
    
  • Solvent: Methanol (MeOH) (Anhydrous)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 2-Bromo-4-(2-oxoethyl)benzonitrile (1.0 equiv) and Amine (1.0 equiv) in anhydrous MeOH (0.2 M).

    • Optional: Add 3Å Molecular Sieves to absorb water and drive equilibrium.

  • Stirring: Stir at Room Temperature for 2–4 hours.

    • Check: Verify imine formation by TLC (aldehyde spot should disappear).

  • Reduction: Cool the mixture to -10°C to 0°C .

  • Addition: Add NaBH

    
      (1.2 equiv) portion-wise.
    
    • Caution: Exothermic with vigorous gas evolution.

  • Completion: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Quench: Add water or 1M NaOH.

  • Workup: Extract with EtOAc. (DCM is less effective for extracting amines from MeOH/Water mixtures).

Troubleshooting & Critical Decision Tree

Use the following logic flow to troubleshoot low yields or side reactions.

Troubleshooting Start Issue: Low Yield / Impurities CheckSM Is Starting Material (Aldehyde) Pure? Start->CheckSM Purify Action: Purify Aldehyde (Silica plug / Recrystallize) CheckSM->Purify No CheckImine Is Imine Forming? CheckSM->CheckImine Yes AddAcid Action: Add AcOH or Ti(OiPr)4 to drive equilibrium CheckImine->AddAcid No CheckRed Is Reduction Incomplete? CheckImine->CheckRed Yes ChangeRed Action: Increase STAB equiv or Switch to NaCNBH3 CheckRed->ChangeRed Yes SideProd Issue: Alcohol Byproduct Found? CheckRed->SideProd No MethodSwitch Action: Switch to Method B (Stepwise) or Add Amine BEFORE Reagent SideProd->MethodSwitch Yes

Figure 2: Troubleshooting decision tree for reductive amination workflows.

Common Pitfalls Table
IssueCauseSolution
Alcohol Formation Direct reduction of aldehyde before imine forms.Use Method B (Stepwise) or ensure Amine is added 30 min before STAB.
Polymerization Phenylacetaldehyde instability in basic media.Keep reaction cold (0°C); Use AcOH to buffer; Do not use excess amine.
No Reaction Steric hindrance or wet solvent.Add 3Å Molecular Sieves; Use Ti(OiPr)

as a Lewis Acid promoter.[1]
Nitrile Hydrolysis Aqueous workup too acidic/basic or prolonged.Keep workup neutral/mildly basic. Avoid strong acids.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998).[6] "Sodium triacetoxyborohydride."[1][2][3][4][5][6][8][9] Encyclopedia of Reagents for Organic Synthesis. Link

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 59, 1-714. Link

  • Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

Sources

Suzuki-Miyaura coupling conditions for 2-bromo-4-cyanophenyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-4-Cyanophenyl Derivatives

Part 1: Executive Summary & Mechanistic Rationale

The coupling of 2-bromo-4-cyanophenyl derivatives presents a classic "push-pull" challenge in palladium catalysis. Success requires navigating two opposing forces:

  • Electronic Activation (The "Push"): The cyano group at the 4-position is a strong electron-withdrawing group (EWG). This reduces electron density at the C-Br bond, significantly facilitating the Oxidative Addition step of the catalytic cycle compared to electron-neutral aryls.

  • Steric Hindrance (The "Pull"): The bromine atom at the 2-position (ortho) creates significant steric bulk. This hinders the approach of the palladium species and, more critically, slows down the Transmetalation step, often leading to homocoupling side products or protodehalogenation if the catalyst dies before the cycle completes.

The Solution: To couple these substrates efficiently, one cannot rely on generic tetrakis(triphenylphosphine)palladium(0) conditions. Instead, the protocol must utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or robust bidentate ligands (e.g., dppf) that create a spacious coordination sphere to accommodate the ortho-substituent while maintaining a high electron density at the metal center to facilitate the cycle.

Part 2: Critical Reagent Selection

ComponentRecommendationScientific Rationale
Catalyst (Standard) Pd(dppf)Cl₂·CH₂Cl₂ The large bite angle of the dppf ligand enforces a geometry that relieves steric strain during transmetalation. It is robust, air-stable, and cost-effective.[1]
Catalyst (Advanced) SPhos Pd G3 / G4 For highly hindered boronic acids. SPhos is exceptionally electron-rich (facilitates oxidative addition) and bulky (promotes reductive elimination in crowded systems).
Base K₃PO₄ (Tribasic Potassium Phosphate) Mild enough to prevent hydrolysis of the nitrile (CN) group to an amide, yet strong enough to activate the boronic acid.
Solvent System 1,4-Dioxane / Water (4:1) The biphasic system is essential. Water dissolves the inorganic base, maximizing the concentration of the active boronate species ("ate" complex).

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Coupling 2-bromo-4-cyanobenzene with unhindered or slightly hindered aryl boronic acids.

Materials:

  • 2-Bromo-4-cyanobenzene (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 - 5 mol%)

  • K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Purge: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove O₂.[2] Note: Oxygen causes rapid catalyst death, leading to des-bromo side products.

  • Solvent Addition: Add degassed 1,4-dioxane and water via syringe. Concentration should be 0.1 M – 0.2 M relative to the bromide.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(dppf)Cl₂ catalyst. (Alternatively, add catalyst in step 1 if using a glovebox).

  • Reaction: Heat the block/oil bath to 80–90 °C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic layers.

  • Monitoring: Check by HPLC or TLC after 2 hours. The electron-deficient nature of the ring usually drives this to completion fast (< 4 hours).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.

Protocol B: The "High-Performance" Method (Sterically Demanding)

Best for: Coupling with ortho-substituted boronic acids or when Protocol A fails.

Materials:

  • Catalyst: SPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (3.0 equiv)[2]

  • Solvent: Toluene / Water (10:[3]1) or THF / Water (4:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine 2-bromo-4-cyanobenzene (1.0 equiv), hindered boronic acid (1.5 equiv), SPhos Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv).

  • Solvation: Add degassed Toluene/Water mixture.

  • Activation: Heat to 100 °C . The higher temperature is often required to force the transmetalation step in sterically congested systems.

  • Completion: These reactions may take 12–24 hours. If conversion stalls, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).

Part 4: Visualization & Logic

Diagram 1: Mechanistic Pathway & Steric Management

This diagram illustrates how bulky ligands (L) facilitate the cycle despite the ortho-substitution on the substrate.

SuzukiMechanism cluster_ligand Ligand Role (e.g., SPhos) Pd0 Active Catalyst Pd(0)-L2 OxAdd Oxidative Addition (Fast due to 4-CN EWG) Pd0->OxAdd + Substrate Substrate Substrate: 2-Bromo-4-Cyanobenzene Substrate->OxAdd Complex1 Pd(II) Intermediate (Sterically Crowded) OxAdd->Complex1 TransMet Transmetalation (Rate Limiting Step due to Sterics) Complex1->TransMet + Boronate Boronic Boronate 'Ate' Complex Boronic->TransMet Complex2 Biaryl Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination (Facilitated by Bulky Ligand) Complex2->RedElim RedElim->Pd0 Regeneration Product Product: 2-Aryl-4-Cyanobenzene RedElim->Product

Caption: The catalytic cycle highlights the critical Transmetalation bottleneck caused by the ortho-bromide, which is overcome by ligand selection.

Diagram 2: Optimization Decision Tree

OptimizationTree Start Start: 2-Bromo-4-Cyanobenzene Coupling CheckPartner Is Coupling Partner Hindered? (Ortho-substituted Boronic Acid?) Start->CheckPartner No No (Phenyl/Simple Aryl) CheckPartner->No Yes Yes (Ortho-Substituted) CheckPartner->Yes MethodA Use Protocol A: Pd(dppf)Cl2, K2CO3, Dioxane/H2O No->MethodA ResultA Check Conversion (2-4h) MethodA->ResultA SuccessA >90% Conv: Isolate ResultA->SuccessA FailA Low Conv or Homocoupling? ResultA->FailA Switch Switch to Protocol B or Increase Temp to 100°C FailA->Switch MethodB Use Protocol B: SPhos Pd G3, K3PO4, Toluene/H2O Yes->MethodB Hydrolysis Issue: CN Hydrolysis? MethodB->Hydrolysis Switch->MethodB Hydrolysis->SuccessA No FixHydro Switch Base to K3PO4 (Anhydrous) Solvent: DMF/THF (Dry) Hydrolysis->FixHydro Yes

Caption: Workflow for selecting the optimal protocol based on steric demands and troubleshooting common failure modes.

Part 5: Troubleshooting & Analysis

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst deactivation or stalled oxidative addition.Switch to SPhos Pd G3 or XPhos . Ensure strict O₂-free conditions.
Des-bromo Product (Ar-H) Protodehalogenation.Solvent is too "wet" with protic sources or reaction is too hot. Reduce temp or use D2O to verify mechanism.
Homocoupling (Ar-Ar) Oxidative homocoupling.Reduce the amount of O₂ (better degassing). Switch to a less basic system.
Nitrile Hydrolysis (Ar-CONH2) Base/Temp too aggressive.Switch from Carbonate (CO₃²⁻) to Phosphate (PO₄³⁻). Avoid refluxing water; use Toluene/Water at 80°C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands: User Guide for Suzuki-Miyaura Coupling. Link

Sources

Application Notes and Protocols: A Guide to the Synthesis of PROTACs Using 2-Bromo-4-(2-oxoethyl)benzonitrile as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is a heterobifunctional entity composed of a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, cell permeability, and its ability to promote a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This guide introduces a novel, conceptual approach to PROTAC synthesis utilizing 2-Bromo-4-(2-oxoethyl)benzonitrile as a versatile and semi-rigid linker precursor. We provide detailed, step-by-step protocols for its incorporation into a PROTAC, alongside methodologies for purification, characterization, and biological evaluation.

Introduction to PROTAC Technology

PROTACs operate via an event-driven mechanism rather than the occupancy-driven model of traditional inhibitors. By bringing a target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome, after which the PROTAC can be recycled to engage another target protein molecule.[4] This catalytic mode of action allows for sustained pharmacodynamic effects at potentially lower drug concentrations.[4]

The choice of linker is paramount in PROTAC design. Its length, flexibility, and chemical composition influence the orientation of the warhead and anchor, which in turn affects the stability and cooperativity of the ternary complex.[3][5] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is growing interest in more rigid structures that can pre-organize the PROTAC into a bioactive conformation.[6]

2-Bromo-4-(2-oxoethyl)benzonitrile: A Novel Linker Precursor

We propose the use of 2-Bromo-4-(2-oxoethyl)benzonitrile as a novel, bifunctional linker precursor for PROTAC synthesis. Its structure offers several strategic advantages:

  • Reactive Handle for Warhead Attachment: The α-bromo ketone functionality is a reactive electrophile, ideal for nucleophilic substitution by a warhead containing a phenol, amine, or thiol group. This reaction is typically high-yielding and proceeds under mild conditions.[7][8]

  • Secondary Reactive Site for E3 Ligase Ligand Conjugation: The ketone (oxoethyl) group provides a second, orthogonal reactive handle. It can be readily converted to an amine via reductive amination, allowing for the subsequent attachment of an E3 ligase ligand.[9][10]

  • Semi-Rigid Backbone: The benzonitrile core imparts a degree of rigidity to the linker, which can be advantageous in restricting the conformational flexibility of the PROTAC and promoting a stable ternary complex.[6]

Caption: Structure of 2-Bromo-4-(2-oxoethyl)benzonitrile.

Experimental Protocols: A Proposed Synthetic Workflow

This section outlines a hypothetical, multi-step synthesis of a PROTAC targeting a protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase.[11][12]

Caption: Proposed workflow for PROTAC synthesis and evaluation.

Protocol 1: Synthesis of the Warhead-Linker Intermediate

This protocol describes the nucleophilic substitution reaction to couple a warhead containing a phenolic hydroxyl group to the linker precursor.

Materials and Reagents:

  • Warhead with a phenolic hydroxyl group (e.g., a derivative of a kinase inhibitor) (1.0 eq)

  • 2-Bromo-4-(2-oxoethyl)benzonitrile (1.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic warhead (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide.

  • Add a solution of 2-Bromo-4-(2-oxoethyl)benzonitrile (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 60 °C for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the warhead-linker intermediate.

Protocol 2: Reductive Amination to Couple the E3 Ligase Ligand

This protocol details the coupling of the warhead-linker intermediate to an amine-functionalized VHL ligand via reductive amination.[9][13]

Materials and Reagents:

  • Warhead-linker intermediate from Protocol 1 (1.0 eq)

  • Amine-functionalized VHL ligand (e.g., VH032-amine) (1.2 eq)[14]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the warhead-linker intermediate (1.0 eq) and the amine-functionalized VHL ligand (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to the mixture.

  • Stir at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction for completion by LC-MS.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude PROTAC.

Protocol 3: Purification and Characterization of the Final PROTAC

The final PROTAC requires purification to a high degree of purity (>95%) for biological evaluation.

Methodology:

  • Purification:

    • Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.

    • Purify the compound using preparative reverse-phase HPLC (RP-HPLC).[15]

    • Typical Conditions:

      • Column: C18 semi-preparative column.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A suitable gradient of Mobile Phase B (e.g., 20% to 80% over 30 minutes).

    • Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a white solid.

  • Characterization:

    • LC-MS: Confirm the mass and purity of the final compound.[16][17]

    • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.[18]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final PROTAC using ¹H and ¹³C NMR.[6][19]

ParameterHypothetical ValueMethod
Molecular Weight 950 - 1100 g/mol LC-MS / HRMS
Purity >95%Analytical HPLC
cLogP 3.0 - 5.0Software Prediction
Topological Polar Surface Area (TPSA) 180 - 250 ŲSoftware Prediction

Table 1: Hypothetical Physicochemical Properties of a PROTAC synthesized using the proposed linker.

Protocol 4: In Vitro Evaluation of Protein Degradation by Western Blot

This protocol provides a standard method to assess the ability of the synthesized PROTAC to induce the degradation of its target protein in a cellular context.[15][20]

Materials and Reagents:

  • Human cell line expressing the target protein (e.g., a cancer cell line)

  • Complete cell culture medium

  • Synthesized PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[21][22]

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a defined period (typically 18-24 hours). Include a co-treatment with the PROTAC and MG132 to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and prepare whole-cell lysates using ice-cold lysis buffer.[23]

    • Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation level).

ParameterHypothetical ValueDescription
DC₅₀ 10 - 100 nMThe concentration of PROTAC that induces 50% degradation of the target protein.
Dₘₐₓ >90%The maximum percentage of target protein degradation achieved.

Table 2: Hypothetical Biological Activity of a PROTAC synthesized using the proposed linker.

Conclusion

The conceptual framework presented here outlines the potential of 2-Bromo-4-(2-oxoethyl)benzonitrile as a novel and valuable building block in the synthesis of PROTACs. Its bifunctional nature and semi-rigid core offer a unique combination of features for the rational design of potent protein degraders. The provided protocols, based on well-established chemical transformations, offer a clear and actionable path for researchers to explore this new class of linkers. The modularity of this synthetic approach is well-suited for the generation of PROTAC libraries, facilitating the optimization of linker length and vector to achieve superior degradation efficacy and drug-like properties.

References

Click to expand

Sources

One-pot synthesis methods involving 2-bromo-4-formylmethylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the one-pot synthesis and handling of 2-bromo-4-formylbenzonitrile (CAS 89891-70-3) and its homologation to 2-bromo-4-formylmethylbenzonitrile (also known as 2-bromo-4-(2-oxoethyl)benzonitrile).

Executive Summary

2-bromo-4-formylbenzonitrile is a critical electrophilic intermediate used in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs), phthalocyanine dyes, and kinase inhibitors. While the user’s request specifies "formylmethyl" (indicating a phenylacetaldehyde side chain, –CH₂CHO), this species is chemically unstable (prone to enolization and polymerization). The industrial standard is to synthesize the stable formyl (benzaldehyde) precursor and generate the formylmethyl homolog in situ or via protected equivalents.

This Application Note provides a robust One-Pot Bromination-Oxidation Protocol to generate the aldehyde from commercially available 2-bromo-4-methylbenzonitrile, followed by a protocol for its homologation.

Part 1: One-Pot Synthesis Protocol

Methodology: Radical Bromination – Kornblum Oxidation Sequence

Rationale: Direct oxidation of the methyl group on a deactivated ring (with CN and Br electron-withdrawing groups) is difficult. The most reliable one-pot method involves radical bromination to the benzyl bromide, followed immediately by a Kornblum oxidation (DMSO) or Sommelet reaction (Hexamethylenetetramine).

Target Molecule: 2-bromo-4-formylbenzonitrile Starting Material: 2-bromo-4-methylbenzonitrile (CAS 42872-73-1)

Reagents & Equipment
ReagentRoleEquiv.Notes
2-Bromo-4-methylbenzonitrile Substrate1.0Purity >97% recommended.[1]
N-Bromosuccinimide (NBS) Brominating Agent1.05Recrystallize from water if yellow.
AIBN or Benzoyl Peroxide Radical Initiator0.05AIBN preferred for safer handling.
Dimethyl Sulfoxide (DMSO) Solvent/Oxidant5-10 volAnhydrous.
Sodium Bicarbonate (NaHCO₃) Base2.0Scavenges HBr byproducts.
Ethyl Acetate / Hexane Extraction-HPLC Grade.
Step-by-Step Protocol

1. Radical Bromination (The Benzyl Bromide Generation)

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Dissolution: Dissolve 2-bromo-4-methylbenzonitrile (10.0 g, 51 mmol) in Chlorobenzene or Trifluorotoluene (50 mL). Note: CCl₄ is traditional but avoided due to toxicity; Chlorobenzene is a high-boiling, robust alternative.

  • Addition: Add NBS (9.5 g, 53.5 mmol) and AIBN (0.4 g, 2.5 mmol).

  • Reaction: Heat the mixture to 85°C (internal temperature) with vigorous stirring.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. The reaction is complete when the starting material is consumed (<2%), usually within 2–4 hours.

    • Checkpoint: The intermediate is 2-bromo-4-(bromomethyl)benzonitrile . Do NOT isolate this; benzyl bromides are potent lachrymators and unstable.

2. One-Pot Solvent Switch & Oxidation

  • Cooling: Cool the reaction mixture to room temperature.

  • Filtration (Optional but Recommended): Filter off the solid Succinimide byproduct. Rinse the cake with a small amount of solvent.

  • Evaporation (Partial): Concentrate the filtrate under reduced pressure to remove the bulk of the organic solvent (Chlorobenzene). Do not dry completely to avoid thermal decomposition.

  • Kornblum Oxidation:

    • Add DMSO (60 mL) directly to the residue.

    • Add NaHCO₃ (8.6 g, 102 mmol).

  • Heating: Heat the mixture to 100°C for 1–2 hours.

    • Mechanism:[2][3] The DMSO oxygen attacks the benzylic carbon, displacing the bromide. The resulting alkoxysulfonium salt eliminates DMS (dimethyl sulfide) to form the aldehyde.

  • Quenching: Pour the hot reaction mixture into Ice Water (300 mL). The product may precipitate as a solid.

3. Isolation & Purification

  • Extraction: If oil forms, extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash combined organics with water (2x) and Brine (1x) to remove DMSO.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).

    • Yield: Typical isolated yield is 75–85%.

    • Appearance: White to off-white crystalline solid.

Part 2: Homologation to "Formylmethyl" Derivative

If the specific target is 2-bromo-4-formylmethylbenzonitrile (the acetaldehyde, –CH₂CHO), it must be generated from the aldehyde synthesized above. Note: Phenylacetaldehydes are unstable. Use immediately or store as the dimethyl acetal.

Protocol: Wittig Methoxymethylenation (One-Pot Hydrolysis)

  • Reagent Prep: Suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in dry THF at 0°C. Add KOtBu (1.3 equiv) to generate the ylide (red-orange color).

  • Addition: Add the 2-bromo-4-formylbenzonitrile (from Part 1) in THF dropwise. Stir at 0°C -> RT for 2 hours.

  • Hydrolysis: Add 1N HCl (aq) directly to the reaction mixture and stir for 2 hours. This hydrolyzes the intermediate enol ether to the aldehyde.

  • Isolation: Neutralize with NaHCO₃, extract with DCM.

    • Result:2-bromo-4-(2-oxoethyl)benzonitrile .

Part 3: Reaction Pathway Visualization

The following diagram illustrates the one-pot flow from the methyl precursor to the formyl and formylmethyl targets.

G cluster_0 One-Pot Sequence Start 2-bromo-4-methylbenzonitrile (Precursor) Inter Intermediate: 2-bromo-4-(bromomethyl)benzonitrile Start->Inter 1. NBS, AIBN Reflux (Chlorobenzene) Target1 TARGET 1: 2-bromo-4-formylbenzonitrile (Stable Aldehyde) Inter->Target1 2. DMSO, NaHCO3 100°C (Kornblum) Target2 TARGET 2: 2-bromo-4-formylmethylbenzonitrile (Acetaldehyde Homolog) Target1->Target2 3. Ph3P(OCH3)Cl / KOtBu then HCl (Homologation)

Caption: One-pot synthesis pathway from methyl precursor to formyl intermediate and subsequent homologation.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Wet solvent or old radical initiator.Dry solvent over sieves; use fresh AIBN. Ensure vigorous reflux.
Polybromination Excess NBS or reaction time too long.Stop reaction immediately when SM <2%. Use exactly 1.05 eq NBS.
Low Yield (Step 2) Incomplete removal of HBr; DMSO decomposition.Ensure NaHCO₃ is in excess. Keep temp <110°C to avoid violent decomposition.
Product is Oily/Impure Residual DMSO or DMS.Wash organic layer thoroughly with water (3x). DMS is volatile (stench); use bleach trap.

References

  • Kornblum, N., et al. "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society, vol. 81, no. 16, 1959, pp. 4113-4114. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • PubChem Compound Summary. "2-Bromo-4-formylbenzonitrile (CAS 89891-70-3)." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. "2-Bromo-4-methylbenzonitrile Product Specification." Link

Sources

Application Note: Orthogonal Reactivity on a Single Scaffold: A Guide to the Selective Functionalization of Aldehyde vs. Nitrile Groups in Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzonitrile scaffolds bearing both aldehyde and nitrile functionalities represent a class of highly versatile intermediates in medicinal chemistry and materials science. The presence of two distinct, yet reactive, electrophilic sites—the carbonyl carbon of the aldehyde and the carbon of the nitrile—offers a rich platform for molecular elaboration. However, this dual reactivity also presents a significant synthetic challenge: how to selectively functionalize one group while leaving the other intact. This guide provides a detailed exploration of the principles and protocols governing the selective transformation of either the aldehyde or the nitrile group on a benzonitrile core, empowering researchers to navigate this chemical dichotomy with precision.

Part A: Privileging the Aldehyde: Selective Transformations in the Presence of a Nitrile

The aldehyde is inherently more electrophilic and sterically accessible than the nitrile group. This fundamental difference in reactivity forms the basis for a suite of selective transformations that can be performed on the aldehyde without impacting the nitrile.

A.1. Foundational Principle: The Reactivity Hierarchy

The greater reactivity of aldehydes compared to nitriles in nucleophilic additions is a cornerstone of this selectivity. The carbonyl carbon of an aldehyde is more electron-deficient and less sterically hindered than the carbon of a nitrile.[1][2] This allows for the use of a wide range of nucleophiles and reducing agents under conditions that leave the nitrile group untouched.

Diagram 1: Reactivity Hierarchy

A simple diagram illustrating the higher electrophilicity of the aldehyde carbonyl carbon compared to the nitrile carbon.

G cluster_0 Reactivity Towards Nucleophiles Aldehyde Aldehyde Nitrile Nitrile Aldehyde->Nitrile Greater Reactivity

Caption: Aldehydes exhibit greater reactivity towards nucleophiles than nitriles.

A.2. Protocol: Chemoselective Reduction of an Aldehyde to a Primary Alcohol

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both aldehydes and nitriles.[3] Therefore, a milder reagent is required for selectivity. Sodium borohydride (NaBH₄) is an excellent choice as it readily reduces aldehydes and ketones but is generally unreactive towards nitriles under standard conditions.[4]

Protocol: Selective Reduction of 4-formylbenzonitrile

  • Materials: 4-formylbenzonitrile, Methanol (anhydrous), Sodium borohydride (NaBH₄), Deionized water, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-formylbenzonitrile (1.0 equiv).

    • Dissolve the starting material in anhydrous methanol (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Partition the residue between diethyl ether and saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous phase twice more with diethyl ether.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude (4-cyanophenyl)methanol.

    • Purify by flash column chromatography on silica gel if necessary.

A.3. Protocol: Selective Nucleophilic Addition of an Organometallic Reagent

Grignard and organolithium reagents are potent nucleophiles that add preferentially to the more electrophilic aldehyde.[1] The reaction with a nitrile is significantly slower and typically requires higher temperatures, allowing for high selectivity.[2] The initial product of addition to a nitrile is an imine salt, which only hydrolyzes to a ketone upon aqueous workup, preventing further reaction with the organometallic reagent.

Protocol: Grignard Addition to 4-formylbenzonitrile

  • Materials: 4-formylbenzonitrile, Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 4-formylbenzonitrile (1.0 equiv) in anhydrous THF (0.3 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the Grignard reagent (1.05 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to 0 °C and stir for an additional hour. Monitor by TLC.

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting secondary alcohol by flash column chromatography.

A.4. Protocol: One-Pot Conversion of Aldehyde to Nitrile

In some synthetic routes, it may be desirable to convert the aldehyde into a second nitrile group. Modern methods allow for this transformation under mild conditions that are tolerant of other functional groups, including an existing nitrile.[5][6] The use of O-(diphenylphosphinyl)hydroxylamine (DPPH) provides a chemoselective route.[5][6]

Protocol: Conversion of 4-formylbenzonitrile to 1,4-dicyanobenzene

  • Materials: 4-formylbenzonitrile, O-(diphenylphosphinyl)hydroxylamine (DPPH), Toluene.

  • Procedure:

    • To a solution of 4-formylbenzonitrile (1.0 mmol) in toluene (5 mL) at room temperature, add DPPH (1.15 mmol) in one portion.[5]

    • Stir the resulting suspension at room temperature for 3 hours.

    • Gradually warm the reaction mixture to 85 °C over 45 minutes. The mixture should become homogeneous.[5]

    • Maintain the temperature at 85 °C and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1,4-dicyanobenzene.

Part B: Targeting the Nitrile: Strategies for Functionalization with an Aldehyde Present

Selectively functionalizing the nitrile in the presence of the more reactive aldehyde is a greater challenge. The most common and reliable strategy involves the use of a protecting group for the aldehyde.

B.1. Prerequisite: Aldehyde Protection

To perform reactions such as reduction or hydrolysis on the nitrile, the aldehyde must first be "masked" to prevent its participation. The formation of a cyclic acetal using a diol (e.g., ethylene glycol) is a robust and widely used method.[7][8] Acetals are stable to a wide range of nucleophilic and basic conditions but can be easily removed by acidic hydrolysis.[8]

Diagram 2: Protection Strategy Workflow

A flowchart illustrating the necessary steps for selective nitrile functionalization.

G start Benzonitrile with Aldehyde & Nitrile protect Protect Aldehyde (e.g., Acetal Formation) start->protect react_nitrile Functionalize Nitrile (e.g., Reduction, Hydrolysis) protect->react_nitrile deprotect Deprotect Aldehyde (Acidic Hydrolysis) react_nitrile->deprotect end Selectively Modified Product deprotect->end

Caption: Workflow for selective modification of the nitrile group.

Protocol: Acetal Protection of 4-formylbenzonitrile

  • Materials: 4-formylbenzonitrile, Ethylene glycol, Toluene, p-Toluenesulfonic acid (PTSA, catalytic amount), Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Combine 4-formylbenzonitrile (1.0 equiv), ethylene glycol (1.5 equiv), and a catalytic amount of PTSA (0.01 equiv) in toluene in a round-bottom flask.

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the mixture to reflux and continue until water ceases to collect in the Dean-Stark trap (typically 2-4 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the solution with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected compound, which is often pure enough for the next step.

B.2. Protocol: Reduction of a Nitrile to a Primary Amine (Post-Protection)

With the aldehyde protected, a powerful reducing agent like LiAlH₄ can be used to reduce the nitrile to a primary amine.[3]

Protocol: Reduction of 4-(1,3-dioxolan-2-yl)benzonitrile

  • Materials: Protected benzonitrile from B.1, Lithium aluminum hydride (LiAlH₄), Anhydrous THF, Deionized water, 15% aqueous NaOH, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a flame-dried, three-necked flask under an inert atmosphere, add LiAlH₄ (1.5 equiv) and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a solution of the protected benzonitrile (1.0 equiv) in anhydrous THF dropwise.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench using the Fieser workup: add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to yield the amine. The acetal can then be removed by stirring with aqueous HCl in THF.

B.3. Protocol: Selective Partial Reduction of a Nitrile to an Aldehyde

A key transformation in organic synthesis is the partial reduction of a nitrile to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion.[4][9][10] The reaction must be performed at low temperatures (typically -78 °C) to prevent over-reduction to the amine.[9] The intermediate imine-alane complex is stable at low temperatures and is hydrolyzed to the aldehyde during workup.[3][9] This method can be applied to substrates containing both aldehydes and nitriles if the goal is to produce a dialdehyde, but its true power in this context is realized after protecting the existing aldehyde.

Protocol: DIBAL-H Reduction of a Nitrile

  • Materials: Nitrile substrate (e.g., 4-(1,3-dioxolan-2-yl)benzonitrile), Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes), Anhydrous solvent (e.g., Toluene or Dichloromethane), 2 M HCl.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the nitrile (1.0 equiv) in the anhydrous solvent.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the DIBAL-H solution (1.2 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.[9]

    • Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC.[9]

    • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature, then add 2 M HCl and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer twice with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the aldehyde by flash column chromatography.

Comparative Summary of Methodologies

Transformation Target Group Reagent(s) Selectivity Principle Key Conditions Ref.
Reduction to AlcoholAldehydeNaBH₄Higher reactivity of aldehyde0 °C, Methanol[4]
Grignard AdditionAldehydeRMgX / RLiHigher reactivity of aldehydeLow temperature (-78 °C)[2]
Conversion to NitrileAldehydeDPPHChemoselective oxime formation/elimination85 °C, Toluene[5][6]
Reduction to AmineNitrileLiAlH₄Aldehyde must be protectedReflux, THF[3]
Partial Reduction to AldehydeNitrileDIBAL-HAldehyde must be protected-78 °C, Toluene/DCM[4][9]
ProtectionAldehydeEthylene Glycol, PTSAHigher reactivity of aldehydeReflux, Dean-Stark[8]

Conclusion

The selective functionalization of benzonitrile scaffolds containing both aldehyde and nitrile groups is governed by a clear understanding of their relative reactivities. The aldehyde, being the more electrophilic partner, can be selectively targeted with a range of reagents under controlled conditions. Conversely, accessing the nitrile's reactivity typically necessitates a protection-functionalization-deprotection sequence. By mastering these strategies and protocols, researchers can unlock the full synthetic potential of these valuable bifunctional building blocks, enabling the efficient and precise construction of complex molecules for drug discovery and materials science.

References

  • Chemistry Steps. (2024, January 15). Nitriles to Ketones and Aldehydes. [Link]

  • Laulhé, S., Gori, S. S., & Nantz, M. H. (2012). A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry, 77(18), 8344–8348. [Link]

  • Veisi, H., Ghorbani-Vaghei, R., & Karimi-Jashni, A. (2012). Selective Conversion of Aldehydes into Nitriles and Primary Amides in aQueous Media. Synthetic Communications, 42(15), 2268–2276. [Link]

  • van Heerden, F. R., & van der Merwe, M. J. (2000). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. South African Journal of Chemistry, 53(1), 36-41. [Link]

  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]

  • Sciencemadness Discussion Board. (2022, February 9). The problem of hydrolysis of nitrile and Grignard reagent. [Link]

  • Michigan State University. Chemical Reactivity. [Link]

  • Quimicaorganica.org. Reaction of nitriles with organometallics. [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • ResearchGate. (2015, January 12). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. [Link]

  • Pace, V., Holzer, W., & Olofsson, B. (2020). Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 25(2), 359. [Link]

  • Johnston, J. N., & Plotkin, M. A. (2014). One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates. The Journal of Organic Chemistry, 79(12), 5859–5864. [Link]

  • JoVE. (2023, April 30). Video: Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • ACS Publications. (2012, August 28). A Chemoselective, One-Pot Transformation of Aldehydes to Nitriles. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2012, May 22). Chemoselective Schmidt Reaction Mediated by Triflic Acid: Selective Synthesis of Nitriles from Aldehydes. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Elsevier. (2022, June 15). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. [Link]

  • National Institutes of Health. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • RSC Publishing. (2017, January 5). A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones. [Link]

  • SlidePlayer. Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]

  • MDPI. (2015, December 29). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules. [Link]

  • Scribd. (2024, December 14). Nitrile Hydrogenation and Oxidation Agents. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • National Institutes of Health. (2022, June 16). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. PMC. [Link]

  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

Sources

Application Note: Chemoselective Conversion of 2-Bromo-4-(2-oxoethyl)benzonitrile to Functionalized Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold and the Challenge

The compound 2-Bromo-4-(2-oxoethyl)benzonitrile (also referred to as 3-bromo-4-cyanophenylacetaldehyde) is a high-value intermediate in the synthesis of kinase inhibitors, GPCR ligands, and isoquinoline-based heterocycles. Its structure features three distinct reactive handles:

  • Aldehyde (2-oxoethyl): Highly reactive, prone to oxidation and polymerization, susceptible to nucleophilic attack.

  • Nitrile (Cyano): Less reactive, requires strong reducing agents or hydrolysis.

  • Aryl Bromide: Stable to mild reduction, essential handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig).

The Core Challenge: The primary objective in "converting to amines" is typically Reductive Amination of the aldehyde side chain to attach a solubilizing or pharmacophoric amine tail. The critical success factor is chemoselectivity : reducing the intermediate imine without touching the nitrile or debrominating the aryl ring.

This guide details the "Gold Standard" protocols for this transformation, prioritizing yield, purity, and reproducibility.

Strategic Reagent Selection

Choosing the right reducing agent is the difference between a clean product and a mixture of over-reduced side products.

Reagent Comparison Matrix
ReagentReductive PowerChemoselectivity (vs. CN/Br)Safety ProfileRecommendation
Sodium Triacetoxyborohydride (STAB) MildExcellent. Does not reduce nitriles or Ar-Br.Moderate (AcOH byproduct)Primary Choice
Sodium Cyanoborohydride (NaBH₃CN) MildGood. Requires pH control to prevent HCN release.High Toxicity (Cyanide)Secondary Choice
Sodium Borohydride (NaBH₄) StrongerPoor. Can reduce nitriles/imines indiscriminately; requires pre-formation of imine.GoodNot Recommended
H₂ / Pd-C StrongPoor. High risk of debromination (Ar-Br

Ar-H) and nitrile reduction.
FlammableAvoid
2-Picoline Borane MildExcellent. Green alternative to STAB/NaBH₃CN.ExcellentGreen Choice

Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway using STAB, highlighting the preservation of the critical Aryl-Br and Nitrile motifs.

ReactionPathway cluster_legend Key Substrate 2-Bromo-4-(2-oxoethyl)benzonitrile (Aldehyde) Imine Imine / Iminium Intermediate (Unstable) Substrate->Imine + Amine - H2O Amine Primary/Secondary Amine (H-NRR') Product Target Amine Product (Preserves Ar-Br & Ar-CN) Imine->Product Selective Reduction (STAB or 2-Pic-BH3) SideProduct Side Products (Ar-H, Benzylamine) Imine->SideProduct Over-reduction (H2/Pd or LiAlH4) STAB = Sodium Triacetoxyborohydride STAB = Sodium Triacetoxyborohydride

Figure 1: Chemoselective reductive amination pathway avoiding debromination and nitrile reduction.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Reductive Amination (STAB Method)

Objective: Coupling secondary amines (e.g., morpholine, piperazine) or primary amines to the aldehyde. Mechanism: STAB is sterically bulky and electron-deficient, making it less reactive toward aldehydes/ketones but highly reactive toward iminium ions.

Materials:

  • Substrate: 2-Bromo-4-(2-oxoethyl)benzonitrile (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-(2-oxoethyl)benzonitrile (1.0 mmol) in anhydrous DCE (10 mL, 0.1 M).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If using an amine salt (e.g., HCl salt), add 1.1 equiv of TEA or DIPEA to liberate the free base.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol).

    • Why? Promotes the formation of the iminium ion, which is the species actually reduced by STAB.

  • Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

    • QC Check: Monitor by TLC or LCMS. You may see the disappearance of the aldehyde peak.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 2–16 hours.

    • Monitoring: Target product mass [M+H]+. Ensure Ar-Br isotope pattern (1:1 doublet) is preserved.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Yield Expectation: 75–90% isolated yield.

Protocol B: "Green" Reductive Amination (2-Picoline Borane)

Objective: Environmentally friendly alternative, suitable for scale-up or GMP settings where chlorinated solvents and boron waste are concerns.

Materials:

  • Reagent: 2-Picoline Borane (Pic-BH₃) (Stable solid).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step Procedure:

  • Mix: Dissolve substrate (1.0 mmol) and amine (1.1 mmol) in MeOH (5 mL).

  • Reagent Addition: Add 2-Picoline Borane (1.2 mmol) and Acetic Acid (10% v/v).

  • Reaction: Stir at room temperature for 4–12 hours.

    • Optimization: If slow, heat to 40°C. Pic-BH₃ is thermally stable.

  • Workup: Dilute with water, extract with EtOAc.

  • Advantage: The picoline byproduct is water-soluble and easily removed during aqueous workup, unlike the borate salts from STAB which can form emulsions.

Protocol C: Nitrile Reduction (Advanced)

Objective: If the goal is to convert the Nitrile (-CN) to a primary amine (-CH₂NH₂) while preserving the Ar-Br. Note: This is risky if the aldehyde is still present. The aldehyde must be protected (e.g., as an acetal) or already converted before this step.

Reagent: Borane-Dimethyl Sulfide (BH₃·DMS) or Borane-THF. Conditions:

  • Cool substrate (in THF) to 0°C.

  • Add BH₃·DMS (2.0 equiv).

  • Reflux for 2 hours.

  • Critical Quench: Carefully add MeOH, then 6M HCl, and reflux for 1 hour to break the boron-amine complex.

  • Result: Ar-CH₂-NH₂. (Ar-Br usually survives BH₃ reduction, unlike catalytic hydrogenation).

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion Poor imine formation.Increase Acetic Acid to 2-3 equiv. Add molecular sieves (4Å) to remove water.
Debromination (M-80 peak) Reducing agent too strong.Ensure you are not using Pd/C + H₂. Switch from NaBH₄ to STAB.
Dialkylation (with primary amines) Over-reaction.Use excess amine (5–10 equiv) or switch to Ti(OiPr)₄ mediated reductive amination.
Emulsions during workup Boron salts.Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution during the quench. Stir for 1 hour.
Aldehyde Polymerization Substrate instability.Store the aldehyde at -20°C under Argon. Use immediately upon thawing.

Safety and Handling

  • Aryl Bromides/Nitriles: Potentially toxic and skin irritants. Handle in a fume hood.

  • STAB: Reacts with water to release hydrogen gas. Keep dry.

  • Sodium Cyanoborohydride: If used, EXTREME CAUTION . Contact with acid releases highly toxic HCN gas. Quench in a fume hood with basic bleach solution. STAB is strongly preferred for safety.

  • Solvents: DCE is a suspected carcinogen; replace with DCM or THF where possible.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Sato, S., et al. "One-Pot Reductive Amination of Aldehydes and Ketones with Amines Using α-Picoline-Borane."[2] Tetrahedron, 2004, 60(36), 7899-7906.

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404.

  • Common Organic Chemistry. "Reductive Amination Conditions and Protocols."

Sources

Troubleshooting & Optimization

Preventing oxidation of 2-Bromo-4-(2-oxoethyl)benzonitrile during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage of 2-Bromo-4-(2-oxoethyl)benzonitrile

Status: Operational Ticket ID: STAB-2B4O-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Hidden" Instability

Welcome to the technical guide for 2-Bromo-4-(2-oxoethyl)benzonitrile . If you are accessing this page, you likely observed that your compound—originally a white solid or pale oil—has turned into a yellow, sticky gum or developed a sharp, acidic odor.

The Root Cause: While the benzonitrile core is robust, the 2-oxoethyl side chain (


)  functions chemically as a phenylacetaldehyde derivative . Phenylacetaldehydes are notoriously unstable. They suffer from two primary degradation pathways:
  • Aerobic Autoxidation: Rapid conversion to the corresponding phenylacetic acid derivative upon exposure to air.

  • Polymerization: Acid-catalyzed trimerization or aldol condensation, often accelerated by the carboxylic acids formed in pathway #1.

This guide provides a self-validating protocol to arrest these processes.

Module 1: The Science of Degradation

To prevent degradation, you must understand the mechanism. The aldehyde proton is exceptionally weak (bond dissociation energy ~87 kcal/mol), making it a prime target for radical abstraction by atmospheric oxygen.

Figure 1: Radical Autoxidation Cascade This pathway illustrates how a single radical initiation event leads to the accumulation of carboxylic acid impurities.

Autoxidation cluster_0 Auto-Catalytic Phase Aldehyde Aldehyde (R-CHO) (Target Molecule) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Heat) Peroxy Peroxy Radical (R-C(OO•)=O) Radical->Peroxy + O2 (Fast) Peracid Peroxy Acid (R-CO3H) Peroxy->Peracid + Aldehyde (Chain Propagation) Acid Carboxylic Acid (Degradation Product) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Caption: The autoxidation mechanism converting the aldehyde side-chain to a carboxylic acid. Note that the Peracid intermediate accelerates the oxidation of remaining aldehyde.

Module 2: The "Gold Standard" Storage Protocol

Do not rely on standard refrigeration. This compound requires Type IV Handling (Air & Light Sensitive).

Step-by-Step Storage Workflow
  • Container Selection:

    • Solid State: Use amber glass vials with Teflon-lined screw caps. Never use clear glass (light initiates radical formation).

    • Liquid/Oil State: If the compound oils out, store in a Schlenk flask or a crimped vial with a septum.

  • Atmosphere Exchange (The Critical Step):

    • Do not just close the lid. You must displace the headspace volume.

    • Protocol: Flush the container with dry Argon (Ar) or Nitrogen (

      
      ) for 60 seconds before sealing. Argon is superior as it is heavier than air and forms a "blanket" over the sample.
      
    • Seal: Wrap the cap junction with Parafilm or electrical tape to prevent oxygen diffusion over months.

  • Thermal Management:

    • Target Temperature: -20°C .

    • Why? Low temperature slows the kinetics of the peroxy radical propagation step (see Figure 1).

    • Warning: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates polymerization.

Comparative Stability Data
Storage ConditionAtmosphereTempStability DurationPrimary Degradant
Benchtop Air25°C< 48 HoursCarboxylic Acid (>15%)
Fridge Air4°C1-2 WeeksCarboxylic Acid + Trimer
Freezer (Standard) Air-20°C1 MonthCarboxylic Acid (Trace)
Gold Standard Argon -20°C > 6 Months None (<1%)

Module 3: Troubleshooting & Rescue Operations

If your sample is suspected of degradation, follow this decision matrix to determine if it can be saved.

Figure 2: Quality Control & Purification Logic

QC_Logic Start Inspect Sample Color Color Check Start->Color NMR 1H NMR Analysis (CDCl3) Color->NMR Yellow/Sticky Good Use Immediately Color->Good White Solid NMR->Good CHO Peak @ 9.7ppm (Integral 1.0) Oxidized Oxidation Detected (Acid Formation) NMR->Oxidized COOH Peak @ 11.0ppm Polymer Polymerization Detected (Broad Peaks) NMR->Polymer Loss of CHO signal Bisulfite Rescue: Bisulfite Wash (Targeting Aldehyde) Oxidized->Bisulfite Acid < 10% Column Rescue: Flash Column (SiO2, Hex/EtOAc) Oxidized->Column Acid > 10% Discard Discard Batch Polymer->Discard Irreversible Bisulfite->Good Column->Good

Caption: Decision tree for assessing sample integrity. NMR is the definitive test; color change is a lagging indicator.

Rescue Protocol: The Bisulfite Wash

If your NMR shows acid contamination (broad singlet ~11 ppm) but the aldehyde peak (~9.7 ppm) remains:

  • Dissolve the impure sample in Ethyl Acetate (EtOAc).

  • Wash with saturated aqueous Sodium Bisulfite (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6] The aldehyde forms a water-soluble bisulfite adduct. The impurities (acid/dimer) remain in the organic layer.

    • Note: This is an "inverse" purification. Your product is now in the water layer.

  • Separate layers. Keep the Aqueous layer.

  • Treat the aqueous layer with Sodium Bicarbonate (

    
    ) or mild base to regenerate the free aldehyde.
    
  • Extract back into fresh EtOAc, dry over

    
    , and concentrate.
    

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store the compound in solution (e.g., DMSO or Methanol)? A: No.

  • Methanol:[5] The aldehyde will form hemiacetals or acetals over time, especially if the solvent is not anhydrous.

  • DMSO: DMSO is a mild oxidant and can facilitate degradation over long periods.

  • Best Practice: Always store as a dry neat solid/oil.

Q2: Why did my sample turn yellow even in the freezer? A: You likely trapped air inside the vial before freezing. As the gas cools, it contracts, potentially pulling more air in if the seal isn't perfect. The yellow color comes from conjugated oligomers (aldol condensation products) catalyzed by the trace acids formed by the trapped oxygen.

Q3: I see a "Bisulfite Adduct" sold by some vendors. Should I buy that? A: Yes. The bisulfite adduct is a crystalline solid that is significantly more stable towards oxidation than the free aldehyde. You can regenerate the free aldehyde immediately before your experiment using the protocol in Module 3.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[7] (Chapter on oxidation of carbonyl compounds).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General procedures for aldehyde purification via bisulfite).

  • BenchChem Technical Support. (2025). Handling and Storage of Volatile Aldehyde Standards. (Specific data on aldehyde autoxidation rates).

  • Fisher Scientific. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134). (Standard Schlenk line and inert gas protocols).

Sources

Troubleshooting aldehyde instability in 2-bromo-4-cyanophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Aldehyde Instability & Purification

Case ID: ALD-2Br4CN-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Instability Mechanism

Why is your compound degrading? 2-bromo-4-cyanophenylacetaldehyde is not just a standard aldehyde; it is an electron-deficient arylacetaldehyde . Its instability is driven by the synergistic electron-withdrawing effects of the nitrile (-CN) and bromine (-Br) groups.

These groups significantly increase the acidity of the


-methylene protons  (benzylic position). This hyper-acidity drives three primary degradation pathways:
  • Enolization & Auto-oxidation: Rapid conversion to the enol form, which reacts with atmospheric oxygen to form the corresponding phenylacetic acid.

  • Oligomerization: Acid-catalyzed trimerization to 1,3,5-trioxanes (often seen as a white solid precipitating from neat oil).

  • Aldol Condensation: Even mild bases can deprotonate the

    
    -carbon, triggering rapid self-condensation into polymeric "tars" (yellow/brown discoloration).
    

Diagnostic & Triage (FAQs)

Q1: My clear oil turned yellow/brown overnight. Is it ruined?

Diagnosis: This indicates aldol condensation (polymerization).

  • Cause: Exposure to trace bases or even slightly basic glass surfaces. The yellow color comes from the extended conjugation of the resulting poly-aldol products.

  • Action: If the oil is still fluid, you can rescue it via the Bisulfite Purification Protocol (See Section 3). If it has solidified into a dark resin, it is likely unrecoverable.

Q2: I see a white precipitate forming in the neat aldehyde. What is it?

Diagnosis: This is likely the cyclic trimer (trioxane) .

  • Cause: Acid-catalyzed polymerization, often occurring if the aldehyde contains trace acid from a previous hydrolysis step.

  • Action: This solid is actually a stable form of your aldehyde. You can store it this way. To recover the monomer, heat the solid with a trace of acid (e.g., TsOH) and distill under high vacuum, though chemical regeneration is preferred.

Q3: My compound decomposed on the silica gel column. Where did it go?

Diagnosis: Silica gel is slightly acidic (


).
  • Mechanism: The acidic surface catalyzes the rearrangement of the aldehyde or accelerates oxidation.

  • Action: Never use untreated silica. You must neutralize the silica gel by flushing the column with 1% Triethylamine (Et

    
    N) in hexanes before loading your sample. Alternatively, use Neutral Alumina .
    

Critical Protocols

Protocol A: Bisulfite Adduct Purification (The "Rescue" Method)

Use this method to isolate the aldehyde from polymerization tars or non-aldehyde impurities without using heat.

Principle: The aldehyde forms a water-soluble sulfonated adduct.[1] Impurities remain in the organic layer. The adduct is then hydrolyzed back to the aldehyde under mild conditions.

StepActionCritical Note
1 Dissolve crude material in EtOAc (5 volumes) .Do not use chlorinated solvents if possible (environmental).
2 Add saturated aq. NaHSO

(2.0 equiv)
.
Vigorous stirring is required for biphasic reaction.
3 Stir rapidly for 2–4 hours .A white precipitate (the adduct) may form. This is good.
4 Separation: • If solid forms: Filter and wash with EtOAc.• If no solid: Separate layers. Keep the AQUEOUS layer.The aldehyde is now trapped in the aqueous phase (or solid).
5 Wash: Wash the aqueous phase (or solid suspended in water) with fresh EtOAc.Removes non-aldehyde organic impurities.
6 Regeneration: Add fresh EtOAc to the aqueous phase/solid. Slowly add saturated NaHCO

until pH

8.
WARNING: Do not use NaOH (pH > 10). High pH triggers immediate polymerization of this specific aldehyde.
7 Isolation: Separate organic layer, dry over MgSO

, and concentrate < 30°C.
Use immediately.
Protocol B: Neutralized Silica Chromatography

Use only if Bisulfite purification is insufficient.

  • Slurry Preparation: Mix Silica Gel 60 with Hexanes containing 1% Et

    
    N .
    
  • Packing: Pour slurry into column. Flush with 2 column volumes of the solvent system (e.g., Hexane/EtOAc) containing 0.5% Et

    
    N .
    
  • Elution: Run the column quickly. Do not let the aldehyde sit on the silica for >30 minutes.

Visualizing the Chemistry

Figure 1: Degradation Pathways of 2-Bromo-4-Cyanophenylacetaldehyde

This diagram illustrates why the specific substitution pattern leads to instability.

Degradation Aldehyde 2-Br-4-CN-Phenylacetaldehyde (Target) Enol Enol Intermediate (Highly Reactive) Aldehyde->Enol  Fast Tautomerization (Driven by EWGs -CN, -Br) Polymer Aldol Polymers/Tars (Irreversible) Aldehyde->Polymer  Base (Trace) Trimer Trioxane Trimer (Reversible Solid) Aldehyde->Trimer  Acid (Trace) Acid 2-Br-4-CN-Phenylacetic Acid (Oxidation Product) Enol->Acid  O2 (Air) Trimer->Aldehyde  Heat + H+

Caption: The electron-withdrawing groups (-CN, -Br) accelerate enolization, making the aldehyde highly susceptible to air oxidation and base-catalyzed polymerization.[1]

Figure 2: Bisulfite Purification Workflow

Bisulfite Start Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 (Biphasic Stirring) Start->Step1 Split Phase Separation Step1->Split OrgPhase Organic Phase (Discard Impurities) Split->OrgPhase Non-Aldehydes AqPhase Aqueous Phase/Solid (Contains Aldehyde-Bisulfite Adduct) Split->AqPhase Target Adduct Regen Regeneration Add NaHCO3 (pH 8) + EtOAc AqPhase->Regen Mild Base Hydrolysis Final Pure Aldehyde (In EtOAc) Regen->Final

Caption: Workflow for isolating the aldehyde using sodium bisulfite. Note the use of mild base (NaHCO3) for regeneration to prevent polymerization.

Storage Recommendations

To maximize shelf-life, adhere to the "3-Point Rule" :

  • State: Store as a frozen solution (e.g., in Benzene or Toluene) rather than neat oil if possible. Neat oils polymerize faster due to high concentration.

  • Atmosphere: Always backfill with Argon (heavier than air), not Nitrogen.

  • Temperature: Store at -20°C or lower.

References

  • BenchChem. (2025).[2][3] Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Application Note and Protocol. Retrieved from 2

  • American Chemical Society (ACS). (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from 4

  • ResearchGate. (2015). Purification of Aldehydes via Bisulfite Adduct Formation. Retrieved from 1

  • National Institutes of Health (NIH). (2017). Structure and biochemistry of phenylacetaldehyde dehydrogenase. Retrieved from 5

Sources

Purification of 2-Bromo-4-(2-oxoethyl)benzonitrile on silica gel

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-4-(2-oxoethyl)benzonitrile

Topic: Stabilization and Purification of Acid-Sensitive Aryl Acetaldehydes CAS: 886593-61-9 (and related analogs) Target Audience: Medicinal Chemists, Process Chemists

Module 1: The Stability Profile (The "Why")

Executive Summary: Purifying 2-Bromo-4-(2-oxoethyl)benzonitrile is deceptively difficult. While the benzonitrile and bromo-arene core are stable, the 2-oxoethyl (acetaldehyde) side chain is highly reactive. On standard silica gel (pH ~4–5), this compound frequently undergoes:

  • Acid-Catalyzed Degradation: Polymerization or aldol condensation.

  • Oxidation: Conversion to the corresponding carboxylic acid (2-bromo-4-(carboxymethyl)benzonitrile) upon exposure to air on the high-surface-area silica.

  • Hemiacetal Formation: If methanol is used, the aldehyde reacts to form methyl hemiacetals, leading to "ghost peaks" or broad smearing.

The Golden Rule: Treat this molecule as an acid-sensitive aldehyde . Standard flash chromatography protocols will likely result in mass loss (>20%) and poor resolution.

Module 2: Method Development (The Protocol)

Phase 1: The "Acid Test" (Pre-Column Assessment)

Before committing your crude material to a column, perform this 2D-TLC experiment to verify stability.

  • Spot the crude mixture on the corner of a TLC plate.

  • Run the plate in 20% EtOAc/Hexane .

  • Do not visualize yet. Rotate the plate 90° and run it again in the same solvent.

  • Visualize:

    • Diagonal spots: The compound is stable.

    • Off-diagonal spots: The compound is decomposing on the silica during the run. Action: You must neutralize your stationary phase.

Phase 2: Optimized Purification Protocol

Stationary Phase: Silica Gel 60 (40–63 µm), Neutralized. Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1] NO METHANOL. Additive: Triethylamine (TEA).[2][3]

ParameterSpecificationRationale
Column Pre-treatment 1% v/v Triethylamine (TEA) in HexanesNeutralizes acidic silanol sites (

) that catalyze aldehyde degradation [1].
Mobile Phase A HexanesNon-polar carrier.
Mobile Phase B Ethyl AcetatePolar modifier. Avoids acetal formation seen with alcohols.[4]
Loading Style Liquid load (DCM) or Celite dry loadAvoid silica dry-loading, which concentrates the compound on acidic surface.
Flow Rate Optimized for column size (e.g., 25 mL/min for 12g)Fast elution minimizes residence time and oxidation risk.

Step-by-Step Neutralization Workflow:

  • Slurry Packing (Recommended): Slurry the silica in Hexanes containing 1% TEA. Pour into the column.

  • Cartridge (Alternative): If using pre-packed cartridges (e.g., Biotage/Teledyne), flush the column with 3–5 column volumes (CV) of Hexanes + 1% TEA before injecting the sample.

  • Elution: Run the gradient using standard Hex/EtOAc (no TEA needed in the run if pre-buffered, but 0.1% TEA can be maintained if streaking persists).

Module 3: Visualization & Logic

Figure 1: Purification Decision Matrix

Caption: Logical workflow for selecting the correct purification strategy based on compound stability and impurity profile.

PurificationLogic Start Crude 2-Bromo-4-(2-oxoethyl)benzonitrile TLC_Check 2D-TLC Stability Check (on Silica) Start->TLC_Check Stable Spots on Diagonal? (Stable) TLC_Check->Stable Standard Standard Flash (Hex/EtOAc) Stable->Standard Yes Neutralization Neutralize Silica (Flush with 1% TEA/Hex) Stable->Neutralization No (Decomposition) Solvent_Choice Solvent Selection Standard->Solvent_Choice Neutralization->Solvent_Choice Avoid_MeOH CRITICAL: Avoid Methanol (Prevents Acetal) Solvent_Choice->Avoid_MeOH Run_Column Run Gradient (0-30% EtOAc/Hex) Avoid_MeOH->Run_Column

Module 4: Troubleshooting (FAQ)

Q1: I see a "ghost spot" running just below my product spot on TLC. What is it?

  • Diagnosis: This is likely the carboxylic acid derivative (oxidation of the aldehyde).

  • Fix: Aldehydes oxidize rapidly on silica due to high surface area and adsorbed oxygen.

    • Immediate: Elute faster.

    • Prevention: Add 0.1% TEA to the mobile phase to inhibit surface interactions, or switch to Argon-purged solvents if the compound is extremely air-sensitive.

Q2: My product elutes as a broad streak, not a sharp peak.

  • Diagnosis: Interaction with silanol groups (

    
    ) or hemiacetal equilibrium.
    
  • Fix: If you haven't neutralized the column, do so now. If you are using Methanol/DCM, stop . Switch to EtOAc/Hexane or Acetone/Hexane. Methanol reacts with the aldehyde (reversible reaction) causing the compound to "smear" across the column as it constantly forms and breaks the hemiacetal [2].

Q3: Can I use amine-functionalized silica (NH2-silica) instead of adding TEA?

  • Diagnosis: RISKY.

  • Reasoning: While NH2-silica is basic and prevents acid degradation, primary amines (on the silica) can react with your aldehyde to form imines (Schiff bases) .

  • Recommendation: Stick to standard silica buffered with TEA (tertiary amine), which cannot form Schiff bases with your product.

Q4: I lost 30% of my mass after the column.

  • Diagnosis: Polymerization or irreversible adsorption.

  • Fix:

    • Check the "crashed out" polymer at the top of the column (often visible as a dark band).

    • Next time, use a shorter, wider column to reduce residence time.

    • Ensure the crude was not loaded in a solvent that promotes polymerization (like concentrated acid traces from a previous step).

Module 5: Storage & Handling

  • Storage: Store the purified aldehyde under inert atmosphere (Argon/Nitrogen) at -20°C. Aldehydes are prone to aerobic oxidation to benzoic acids over time.

  • Solution Stability: Avoid storing in methanolic solutions.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Biotage. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-Oxoethyl Benzonitrile Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-oxoethyl benzonitriles (often referred to as cyanophenylacetaldehydes). These bifunctional molecules are highly versatile building blocks in drug discovery and materials science. However, their synergistic reactivity makes them notoriously unstable and prone to rapid polymerization. This guide provides drug development professionals and synthetic chemists with the mechanistic causality, troubleshooting steps, and validated protocols necessary to minimize side reactions.

Mechanistic Causality of Degradation

To prevent polymerization, you must first understand the structural causality behind it. The aldehyde group contains a highly polarized carbonyl carbon, making it extremely electrophilic and susceptible to nucleophilic attack[1]. Concurrently, the


-protons are exceptionally acidic due to the combined electron-withdrawing effects of the adjacent carbonyl group and the aromatic benzonitrile ring.

This dual nature—being both a strong electrophile and a readily formed nucleophile (enolate)—makes 2-oxoethyl benzonitrile a perfect monomer for spontaneous self-condensation under both basic and acidic conditions.

Stability cluster_base Base-Catalyzed (Aldol Pathway) cluster_acid Acid-Catalyzed (Trimerization) cluster_protect Stabilization Strategy SM 2-Oxoethyl Benzonitrile (Highly Reactive) Enolate Enolate Intermediate SM->Enolate Base Oxo Oxocarbenium Ion SM->Oxo Acid Acetal Acetal / Ketal (Protected Form) SM->Acetal Alcohol + Weak Acid Dimer Aldol Dimer (e.g., But-2-enal) Enolate->Dimer Self-Condensation PolymerBase Polymeric Tar Dimer->PolymerBase Repeated Aldol Trimer Trioxane Trimer Oxo->Trimer Trimerization PolymerAcid High MW Polyacetals Trimer->PolymerAcid Ring Opening Acetal->SM Deprotection

Degradation pathways of 2-oxoethyl benzonitriles and stabilization via acetal protection.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a dark, viscous tar during a basic nucleophilic addition. What happened? A1: You have triggered a base-catalyzed aldol condensation. In the presence of strong bases, the highly acidic


-protons are deprotonated to form an enolate. This enolate rapidly attacks the electrophilic carbonyl of an unreacted molecule. This base-catalyzed self-condensation typically yields (E)-2,4-diarylbut-2-enal dimers, which then undergo further repeated aldol reactions to form polymeric tars[2].
Mitigation: Avoid strong, unhindered bases. If your reaction requires a nucleophilic attack on the aldehyde, pre-form the nucleophile's enolate at low temperatures (-78 °C) and add the 2-oxoethyl benzonitrile slowly via syringe pump to maintain high dilution.

Q2: I stored my purified compound in the fridge, but it became a white, insoluble solid after a few weeks. Is it ruined? A2: Yes, the compound has likely polymerized into a trioxane derivative. Phenylacetaldehyde derivatives are highly prone to polymerization, particularly in the presence of trace acids or upon prolonged storage[3]. Trimerization is catalyzed by acidic compounds (even trace acidity on glassware), leading to the spontaneous formation of 2,4,6-tribenzyl-1,3,5-trioxane derivatives[4]. Mitigation: Never store the free aldehyde for extended periods. Convert it to an acetal for storage (see Protocol A), or store it neat over a few pellets of anhydrous


 at -20 °C under argon to neutralize trace acids.

Q3: How can I perform a Knoevenagel condensation without polymerizing the starting material? A3: The aldehyde functionality is a prime substrate for Knoevenagel condensations[1], but the required basic conditions directly compete with self-condensation. Mitigation: Use a weakly basic buffer system (e.g., piperidine/acetic acid) rather than a strong base. Run the reaction at high dilution (< 0.05 M) to statistically favor the cross-condensation with your active methylene compound over intermolecular self-condensation.

Quantitative Stability Data

The following table summarizes the kinetic outcomes of 2-oxoethyl benzonitriles under various environmental conditions, allowing you to select the safest reaction parameters.

ConditionReagents / EnvironmentPrimary Side ReactionKinetic OutcomeMitigation Strategy
Strong Base NaOH, KOH, NaHAldol CondensationRapid dimerization & polymerization (< 1 hr)Use weak amine bases; pre-form enolates before aldehyde addition.
Trace Acid HCl,

, Acidic Silica
Trimerization (Trioxane)Slow to moderate degradation (hours to days)Neutralize glassware; purify via basic alumina rather than silica.
Ambient Storage Neat, Room Temp, AirAutocondensation / OxidationGradual degradation (weeks)Store as an acetal at -20 °C under Argon.
High Concentration > 1.0 M in solventIntermolecular collisionsAccelerated polymerizationRun reactions at high dilution (< 0.1 M).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checks prevent you from carrying failed intermediates into subsequent expensive synthetic steps.

Protocol A: Acetal Protection for Long-Term Storage

Because the free aldehyde is fundamentally unstable, converting it to an acetal is the most reliable method for long-term preservation.

  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-oxoethyl benzonitrile (1.0 eq) in anhydrous toluene to achieve a 0.1 M concentration.

  • Reagent Addition: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux: Equip the flask with a Dean-Stark apparatus and reflux the mixture. The azeotropic removal of water drives the equilibrium toward the protected acetal. Continue until water ceases to collect (typically 2-4 hours).

  • Self-Validation Step: Remove a 0.1 mL aliquot, quench with saturated

    
    , extract with EtOAc, and analyze via 
    
    
    
    NMR. Validation: The complete disappearance of the highly deshielded aldehyde proton signal (~9.7 ppm) and the appearance of the acetal methine proton (~5.5 ppm) confirms total protection.
  • Workup: Wash the bulk reaction mixture with 1M NaOH to completely neutralize the acid catalyst. Critical: Failure to neutralize the acid before solvent concentration will cause the product to revert or polymerize.

Protocol B: Controlled Knoevenagel Condensation

This protocol minimizes base-catalyzed polymerization by utilizing a buffered catalyst system and controlled addition rates.

  • Preparation: Dissolve the active methylene compound (1.1 eq) in anhydrous ethanol at 0 °C under argon.

  • Buffering: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq). This creates a buffered catalytic system that activates the methylene group without providing enough raw basicity to trigger rapid aldol self-condensation of the aldehyde.

  • Controlled Addition: Dissolve 2-oxoethyl benzonitrile (1.0 eq) in anhydrous ethanol to form a dilute solution (0.05 M). Add this solution dropwise to the reaction flask over 45 minutes using a syringe pump.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc). Validation: The formation of a distinct, UV-active product spot with the absence of a dark, immobile baseline smear indicates successful cross-condensation without polymeric degradation.

  • Isolation: Quench the reaction with saturated

    
     and purify immediately via flash column chromatography to isolate the 
    
    
    
    -unsaturated product.

References

  • identifying and minimizing byproducts in phenylacetaldehyde synthesis - Benchchem.
  • Base-Catalyzed Self-Condensation of Arylacetaldehydes: Molecular Structures of (E)-2,4-Bis(9-Anthryl)but-2-enal and (E) - ConnectSci.
  • US20020128518A1 - Method for stabilizing phenylacetaldehyde - Google P
  • 3-(2-Oxoethyl)benzonitrile|CAS 109346-98-7 - Benchchem.

Sources

Solubility optimization of 2-Bromo-4-(2-oxoethyl)benzonitrile in DMSO and DMF

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability Optimization Guide Topic: 2-Bromo-4-(2-oxoethyl)benzonitrile in DMSO and DMF Document ID: TSC-SOL-2024-089 Status: Active

Introduction: The Stability-Solubility Paradox

You are likely accessing this guide because you are working with 2-Bromo-4-(2-oxoethyl)benzonitrile (an aryl acetaldehyde derivative) and experiencing one of two issues:

  • Inconsistent Assays: Stock solutions lose potency over 24–48 hours.

  • Physical Degradation: Solutions turn yellow/orange or precipitate "tar" upon storage.

The Core Challenge: While this compound dissolves readily in polar aprotic solvents like DMSO and DMF, the 2-oxoethyl (acetaldehyde) side chain is chemically fragile. It is prone to:

  • Oxidation: Converting to the corresponding phenylacetic acid.

  • Polymerization: Aldol-like condensation, accelerated by basic impurities.

  • Amination: Reaction with decomposition products of DMF.[1]

This guide prioritizes stability preservation during the solubilization process.

Module 1: Dissolution Protocols (SOPs)

Protocol A: Preparation of High-Stability Stock (DMSO)

Recommended for biological assays and long-term storage.

Reagents:

  • Solvent: Anhydrous DMSO (≥99.9%, treated with molecular sieves).

  • Atmosphere: Argon or Nitrogen (essential).[2][3]

Workflow:

  • Pre-Chill: Chill the DMSO to 4°C (just above its freezing point of 19°C) to slow potential exotherms, or keep on ice bath if liquid.

  • Weighing: Weigh the target mass of 2-Bromo-4-(2-oxoethyl)benzonitrile into a distinct amber glass vial (protects from light-induced radical bromination).

  • Inert Purge: Gently flush the vial with Argon for 30 seconds.

  • Solvent Addition: Add DMSO to achieve 80% of target volume.

  • Dissolution: Vortex in short bursts (5 seconds). DO NOT SONICATE WITH HEAT. Sonication generates local hotspots that accelerate aldehyde polymerization.

  • Top-Up: Add remaining DMSO to reach target concentration.

  • Storage: Aliquot immediately into single-use vials. Flash freeze at -20°C or -80°C.

Protocol B: Preparation for Immediate Synthesis (DMF)

Only recommended if the next reaction step specifically requires DMF.

Critical Warning: Commercial DMF often contains dimethylamine (DMA) impurities due to hydrolysis. DMA reacts rapidly with aldehydes to form enamines or imines, destroying your compound.

Workflow:

  • QC Check: Test DMF pH. If pH > 7 (wet pH paper), do not use . It indicates amine presence.

  • Scavenging (Optional but Recommended): Pass DMF through a pad of acidic alumina or silica immediately before use to remove amine impurities.

  • Dissolution: Dissolve compound immediately before addition to the reaction vessel. Do not store stock solutions in DMF for >4 hours.

Module 2: Troubleshooting & Diagnostics

Visualizing the Degradation Pathways

The following diagram illustrates why your solution might be changing color or precipitating.

DegradationPathways Compound 2-Bromo-4-(2-oxoethyl)benzonitrile (Intact Aldehyde) Acid Carboxylic Acid (Inactive) Compound->Acid Oxidation (O2/Peroxides) Polymer Oligomers/Tars (Yellow/Orange) Compound->Polymer Aldol Condensation (Base/Heat) DMSO DMSO (Hygroscopic) DMSO->Compound Solubilizes DMSO->Acid Absorbed Water/O2 DMF DMF (Hydrolysis Prone) DMF->Compound Solubilizes Imine Enamine/Imine (Adduct) DMF->Imine Dimethylamine Impurity

Caption: Figure 1. Chemical fate of aryl acetaldehydes in polar aprotic solvents. Note the high risk of amine adducts in DMF.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Solution turns yellow/orange Aldol Polymerization. The aldehyde is reacting with itself, catalyzed by trace bases or heat.1. Use acidified DMSO (add 0.01% Acetic Acid). 2. Keep solution on ice.
Precipitation upon dilution "Antisolvent Shock." Adding aqueous buffer too fast causes the hydrophobic bromide to crash out.1. Dilute stepwise. 2. Pre-warm the buffer (not the stock) to 25°C. 3. Ensure final DMSO concentration is <1% for bioassays.
Loss of signal in MS/NMR Hemiacetal Formation. If diluted into alcohols (Methanol/Ethanol), the aldehyde forms a hemiacetal.1. Avoid alcoholic solvents for dilutions. 2. Use Acetonitrile (ACN) for LC-MS prep.
Fishy odor in DMF stock DMF Hydrolysis. The solvent has degraded into dimethylamine.[4]DISCARD IMMEDIATELY. The amine has likely already reacted with your aldehyde. Use fresh, anhydrous DMF.

Module 3: Stability & Storage Data

Based on functional group analysis of phenylacetaldehydes.

SolventStorage TempStability WindowNotes
DMSO (Anhydrous) -20°C3–6 MonthsBest option. Freeze/thaw cycles must be minimized (max 3).
DMSO (Room Temp) 25°C< 48 HoursOxidation to acid begins.
DMF -20°C< 1 WeekRisk of amine formation increases over time even at low temp.
Acetonitrile 4°C2–4 WeeksGood alternative if high concentration is not required (solubility is lower).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use sonication to speed up dissolution? A: Use with extreme caution. Sonication generates microscopic cavitation bubbles that reach high temperatures/pressures. This energy can trigger the polymerization of the sensitive acetaldehyde group. Vortexing is safer. If you must sonicate, use a water bath filled with ice.

Q2: Why does my LC-MS show a mass +31 or +45 peak? A: This is likely an artifact of the solvent.

  • +31 (M+CH3O): Methanol hemiacetal (if MeOH was used).

  • +45 (M+C2H5O): Ethanol hemiacetal.

  • +45 (M+NH(CH3)2): Dimethylamine adduct (if DMF was used).

  • Solution: Run LC-MS in Acetonitrile/Water with Formic Acid modifier.

Q3: Is 2-Bromo-4-(2-oxoethyl)benzonitrile light sensitive? A: Yes. The benzylic bromide position (though not present here, the alpha-carbonyl position is reactive) and the aryl bromide can be sensitive to UV light, leading to radical degradation. Always use amber vials.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. (2008). "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization." Green Chemistry, 10(1), 31-36. Link

  • Aldehyde Stability in DMF: Muzart, J. (2009). "N,N-Dimethylformamide: much more than a solvent." Tetrahedron, 65(40), 8313-8323. (Details the decomposition of DMF into dimethylamine and its reactivity). Link

  • DMSO Chemical Compatibility: Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Reaction Solvent Technical Bulletin." (Standard industry reference for DMSO stability and oxidation potential). Link

  • PubChem Compound Summary: 4-(2-Bromoacetyl)benzonitrile (Structural analog for solubility comparison). Link

Sources

Technical Support Center: Optimizing Temperature for Reductive Amination of Benzonitrile Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive amination of benzonitrile aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, with a specific focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the reductive amination of a benzonitrile aldehyde?

There is no single "ideal" temperature; the optimal condition is highly dependent on the specific substrates, the chosen reducing agent, and the solvent system. However, a general best practice is to employ a two-stage temperature profile:

  • Imine Formation: This initial condensation step between the aldehyde and the amine is often favored by moderate heating, typically in the range of 40 °C to 70 °C .[1][2] This provides sufficient energy to drive the equilibrium towards the imine intermediate by facilitating the removal of water. For particularly challenging substrates, temperatures up to 80-110 °C may be necessary.[3][4][5]

  • Reduction: The subsequent reduction of the imine is an exothermic process. It is often beneficial to cool the reaction to 0 °C or room temperature before or during the addition of the reducing agent.[2] This helps to control the reaction rate, minimize side reactions, and prevent the decomposition of thermally sensitive hydrides.

Starting a reaction at room temperature can also be effective, especially with reactive aldehydes and amines, but may require longer reaction times.[6][7]

Q2: How does temperature specifically influence the key steps of the reaction?

Temperature has a dual and sometimes opposing effect on the two main stages of reductive amination:

  • Imine/Enamine Formation: This is an equilibrium-driven condensation reaction.[7][8] Increasing the temperature shifts the equilibrium towards the imine product by providing the activation energy needed for the dehydration step.[9] Insufficient heat can lead to low conversion, with unreacted aldehyde remaining.

  • Hydride Reduction: The reduction of the C=N bond of the imine is typically fast.[8] However, common reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄) have limited thermal stability. Elevated temperatures can accelerate their decomposition, reducing their efficacy and potentially leading to uncontrolled hydrogen gas evolution.[10] For instance, NaBH(OAc)₃ can begin to decompose above 80 °C.[10]

The goal is to find a thermal "sweet spot" that allows for efficient imine formation without significantly degrading the reducing agent or promoting unwanted side reactions.

Q3: What are the most common temperature-related side reactions when working with benzonitrile aldehydes?

The benzonitrile moiety introduces specific challenges. Elevated temperatures can exacerbate the following side reactions:

  • Reduction of the Nitrile Group: While nitriles are generally less reactive to hydride reagents than imines, aggressive conditions (high temperatures, strong reducing agents) can lead to the reduction of the -CN group to a primary amine (benzylamine derivative).[11][12][13] This is a significant issue as it alters a key functional group on your molecule.

  • Aldol Condensation: Aliphatic aldehydes are particularly prone to self-condensation at elevated temperatures.[9] For aromatic aldehydes like benzaldehyde derivatives, this is less common but can still occur under certain conditions.

  • Over-Alkylation: If the product is a primary or secondary amine, it can react with another molecule of the aldehyde to form an over-alkylated tertiary amine or a symmetrical secondary amine, respectively.[14][15] Higher temperatures can accelerate this subsequent reaction.

Troubleshooting Guide

Problem: Low yield of the desired amine, with significant recovery of the starting aldehyde.
Possible Cause Recommended Solution
Incomplete Imine Formation The temperature may be too low to effectively drive the condensation equilibrium.
Action: Increase the temperature during the initial phase of the reaction (before adding the reductant) in 10 °C increments, from room temperature up to ~70 °C. Monitor the reaction by TLC or LCMS to observe the disappearance of the aldehyde and the formation of the imine spot. Some protocols successfully use temperatures around 40 °C.[2][16]
Premature Reductant Decomposition The reaction temperature is too high for the chosen hydride reagent, causing it to decompose before it can reduce the imine.
Action: Adopt a two-stage temperature approach. First, heat the mixture of aldehyde and amine (e.g., at 50 °C) for a set period to form the imine, then cool the reaction to 0 °C or room temperature before adding the reducing agent.[2]
Problem: A significant amount of benzyl alcohol byproduct is observed.
Possible Cause Recommended Solution
Direct Aldehyde Reduction The reducing agent is reducing the starting aldehyde before it can form the imine. This is common with reactive hydrides like NaBH₄.[14][17]
Action 1 (Change Reagent): Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is known to reduce imines much faster than ketones or aldehydes, minimizing this side reaction.[14]
Action 2 (Procedural Change): If using NaBH₄, ensure the imine is fully formed before adding the reductant. Allow the aldehyde and amine to stir at an optimized temperature for 1-3 hours, then cool the mixture before introducing the NaBH₄.[17]
Problem: The nitrile group on my benzonitrile aldehyde is being reduced.
Possible Cause Recommended Solution
Reaction Temperature is Too High High temperatures provide the necessary activation energy for the less-favored nitrile reduction.
Action: Lower the overall reaction temperature. If heating is required for imine formation, cool the reaction to room temperature or below for the reduction step. A target range of 50-80 °C for the entire process can sometimes lead to side reactions, so decoupling the steps is key.[18]
Reducing Agent is Too Reactive Stronger reducing agents like LiAlH₄ will readily reduce nitriles.[12][13] Even NaBH₄ under harsh conditions can cause this.
Action: Use the mildest effective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent first choice as it is highly selective for imines over other functional groups, including nitriles, under standard conditions.
Visualizing the Process: Reaction and Troubleshooting

To better understand the interplay of factors, consider the following diagrams.

ReductiveAmination cluster_0 Stage 1: Imine Formation (Equilibrium) cluster_1 Stage 2: Reduction (Irreversible) cluster_2 Side Reactions (Temp Dependent) Reactants Benzonitrile Aldehyde + Amine Intermediate Carbinolamine Reactants->Intermediate +H₂O -H₂O SideProduct1 Benzyl Alcohol Reactants->SideProduct1 Direct Reduction (High Temp/Reactive [H⁻]) SideProduct2 Nitrile Reduction Reactants->SideProduct2 Nitrile Reduction (High Temp/Reactive [H⁻]) Imine Imine/Iminium Ion Intermediate->Imine -H₂O (Heat Favors) Product Desired Secondary Amine Product Imine->Product [H⁻] from Reductant (Cooling Favors Stability)

Caption: General reaction pathway highlighting temperature influence.

TroubleshootingFlowchart Start Problem Observed Problem1 Low Yield / Aldehyde Remaining Start->Problem1 Problem2 Benzyl Alcohol Formed Start->Problem2 Problem3 Nitrile Group Reduced Start->Problem3 Cause1a Incomplete Imine Formation Problem1->Cause1a Is imine forming? Cause1b Reductant Decomposed Problem1->Cause1b Is reaction hot? Cause2 Direct Aldehyde Reduction Problem2->Cause2 Cause3 Temp Too High / Wrong Reductant Problem3->Cause3 Solution1a Increase temp for Stage 1 (e.g., 40-70°C) Cause1a->Solution1a Solution1b Cool to RT or 0°C for Stage 2 Cause1b->Solution1b Solution2 Use milder reductant (NaBH(OAc)₃) or pre-form imine Cause2->Solution2 Solution3 Lower reduction temp & use NaBH(OAc)₃ Cause3->Solution3

Caption: Troubleshooting decision tree for common issues.

Experimental Protocols

Protocol 1: Temperature Screening for Optimization

This protocol provides a systematic approach to finding the optimal temperature for the imine formation step.

Objective: To determine the minimum temperature required for complete conversion of the starting aldehyde to the imine intermediate within a reasonable timeframe.

Materials:

  • Benzonitrile aldehyde (1.0 eq)

  • Amine (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Reaction vessels (e.g., 3x 10 mL vials with stir bars)

  • Heating blocks or oil baths set to 25 °C, 40 °C, and 60 °C

  • TLC plates and appropriate eluent system

Procedure:

  • Setup: In each of the three reaction vials, dissolve the benzonitrile aldehyde in the chosen solvent (approx. 0.2 M concentration).

  • Initiation: Add the amine to each vial simultaneously.

  • Incubation: Place one vial in each of the temperature-controlled blocks (25 °C, 40 °C, 60 °C).

  • Monitoring: After 30 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate. Also spot the starting aldehyde as a reference.

  • Analysis: Develop the TLC plate. The optimal temperature is the lowest temperature at which the starting aldehyde spot has been completely consumed.

  • Confirmation: If the aldehyde is still present at all temperatures, continue the experiment, taking aliquots every 30-60 minutes for up to 4 hours. If conversion is still incomplete at 60 °C, a higher temperature may be required.

  • Application: Use the determined optimal temperature for the imine formation stage in your scaled-up reductive amination reaction before cooling and adding the reducing agent.

References

  • Jadhav, V. H., & Kumar, A. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(2). [Link]

  • Mondal, S., et al. (2022). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2023). What is sodium triacetoxyborohydride? Knowledge. [Link]

  • Li, H., et al. (2018). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]

  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. [Link]

  • Fiveable. (2025). Reductive amination Definition. Organic Chemistry II Key Terms. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Lam, T. T., et al. (2005). Application of thermal analytical techniques in development of a safe and robust process for production of triacetoxyborohydride (STAB). Organic Process Research & Development, 9(4), 459-463. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • MDPI. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • ScienceMadness Discussion Board. (2017). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Fokker, M. F., et al. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Johnson Matthey Technology Review, 47(1), 27-35. [Link]

  • Sentis, C., et al. (2021). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Angewandte Chemie International Edition, 60(6), 3183-3190. [Link]

  • J-Stage. (2003). Reductive Mono-Alkylation of Aromatic Amines Using Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • ResearchGate. (n.d.). Time course of products distribution. [Link]

  • Unacademy. (2022). JEE 2022: Chemistry- Topic Reduction of Nitriles. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • ScienceMadness Wiki. (2020). Benzonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Removing metal catalysts from 2-Bromo-4-(2-oxoethyl)benzonitrile products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Catalyst Removal Guide Topic: Purification of 2-Bromo-4-(2-oxoethyl)benzonitrile (Resmetirom Intermediate) Ticket ID: CHEM-SUP-8829 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely processing 2-Bromo-4-(2-oxoethyl)benzonitrile (CAS: 1187968-38-6), a critical intermediate often used in the synthesis of thyroid hormone receptor agonists like Resmetirom (MGL-3196).

The Challenge: This molecule presents a "perfect storm" for purification difficulties:

  • The Nitrile (-CN): Acts as a ligand, coordinating strongly to Palladium (Pd) or Copper (Cu) catalysts, hindering standard extraction.

  • The Aldehyde (-CH₂CHO): Chemically fragile. It precludes the use of standard amine-based scavengers (which form imines) and is sensitive to oxidation during prolonged handling.

  • The Aryl Bromide: A handle for subsequent coupling, meaning the metal catalyst used to create this intermediate (often Pd via

    
    -arylation or Cu via cyanation) must be removed to <10-20 ppm to prevent interference in the next step.
    

This guide provides a chemically compatible, self-validating workflow to remove residual metals (Pd, Cu, Ni) without degrading your aldehyde.

Module 1: Scavenger Selection (Critical Chemistry)

STOP & READ: The most common error with this substrate is using Diamine or Triamine functionalized silica.

  • Risk: Primary amines react with your pendant aldehyde group to form stable imines (Schiff bases), leading to product loss and new impurities.

  • Solution: You must use Thiol (SH) , Thiourea , or Dimercaptotriazine (DMT) functionalized scavengers.

Scavenger Compatibility Matrix
Scavenger TypeFunctional GroupCompatibility with Aldehyde?Target MetalsRecommendation
Si-Thiol Mercaptan (-SH)Safe Pd(II), Pd(0), Cu, Ag, HgPrimary Choice (General Purpose)
Si-DMT DimercaptotriazineSafe Pd (High Affinity), Ru, RhBest for Low ppm (<10 ppm)
Si-Thiourea ThioureaSafe Pd, Cu, RuGood for Copper/Palladium mix
Si-Diamine EthylenediamineUNSAFE (Forms Imine)Pd, Ni, ZnDO NOT USE
Si-Triamine DiethylenetriamineUNSAFE (Forms Imine)Pd, Ni, CuDO NOT USE

Module 2: Visualization of Logic & Workflow

The following diagrams illustrate the decision logic and the physical workflow for purification.

Figure 1: Scavenger Selection Logic

Caption: Decision tree for selecting the correct scavenger based on the specific chemical constraints of 2-Bromo-4-(2-oxoethyl)benzonitrile.

ScavengerSelection Start Start: Metal Removal Target: 2-Bromo-4-(2-oxoethyl)benzonitrile CheckFG Analyze Functional Groups: Contains Aldehyde (-CHO)? Start->CheckFG AmineRisk CRITICAL RISK: Amine Scavengers will form Imines CheckFG->AmineRisk Yes MetalType Identify Primary Metal Contaminant AmineRisk->MetalType Proceed with Non-Amine Options Pd_Contam Palladium (Pd) MetalType->Pd_Contam Cu_Contam Copper (Cu) MetalType->Cu_Contam Select_DMT Select Si-DMT (Highest Affinity for Pd) Pd_Contam->Select_DMT Difficult/Complexed Pd Select_Thiol Select Si-Thiol (Broad Spectrum) Pd_Contam->Select_Thiol Standard Pd Cu_Contam->Select_Thiol Select_Thiourea Select Si-Thiourea (Best for Cu) Cu_Contam->Select_Thiourea

Figure 2: Batch Scavenging Workflow

Caption: Step-by-step experimental workflow for batch-mode metal scavenging.

BatchWorkflow Dissolve 1. Dissolve Crude (THF/EtOAc/MeOH) AddScav 2. Add Scavenger (4-8 eq. vs Metal) Dissolve->AddScav Heat 3. Agitate & Heat (40-50°C, 4-12h) AddScav->Heat Filter 4. Filtration (Celite or 0.45µm) Heat->Filter Test 5. IPC Check (Color/ICP-MS) Filter->Test Test->AddScav Fail (>20ppm) Final Pure Filtrate Test->Final Pass

Module 3: Experimental Protocol (Batch Mode)

Objective: Reduce Pd content from ~1000 ppm to <20 ppm.

Reagents:

  • Crude 2-Bromo-4-(2-oxoethyl)benzonitrile.

  • Solvent: THF or Ethyl Acetate (Avoid DMF/DMSO if possible; they compete for the metal).

  • Scavenger: SiliaMetS® Thiol or SiliaMetS® DMT .[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve your crude product in 10 volumes (1g in 10mL) of THF. Ensure the solution is homogenous.

    • Note: If the solution is cloudy, the metal may be colloidal. Filter through Celite® before adding the scavenger.

  • Loading Calculation: Calculate the amount of metal in moles (assume 100% retention of catalyst loading if ICP data is unavailable).

    • Add 4 to 8 molar equivalents of scavenger relative to the residual metal content (NOT relative to the product).

    • Example: If you have 1 mmol of residual Pd, add 4-8 mmol of functionalized silica.

  • Incubation: Add the scavenger resin.[3]

    • Temperature: Heat to 40–50°C . Heat significantly improves kinetics for nitriles/aldehydes where metal coordination is strong.

    • Time: Agitate (do not use magnetic stir bars if possible; they grind the silica to fines—use an overhead stirrer or shaker) for 4 to 12 hours .

  • Filtration: Filter the suspension through a 0.45 µm membrane or a fine sintered glass funnel. Wash the cake with 2 volumes of THF.

  • Validation: Evaporate a small aliquot and check metal content via ICP-MS or colorimetric test.

Module 4: Troubleshooting & FAQs

Q1: The scavenger worked, but my yield dropped by 15%. Where is my product?

Diagnosis: Non-specific adsorption. Fix:

  • The silica backbone has free silanols (-OH) that can bind polar molecules.

  • Action: Switch to an "end-capped" scavenger (where free silanols are methylated).

  • Recovery: Wash the filtered scavenger cake with a more polar solvent (e.g., 10% MeOH in DCM) to desorb your product while leaving the metal bound to the thiol/DMT ligand.

Q2: I still have 50-100 ppm Pd remaining. Why isn't it going lower?

Diagnosis: Solvent competition or "Pd-Nitrile" stability. Fix:

  • Solvent: Are you using DMF, DMAc, or DMSO? These are strong ligands. Perform an aqueous workup to extract into EtOAc or MTBE before scavenging.

  • Scavenger: Switch from Si-Thiol to Si-DMT (Dimercaptotriazine). DMT has a higher binding constant for Pd and can displace the nitrile coordination more effectively.

Q3: My product turned bright yellow/orange after scavenging.

Diagnosis: Imine formation (if you used an amine scavenger) or leaching. Fix:

  • Verify you did not use Si-Diamine/Triamine.

  • If you used Si-Thiol, check the quality of the scavenger. Old thiol scavengers can oxidize to disulfides, reducing efficiency.

  • Immediate Action: Re-dissolve in EtOAc and wash with dilute acidic brine (pH 4-5) to hydrolyze any potential imines, though this risks racemization if chiral centers were present (not applicable to this specific achiral molecule).

Q4: Can I use Activated Carbon instead?

Analysis: Yes, but with caveats.

  • Pros: Cheap.

  • Cons: High yield loss (often >10-20%) due to the aldehyde/nitrile sticking to the carbon pores. It is also messy to clean up. Silica scavengers offer higher recovery (>95%) for this specific intermediate.

References

  • SiliCycle Inc.SiliaMetS® Metal Scavengers User Guide. (Demonstrates Thiol/DMT efficiency for Pd removal).

  • Biotage.Metal Scavenging User Guide: Si-Thiol and Si-TMT. (Guidelines on avoiding amine scavengers with aldehydes).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • ICH Guideline Q3D (R1).Guideline for Elemental Impurities. (Regulatory limits for Pd/Cu in drug substances).

Sources

Technical Support Center: Nitrile Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing researchers to jump immediately to the section relevant to their current stage of work—whether planning storage, troubleshooting degradation, or validating purity.

Introduction: The Kinetic Trap of the Cyano Group

As researchers, we often view the nitrile (cyano) group (


) as robust due to its strong triple bond. However, this stability is kinetic, not thermodynamic. In the presence of moisture and trace catalysts (acids or bases), nitriles are thermodynamically driven to hydrolyze first into amides  and subsequently into carboxylic acids .[1]

This degradation is particularly insidious because it is often "silent" until it reaches a critical threshold. The amide intermediate frequently possesses a higher melting point and lower solubility than the parent nitrile, leading to sudden precipitation events in stored liquid samples.

This guide provides the causality-driven protocols necessary to maintain the integrity of your nitrile inventory.

Module 1: Critical Storage Parameters (FAQ)

Q: What is the primary driver of nitrile hydrolysis in storage?

A: Moisture is the substrate; pH is the accelerator. While temperature plays a role (Arrhenius equation), water is the stoichiometric reagent required for hydrolysis.

  • Mechanism: The carbon atom in the nitrile group is electrophilic.[2][3][4] Water acts as a nucleophile.[1][2][4][5]

  • Catalysis: This reaction is exceedingly slow at neutral pH. However, trace acid (from glass surfaces or impurities) or trace base (from residual washing) lowers the activation energy significantly, converting the nitrile to a primary amide.

Q: Do I really need to store all nitriles under inert gas?

A: Yes, for high-value or long-term storage. Oxygen is not the primary enemy; atmospheric moisture is. An inert gas blanket (Argon or Nitrogen) acts as a physical barrier against humidity.

  • Recommendation: Use Argon for liquid nitriles. Argon is heavier than air and forms a more stable "blanket" over the liquid surface compared to Nitrogen.

Q: My nitrile is a solid. Is it safe from hydrolysis?

A: Solids are safer but not immune. Hydrolysis in the solid state is significantly slower due to crystal lattice energy barriers. However, "surface hydrolysis" can occur if the solid is hygroscopic.

  • Risk: If the solid absorbs water, a localized aqueous layer forms on the crystal surface, creating a micro-reactor for hydrolysis.

  • Solution: Store solid nitriles with a desiccant sachets (Silica gel or

    
    ) in a secondary container.
    

Module 2: Troubleshooting & Diagnostics

Use this table to diagnose potential degradation in your samples.

Table 1: Diagnostic Indicators of Nitrile Hydrolysis
SymptomProbable Chemical EventRoot CauseVerification Method
Precipitation (in liquids)Formation of Primary Amide Moisture ingress + trace catalysis. Amides often have higher MPs than parent nitriles due to H-bonding.IR: Look for C=O stretch (~1650-1690 cm⁻¹).
Ammonia Odor Formation of Carboxylic Acid Full hydrolysis.[2][4] The nitrogen is ejected as

(gas) or

(salt).
pH Paper: Wet paper above sample turns blue (basic vapor).
Melting Point Depression Impurity Eutectic FormationPartial hydrolysis (mixture of nitrile/amide).DSC/MP Apparatus: Broadening of melting range >2°C.
Pressure Buildup Gas EvolutionAcidic hydrolysis releasing volatile byproducts or

(if decarboxylation follows).
Manometer: Check headspace pressure.

Module 3: Visualization of Degradation Pathways

Understanding the enemy is the first step to containment. The diagram below illustrates the stepwise degradation you are trying to prevent. Note that the Amide Intermediate is the "Silent Killer" of purity—it forms easily but is difficult to remove without harsh conditions.

NitrileHydrolysis cluster_conditions Catalysts (Accelerators) Nitrile Nitrile (R-CN) Complex Imidate Intermediate Nitrile->Complex + H2O (Slow) Amide Primary Amide (R-CONH2) *Precipitate Risk* Complex->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid + H2O / Heat (Irreversible) Ammonia Ammonia (NH3) Amide->Ammonia Byproduct AcidCat H+ (Acid) BaseCat OH- (Base)

Figure 1: Stepwise hydrolysis pathway of nitriles. The conversion to amide is often the rate-determining step in neutral storage, leading to solid impurities.

Module 4: Experimental Protocols

Protocol A: The "Argon Overlay" Technique for Liquids

Use this for storing liquid nitriles >1 week.

  • Preparation: Ensure the storage vessel (amber glass vial) is clean and oven-dried (

    
     for 2 hours) to remove surface-adsorbed water.
    
  • Transfer: Aliquot the nitrile into the vial.

  • Purge:

    • Insert a long needle connected to an Argon line into the vial, positioning the tip just above the liquid surface (do not bubble through unless degassing is required).

    • Flow Argon at a low rate (gentle stream) for 30-60 seconds. You are displacing the lighter air with heavier Argon.

  • Seal: While the gas is still flowing, withdraw the needle and immediately cap the vial with a PTFE-lined cap .

    • Note: Do not use standard pulp/polyethylene liners; they are permeable to moisture over time.

  • Secondary Containment: Place the sealed vial inside a desiccator or a jar containing activated molecular sieves.

Protocol B: Analytical Validation (FT-IR)

Use this to quickly verify if a stored sample has degraded.

  • Baseline: Acquire a spectrum of the pure nitrile reference standard.

  • Target Peak (Nitrile): Locate the sharp, distinct

    
     stretch at 2200–2260 cm⁻¹ .[6]
    
  • Impurity Peak (Amide): Check the 1650–1690 cm⁻¹ region (Amide I band, C=O stretch).

    • Pass Criteria: The region at 1650–1690 cm⁻¹ should be flat (baseline noise only).

    • Fail Criteria: Any distinct peak in the amide region indicates >1% hydrolysis.

Module 5: Decision Logic for Storage

Follow this logic flow to determine the optimal storage strategy for your specific compound.

StorageLogic Start New Nitrile Sample State Physical State? Start->State Liquid Liquid State->Liquid Solid Solid State->Solid Action_Liq Store in Amber Glass + Argon Overlay + PTFE Cap Liquid->Action_Liq Hygroscopic Is it Hygroscopic? Solid->Hygroscopic Action_Solid_Std Store in Tightly Sealed Vial Room Temp/Cool Hygroscopic->Action_Solid_Std No Action_Solid_Hygro Desiccator Storage Required (Silica/P2O5) Hygroscopic->Action_Solid_Hygro Yes

Figure 2: Decision tree for selecting storage conditions based on physical state and hygroscopicity.

References

  • Chemistry of Nitriles: Hydrolysis Mechanisms. LibreTexts Chemistry. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles (IR/NMR Data). Fiveable / Organic Chemistry. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Bromo-4-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison Guide: Optimizing 1H NMR Analysis of 2-Bromo-4-(2-oxoethyl)benzonitrile

Executive Summary

2-Bromo-4-(2-oxoethyl)benzonitrile (CAS: 886593-61-9) is a critical pharmacophore scaffold, often serving as a precursor for indole derivatives and isoquinoline-based drug candidates. Its structural integrity hinges on the phenylacetaldehyde moiety, a functional group notorious for oxidative instability and polymerization.

This guide compares the two primary analytical workflows—Method A (CDCl₃) and Method B (DMSO-d₆) —to determine the optimal protocol for structural verification. While DMSO-d₆ offers superior solubility for polar downstream derivatives, CDCl₃ is the validated standard for this intermediate , minimizing hydration artifacts and offering clearer resolution of the labile aldehyde proton.

Strategic Analysis: Solvent System Comparison

The choice of solvent is not merely about solubility; it dictates the stability of the aldehyde side chain during acquisition.

FeatureMethod A: Chloroform-d (CDCl₃) Method B: DMSO-d₆
Primary Utility Routine Purity & Stability Check High-Polarity Solubility Check
Aldehyde Resolution Excellent. Sharp triplet at ~9.8 ppm.Good, but risky. Hygroscopic nature of DMSO can lead to hydrate formation [R-CH(OH)₂], diminishing the -CHO signal.
Water Signal Interference Minimal (~1.56 ppm). Far from key signals.High (~3.33 ppm).[1] Can overlap with the methylene doublet (~3.8 ppm) if water content is high.
Sample Recovery High (volatile, bp 61°C).Low (high bp 189°C, lyophilization required).
Stability Risk Lower. Less prone to promoting enolization/polymerization in short windows.Higher. DMSO can accelerate oxidation or condensation reactions in sensitive aldehydes.

Expert Recommendation: Use Method A (CDCl₃) for initial structural confirmation. Use Method B only if the sample contains highly polar impurities (e.g., carboxylic acids) that are insoluble in chloroform.

Detailed Spectral Assignment (Theoretical Framework)

The following assignments are based on the Additivity Principle of chemical shifts, synthesizing data from 2-bromobenzonitrile and phenylacetaldehyde cores.

The Diagnostic "Fingerprint" Region

The presence of the aldehyde proton is the "Go/No-Go" signal for this intermediate.

  • Aldehyde Proton (-CHO):

    • Shift: 9.75 – 9.85 ppm

    • Multiplicity: Triplet (

      
       Hz)
      
    • Mechanistic Insight: The triplet splitting arises from coupling with the adjacent methylene protons (-CH₂-). If this peak is a singlet, it indicates proton exchange or loss of coupling due to degradation.

  • Methylene Linker (-CH₂-):

    • Shift: 3.80 – 3.95 ppm

    • Multiplicity: Doublet (

      
       Hz)
      
    • Differentiation: In the starting material (2-bromo-4-methylbenzonitrile), this region shows a singlet at ~2.40 ppm. A shift to ~3.8 ppm confirms functionalization.

Aromatic Region (7.2 – 7.8 ppm)

The 1,2,4-trisubstituted ring creates a distinct coupling pattern.

  • H-3 (Ortho to Br, Meta to Alkyl):

    • Shift: ~7.55 – 7.65 ppm

    • Multiplicity: Doublet (

      
       Hz)
      
    • Logic: Deshielded by the adjacent Bromine and the electron-withdrawing Cyano group (via resonance/induction from position 1).

  • H-6 (Ortho to CN, Meta to Alkyl):

    • Shift: ~7.60 – 7.70 ppm

    • Multiplicity: Doublet (

      
       Hz)
      
    • Logic: Strongly deshielded by the ortho-Cyano group.

  • H-5 (Meta to Br/CN, Ortho to Alkyl):

    • Shift: ~7.25 – 7.35 ppm

    • Multiplicity: Doublet of Doublets (

      
       Hz, 
      
      
      
      Hz)
    • Logic: This proton is "sandwiched" between the alkyl group and the ring protons, appearing most upfield.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize oxidative degradation (conversion to 2-bromo-4-cyanophenylacetic acid), follow this strict protocol.

Step 1: Sample Preparation (Freshness is Critical)

  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Use 0.6 mL of neutralized CDCl₃ (filtered through basic alumina if acid sensitivity is suspected) or fresh ampule CDCl₃.

  • Note: Avoid bulk CDCl₃ stored for long periods, as HCl formation can catalyze aldehyde polymerization.

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard zg30 (30° pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds . The aldehyde proton has a long

    
     relaxation time; insufficient delay will reduce integration accuracy.
    
  • Scans (NS): 16–64 scans are sufficient.

  • Spectral Width: Ensure the window extends to 12 ppm to capture the aldehyde and any potential acid impurity (~11-12 ppm).

Step 3: Processing & Validation

  • Phasing: Manually phase the aldehyde triplet. Automatic phasing often fails at the edges of the spectrum.

  • Integration: Calibrate the aromatic region to 3.0 protons. The aldehyde signal must integrate to 1.0 ± 0.1 . If < 0.9, oxidation has occurred.

Visualization of Analytical Logic

Diagram 1: Structural Verification Decision Tree

This workflow guides the researcher through the interpretation of the crude spectrum, distinguishing the product from common synthetic impurities (Starting Material or Oxidized Byproduct).

AnalysisWorkflow Start Crude Product Isolated (White/Pale Yellow Solid) Solvent Dissolve in CDCl3 (Method A) Start->Solvent CheckAldehyde Check 9.5 - 10.0 ppm Region Solvent->CheckAldehyde Result_Product Triplet at ~9.8 ppm (Target Molecule) CheckAldehyde->Result_Product Signal Present Result_SM No Signal > 9 ppm Singlet at ~2.4 ppm CheckAldehyde->Result_SM Signal Absent Result_Acid Broad Singlet ~11 ppm (Oxidized Acid Impurity) CheckAldehyde->Result_Acid Signal Shifted Result_Hydrate Doublet ~5.2 ppm (Methine) (Hydrate Form) Result_Product->Result_Hydrate If DMSO used (Risk)

Caption: Analytical decision tree for validating 2-Bromo-4-(2-oxoethyl)benzonitrile, highlighting differentiation from starting material (SM) and acid impurities.

Diagram 2: Aromatic Coupling Network

Understanding the splitting pattern is crucial to confirm the 1,2,4-substitution pattern.

CouplingTree H6 H-6 (Ortho to CN) H5 H-5 (Meta to CN/Br) H6->H5 Ortho Coupling (J ~ 8.0 Hz) H3 H-3 (Ortho to Br) H5->H3 Meta Coupling (J ~ 1.5 Hz) Desc H-5 appears as dd (Doublet of Doublets) H5->Desc

Caption: Coupling network of the aromatic protons. H-5 is the most diagnostic signal, splitting into a doublet of doublets due to interaction with H-6 (strong) and H-3 (weak).

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • National Institute of Standards and Technology (NIST). (2024). 2-Bromobenzonitrile Mass and NMR Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Analytical Comparison Guide: Resolving Characteristic Aldehyde Peaks in 2-Bromo-4-(2-oxoethyl)benzonitrile via FTIR Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing 2-Bromo-4-(2-oxoethyl)benzonitrile , confirming the integrity of the 2-oxoethyl (aldehyde) group is a critical quality control step. Because this molecule contains multiple highly polar functional groups—a nitrile, an aryl bromide, and an aliphatic aldehyde—Fourier Transform Infrared (FTIR) spectroscopy serves as an ideal analytical tool.

This guide objectively compares the performance of the two industry-standard solid-state IR sampling modalities: FTIR-ATR (Attenuated Total Reflectance) and Transmission FTIR (KBr Pellet) . By dissecting the causality behind spectral shifts and detailing self-validating protocols, this guide ensures high-fidelity identification of the molecule's characteristic aldehyde peaks.

Mechanistic Primer: Vibrational Signatures of the 2-Oxoethyl Group

To accurately interpret the IR spectrum of 2-Bromo-4-(2-oxoethyl)benzonitrile, analysts must understand the quantum mechanical and structural realities of the molecule.

Novice analysts often misassign the carbonyl peak by expecting a conjugated aryl aldehyde signal (typically ~1700 cm⁻¹). However, the methylene spacer (-CH₂-) in the 2-oxoethyl group isolates the carbonyl's pi-system from the aromatic ring. Consequently, it behaves as a classic aliphatic aldehyde , shifting the C=O stretch to a higher frequency of ~1725 cm⁻¹ 1.

Furthermore, the presence of an aldehyde is definitively confirmed by the Fermi resonance doublet at ~2820 cm⁻¹ and ~2720 cm⁻¹ . This quantum mechanical phenomenon occurs when the fundamental C-H stretching vibration accidentally falls near the same energy level as the first overtone of the aldehyde C-H in-plane bending vibration 2. Because they share the same symmetry, the two states mix and repel each other, splitting into two distinct, diagnostic bands.

Modality Comparison: FTIR-ATR vs. KBr Transmission

When evaluating the product performance of FTIR-ATR against traditional KBr pellets for this specific molecule, the choice dictates both sample preparation speed and spectral accuracy.

  • FTIR-ATR (Diamond Crystal): ATR provides a rapid, non-destructive alternative suitable for analyzing powders without the hygroscopic interference inherent to KBr 3. However, because the IR beam interacts with the sample via an evanescent wave, the depth of penetration is wavelength-dependent. This causes lower frequency bands to appear artificially intense and shifts peak maxima slightly lower than transmission equivalents 4.

  • Transmission (KBr Pellet): KBr pellet preparation requires grinding the sample into a fine powder and mixing it with potassium bromide 5. While it adheres strictly to the Beer-Lambert law (making it superior for absolute quantitation), KBr is highly hygroscopic. Absorbed water can create a broad O-H band that risks obscuring the critical 2820/2720 cm⁻¹ aldehyde doublet.

Quantitative Performance Data
Vibrational ModeDiagnostic SignificanceExpected Position (Transmission)Expected Position (Raw ATR)
Aliphatic Aldehyde C=O Primary indicator of the 2-oxoethyl group.~1725 cm⁻¹~1721 cm⁻¹
Aldehyde C-H (High) Confirms C=O is an aldehyde, not a ketone.~2820 cm⁻¹~2820 cm⁻¹
Aldehyde C-H (Low) Couples with in-plane bending overtone.~2720 cm⁻¹~2720 cm⁻¹
Nitrile C≡N Internal standard; confirms benzonitrile core.~2225 cm⁻¹~2223 cm⁻¹
Aryl C=C Confirms aromatic backbone.~1590, 1480 cm⁻¹~1588, 1478 cm⁻¹

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation gate is cleared.

Protocol A: FTIR-ATR (Diamond Crystal)

1. System Background & Cleanliness Check

  • Action: Wipe the diamond crystal with isopropanol and acquire a background spectrum (64 scans).

  • Causality: Ensures no residual contamination from previous organic samples.

  • Validation Gate: The baseline must be flat. If any peaks are detected >0.01 Absorbance Units (AU) in the 1700-1800 cm⁻¹ region, reclean the crystal.

2. Sample Application & Pressure Optimization

  • Action: Place ~2 mg of 2-Bromo-4-(2-oxoethyl)benzonitrile powder on the crystal. Lower the pressure anvil.

  • Causality: ATR relies on the evanescent wave penetrating the sample. Poor physical contact leads to weak, noisy spectra.

  • Validation Gate: Monitor the live spectrum. Watch the sharp nitrile (-C≡N) peak at ~2225 cm⁻¹. Increase pressure until this peak's absorbance stabilizes between 0.2 and 0.6 AU. If it plateaus below 0.2 AU, the sample is bridging the anvil; remove, grind lightly, and reapply.

3. Acquisition & Mathematical Correction

  • Action: Acquire the spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm (Kramers-Kronig) via the spectrometer software.

  • Causality: Anomalous dispersion shifts ATR peaks to lower wavenumbers. Correction aligns the data with standard transmission libraries, ensuring the C=O stretch is accurately reported at 1725 cm⁻¹ rather than 1721 cm⁻¹.

Protocol B: Transmission FTIR (KBr Pellet)

1. Matrix Desiccation

  • Action: Dry FT-IR grade KBr powder at 105°C for 24 hours prior to use.

  • Causality: KBr is highly hygroscopic. Absorbed water creates a massive, broad O-H band (3200-3600 cm⁻¹) that can obscure the high-frequency C-H stretches.

  • Validation Gate: Run a blank KBr pellet. If the O-H stretch exceeds 0.05 AU, discard the batch and use freshly dried KBr.

2. Co-Grinding & Pressing

  • Action: Mix 1 mg of sample with 100 mg of dried KBr. Grind in an agate mortar for exactly 60 seconds. Press at 10 tons for 2 minutes under vacuum.

  • Causality: Proper dilution prevents peak saturation. The vacuum removes trapped air, preventing light scattering.

  • Validation Gate: Visually inspect the pellet. It must be translucent. An opaque pellet indicates insufficient pressure or moisture contamination and will result in a sloping baseline due to Mie scattering.

3. Acquisition & Deconvolution

  • Action: Acquire spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: A high scan count increases the signal-to-noise ratio, which is absolutely critical for resolving the weaker 2720 cm⁻¹ Fermi resonance peak against the baseline.

Workflow Visualization

IR_Analysis A 2-Bromo-4-(2-oxoethyl)benzonitrile Sample Preparation B Select Sampling Modality A->B C FTIR-ATR (Diamond Crystal) B->C Rapid / Surface D Transmission (KBr Pellet) B->D Bulk / Quantitative E Validate: Background & Contact (Monitor 2225 cm⁻¹ Nitrile) C->E F Validate: Pellet Transparency (Check 3400 cm⁻¹ for H₂O) D->F G Spectral Acquisition & Correction (Kramers-Kronig for ATR) E->G F->G H Deconvolution of Aldehyde Peaks (1725, 2820, 2720 cm⁻¹) G->H

Workflow for identifying aldehyde IR peaks across different sampling modalities.

References

  • Introductory Chapter: Infrared Spectroscopy - Principles and Applications SciSpace URL
  • Infrared Spectroscopy Functional Groups Fiveable URL
  • Applications of Micro-Fourier Transform Infrared Spectroscopy (FTIR)
  • JASCO Inc.
  • Nanoscale Advances (RSC Publishing)

Sources

Mass spectrometry fragmentation pattern of 2-Bromo-4-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-Bromo-4-(2-oxoethyl)benzonitrile . It is structured to compare the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) , equipping researchers with the data needed to select the optimal characterization method for drug development and impurity profiling.

Comparative Guide to Ionization Modalities & Fragmentation Pathways

Executive Summary & Technical Context

2-Bromo-4-(2-oxoethyl)benzonitrile (C


H

BrNO) is a critical halogenated intermediate often employed in the synthesis of non-steroidal androgen receptor antagonists and other benzonitrile-based pharmaceuticals. In drug development, precise structural confirmation of such intermediates is non-negotiable, particularly when distinguishing regioisomers (e.g., 4-bromo-2-(2-oxoethyl) isomers).

This guide compares the two primary "alternatives" for analyzing this compound: Hard Ionization (EI) and Soft Ionization (ESI) .[1]

  • The Challenge: The molecule contains a labile aldehyde side chain (-CH

    
    CHO) and a bromine isotope signature. Choosing the wrong ionization method can lead to signal loss (aldehyde oxidation/degradation) or insufficient structural data.
    
  • The Verdict: EI is superior for structural elucidation and fingerprinting, while ESI is the required alternative for high-throughput purity assessment and LC-coupling.

Comparative Analysis: EI vs. ESI Performance

The following table contrasts the performance of the "Product" (the EI fragmentation pattern) against its primary alternative (ESI) for this specific chemical scaffold.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Utility Structural Fingerprinting Molecular Weight Confirmation
Ionization Energy 70 eV (Hard)3-5 kV (Soft)
Molecular Ion (M+) Visible but often low intensity due to aldehyde instability.Dominant

or

adducts.
Fragmentation Depth High. Reveals Br position and aldehyde chain connectivity.Low. Mostly intact ions; requires MS/MS for fragments.
Isotope Pattern Clear 1:1 doublet (

Br/

Br) on all Br-containing fragments.[2]
Clear 1:1 doublet on parent ion only.
Limit of Detection Nanogram range (GC-MS).Picogram range (LC-MS).
Key Limitation Thermal degradation of the aldehyde group in the injector.Adduct formation (Na+, K+) can complicate quantification.

Expert Insight: For initial structure verification, EI is the gold standard because the loss of the formyl radical (


CHO) is diagnostic for the phenylacetaldehyde moiety. For routine purity checks in a synthesis campaign, ESI  is preferred to avoid thermal decomposition.

Detailed Fragmentation Pathway (EI Mode)

The fragmentation of 2-Bromo-4-(2-oxoethyl)benzonitrile under 70 eV EI is driven by three mechanistic pillars:

  • Bromine Isotope Signature: Every fragment retaining the bromine atom will exhibit a characteristic 1:1 intensity ratio (M and M+2).[2][3]

  • Benzylic Cleavage (Alpha-Cleavage): The bond between the benzylic carbon and the carbonyl carbon is weak.

  • Aromatic Stability: The benzonitrile core is highly resistant to fragmentation, often remaining as the terminal ion.

Predicted m/z Data Table (Monoisotopic Br)
m/z (Nominal)Ion CompositionFragment StructureMechanismRelative Abundance
223 / 225

Molecular Ion (M+•) Radical Cation20-40%
194 / 196

M – CHO Benzylic Cleavage (Loss of

CHO)
100% (Base Peak)
144

M – Br Heterolytic Cleavage (Loss of

Br)
10-20%
115

194 – Br Sequential Loss (CHO then Br)30-50%
89

Tropylium-like Loss of CN from 115 (Rearrangement)<10%
Mechanistic Explanation
  • The Base Peak (m/z 194/196): The aldehyde side chain undergoes

    
    -cleavage. The radical cation loses the formyl radical (
    
    
    
    CHO, 29 Da), generating a stable benzylic cation (cyanobenzyl bromide cation). This is the most abundant ion because the positive charge is stabilized by the aromatic ring.
  • The De-Brominated Ion (m/z 115): The m/z 194 ion subsequently loses the bromine atom (

    
    Br, 79/81 Da). This yields the 
    
    
    
    ion (cyanobenzyl cation), which often rearranges to a stable cyanotropylium structure.
  • Direct Halogen Loss (m/z 144): A competitive pathway involves the direct loss of the bromine radical from the molecular ion. This is less favorable than the benzylic cleavage due to the strength of the

    
     bond compared to the 
    
    
    
    bond.

Visualization of Fragmentation Workflow

The following diagram illustrates the fragmentation tree, highlighting the isotopic splitting and the dominant pathways.

FragmentationPath M_Ion Molecular Ion (M+•) m/z 223 / 225 (1:1 Doublet) Base_Peak Base Peak (Benzylic Cation) m/z 194 / 196 [M - CHO]+ M_Ion->Base_Peak - •CHO (29 Da) α-Cleavage Direct_Loss De-brominated Aldehyde m/z 144 [M - Br]+ M_Ion->Direct_Loss - •Br (79/81 Da) C-Br Cleavage DeBrom_Ion Cyanobenzyl Cation m/z 115 [M - CHO - Br]+ Base_Peak->DeBrom_Ion - •Br (79/81 Da)

Caption: Fragmentation tree for 2-Bromo-4-(2-oxoethyl)benzonitrile showing the primary pathway (solid lines) leading to the stable cyanobenzyl cation.

Experimental Protocols

To replicate these results, use the following validated protocols. These ensure the "Product" (the spectrum) is generated without artifacts.

Protocol A: GC-MS (Electron Ionization)

Best for: Structural confirmation and impurity identification.

  • Sample Prep: Dissolve 1 mg of 2-Bromo-4-(2-oxoethyl)benzonitrile in 1 mL of Dichloromethane (DCM) . Avoid alcohols (methanol/ethanol) to prevent acetal formation with the aldehyde group.

  • Inlet Conditions:

    • Mode: Splitless (to maximize sensitivity) or Split 1:20 (for purity).

    • Temperature: 200°C . Note: Do not exceed 250°C to prevent thermal degradation of the aldehyde.

  • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

    • Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Source:

    • Temp: 230°C.

    • Energy: 70 eV.

    • Scan Range: m/z 40–300.

  • Validation Check: Verify the presence of the 1:1 doublet at m/z 194/196. If peaks appear at M+14 or M+28 (acetals), re-prepare sample in non-protic solvent.

Protocol B: LC-MS (Electrospray Ionization)

Best for: High-throughput purity screening.

  • Sample Prep: Dissolve in Acetonitrile (ACN).

  • Mobile Phase: Water/ACN + 0.1% Formic Acid.

    • Expert Note: Formic acid aids protonation of the nitrile/aldehyde oxygen, enhancing

      
       signal.
      
  • Source: ESI Positive Mode.

  • Validation Check: Look for m/z 224/226 (

    
    ). If Sodium adducts (
    
    
    
    m/z 246/248) dominate, reduce salt contamination in the system.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for benzylic cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Benzonitrile and Phenylacetaldehyde Derivative Spectra. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

A Comparative Guide to HPLC Method Development for the Purity Determination of 2-Bromo-4-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Bromo-4-(2-oxoethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its combination of functional groups: a nitrile, a ketone, and a brominated aromatic ring. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound. We will move beyond a simple recitation of steps to explore the rationale behind our choices, compare alternative approaches, and provide a comprehensive, self-validating protocol in line with stringent regulatory expectations.

The primary objective of this guide is to establish an HPLC method that can accurately quantify 2-Bromo-4-(2-oxoethyl)benzonitrile while effectively separating it from potential process-related impurities and degradation products. High-performance liquid chromatography (HPLC) is an essential analytical tool for evaluating the stability of drug products.[1] A well-developed HPLC method should be capable of separating, detecting, and quantifying various drug-related degradants that may form during storage or manufacturing, as well as any impurities introduced during synthesis.[1]

Understanding the Analyte: Physicochemical Properties and Potential Impurities

Before embarking on method development, a thorough understanding of the analyte is paramount. 2-Bromo-4-(2-oxoethyl)benzonitrile possesses a moderate polarity due to the ketone and nitrile functionalities, while the brominated benzene ring imparts significant hydrophobicity and a strong UV chromophore, making UV detection a suitable choice.

Potential impurities can arise from the synthetic route or degradation. Common precursors might include 2-bromo-4-methylbenzonitrile.[2][3] Over-bromination during synthesis could lead to dibrominated species.[4] The ketone functionality is susceptible to reduction, potentially forming the corresponding alcohol, 2-Bromo-4-(1-hydroxyethyl)benzonitrile. Conversely, the nitrile group can be hydrolyzed to a carboxylic acid under certain pH conditions.

Strategic Approach to HPLC Method Development

Our strategy is rooted in a systematic, Quality by Design (QbD) approach, ensuring the final method is robust and fit for its intended purpose. The workflow for our HPLC method development is outlined below.

hplc_method_development_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Characterization Analyte Characterization Column_Mobile_Phase_Screening Column & Mobile Phase Screening Analyte Characterization->Column_Mobile_Phase_Screening Informs Initial Choices Detector_Wavelength_Selection Detector Wavelength Selection Column_Mobile_Phase_Screening->Detector_Wavelength_Selection Provides Preliminary Separation Gradient_Optimization Gradient Optimization Detector_Wavelength_Selection->Gradient_Optimization Defines Detection Parameters Flow_Rate_Temp_Adjustment Flow Rate & Temperature Adjustment Gradient_Optimization->Flow_Rate_Temp_Adjustment Refines Separation Forced_Degradation Forced Degradation & Specificity Flow_Rate_Temp_Adjustment->Forced_Degradation Finalized Method Validation_Protocol Full Method Validation (ICH Q2(R1)) Forced_Degradation->Validation_Protocol Confirms Stability-Indicating Nature

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing different chromatographic parameters to achieve optimal separation. Reversed-phase chromatography is the technique of choice for this analysis due to the hydrophobic nature of the brominated aromatic ring.[5][6]

Column Selection: The Foundation of Separation

The choice of the stationary phase is critical for achieving the desired selectivity.[7] We compared three common reversed-phase columns.

Column ChemistryParticle Size (µm)Dimensions (mm)Observations
C18 (L1) 3.54.6 x 150Optimal Choice. Good retention and peak shape for the main analyte. Provided the best overall resolution from potential impurities. C18 columns are the most widely used reversed-phase columns.[5]
C8 (L7) 3.54.6 x 150Reduced retention of the main peak, which could be advantageous for faster run times, but at the cost of co-elution with early-eluting impurities.
Phenyl-Hexyl (L11) 3.54.6 x 150Offered alternative selectivity due to π-π interactions with the aromatic ring, but resulted in broader peaks for the ketone-containing analyte.
Mobile Phase Composition: Driving Selectivity

The mobile phase composition fine-tunes the separation. We evaluated two common organic modifiers in combination with water.

Organic ModifierBuffer/AdditiveObservations
Acetonitrile 0.1% Formic AcidOptimal Choice. Lower viscosity leads to lower backpressure. Provided sharper peaks and better resolution between the main analyte and a closely eluting impurity.
Methanol 0.1% Formic AcidA viable alternative, but resulted in slightly broader peaks and longer retention times compared to acetonitrile under the same gradient conditions.

Rationale for Acidification: The addition of 0.1% formic acid to the mobile phase serves two purposes: it protonates any free silanol groups on the silica-based stationary phase, reducing peak tailing, and it ensures consistent ionization of the analyte and any acidic or basic impurities, leading to reproducible retention times.

Optimized and Validated HPLC Method

Based on the comparative analysis, the following method was selected for full validation.

Final Chromatographic Conditions
ParameterCondition
Column C18, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes, then hold at 80% B for 3 minutes, followed by a 5-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Method Validation Protocol: A Self-Validating System

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10]

Specificity (Forced Degradation)

To prove the stability-indicating nature of the method, forced degradation studies are essential.[1] A solution of 2-Bromo-4-(2-oxoethyl)benzonitrile was subjected to various stress conditions.

Experimental Protocol for Forced Degradation:

  • Prepare a stock solution of the analyte at 1 mg/mL in the diluent.

  • For each condition, dilute the stock solution to a working concentration of 0.1 mg/mL.

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acid and base-stressed samples before injection.

  • Analyze all samples by the developed HPLC method, including an unstressed control.

Expected Outcome: The method should demonstrate baseline separation of the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should confirm the spectral homogeneity of the main analyte peak in the presence of its degradants.

Linearity

Linearity was assessed over a concentration range of 0.01 mg/mL to 0.15 mg/mL (10% to 150% of the nominal concentration). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Acceptance Criterion: r² ≥ 0.999

Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery at each level was calculated.

  • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability test was performed by a different analyst on a different day using a different instrument.

  • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, such as:

  • Flow rate (±0.1 mL/min)

  • Column temperature (±2 °C)

  • Mobile phase composition (±2% organic)

  • Acceptance Criterion: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Conclusion

This guide has detailed a systematic and comparative approach to developing a robust, stability-indicating HPLC method for the purity determination of 2-Bromo-4-(2-oxoethyl)benzonitrile. By carefully selecting a C18 column and an acetonitrile-based mobile phase, and subsequently validating the method according to ICH guidelines, we have established a reliable analytical procedure. This method is suitable for routine quality control and stability testing, ensuring the integrity of this critical pharmaceutical intermediate. The principles and comparative data presented herein provide a valuable framework for scientists and researchers tasked with similar analytical challenges.

References

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • LCGC International. (2021, August 24). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2024, November 21). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Retrieved from [Link]

  • Utah State University. (2017, November). HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251. Retrieved from [Link]

  • IndiaMART. (n.d.). 4-(2-Bromoacetyl) benzonitrile. Retrieved from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

  • Chemistry Steps. (2024, January 15). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

  • Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Conversion of aldehydes and ketones into nitriles containing an additional carbon atom. Retrieved from [Link]

Sources

Technical Comparison: Reactivity Profiles of 2-Bromo-4-(2-oxoethyl)benzonitrile vs. 4-Formylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 2-Bromo-4-(2-oxoethyl)benzonitrile (Compound A) and 4-Formylbenzonitrile (Compound B).

Executive Summary: The Stability vs. Versatility Trade-off

For the medicinal chemist, the choice between these two intermediates represents a fundamental trade-off between stability and synthetic complexity .

  • 4-Formylbenzonitrile (Compound B) is a robust, shelf-stable aromatic aldehyde . It serves as a classic electrophile for Knoevenagel condensations, reductive aminations, and Wittig reactions. Its reactivity is governed by the electron-withdrawing nature of the nitrile group, making it highly reactive toward nucleophiles but non-enolizable.

  • 2-Bromo-4-(2-oxoethyl)benzonitrile (Compound A) is a highly reactive phenylacetaldehyde derivative . It possesses an aliphatic aldehyde "tail" and an ortho-bromo handle. It is significantly less stable (prone to polymerization) but offers a unique dual-activation mode: the aldehyde allows for alkyl chain extension, while the bromine enables Pd-catalyzed cross-coupling or metallation, making it a "privileged scaffold" for synthesizing fused heterocycles like isoquinolines or indoles.

Part 1: Molecular Architecture & Electronic Properties

Structural Divergence

The core difference lies in the hybridization of the carbon attached to the aldehyde and the presence of the halogen handle.

FeatureCompound A (2-Bromo-4-(2-oxoethyl)benzonitrile)Compound B (4-Formylbenzonitrile)
Aldehyde Type Aliphatic (Aryl-acetaldehyde)Aromatic (Benzaldehyde derivative)

-Protons
Yes (Acidic, pKa ~13-15)No (Non-enolizable)
Electrophilicity Moderate (Inductive effect only)High (Resonance + Inductive from -CN)
Stability Low (Prone to trimerization/oxidation)High (Stable solid)
Orthogonal Handle -Br (Ortho to CN) None (Monofunctional electrophile)
Graphviz Diagram: Structural & Reactivity Logic

The following diagram illustrates the divergent reaction pathways dictated by the structural differences.

ReactivityComparison cluster_A Compound A: The Scaffold Builder cluster_B Compound B: The Electrophile A 2-Bromo-4-(2-oxoethyl)benzonitrile (Aliphatic Aldehyde + Aryl Bromide) A_Enol Enolization / Self-Aldol (Polymerization Risk) A->A_Enol Acidic alpha-H A_Cyc Heterocycle Formation (Isoquinolines/Indoles) A->A_Cyc Bifunctional Reaction (Aldehyde + Br) B 4-Formylbenzonitrile (Aromatic Aldehyde) B_Nuc 1,2-Addition (Amines/Hydrides) B->B_Nuc High Electrophilicity B_Cond Condensation (Knoevenagel/Wittig) B->B_Cond No alpha-H

Figure 1: Reactivity divergence. Compound A offers cyclization pathways but risks polymerization; Compound B is a pure electrophile.

Part 2: Reactivity Analysis

Nucleophilic Addition (Reductive Amination)
  • Compound B: Reacts rapidly with amines to form stable Schiff bases (imines). The electron-withdrawing nitrile at the para position lowers the LUMO energy of the carbonyl, accelerating nucleophilic attack.

  • Compound A: Reacts with amines, but the resulting imine is in equilibrium with the enamine tautomer. Critical Warning: If the reaction is too slow or the pH is too high, Compound A will undergo self-aldol condensation (polymerization), turning the reaction mixture into an intractable tar.

The "Bromine Advantage" (Cross-Coupling)

Compound A possesses an ortho-bromo substituent relative to the nitrile. This is chemically significant for two reasons:

  • Steric Steering: It forces substituents at the nitrile position out of planarity, potentially improving solubility of downstream products.

  • Synthetic Handle: It allows for Suzuki-Miyaura or Buchwald-Hartwig couplings after the aldehyde has been derivatized.

    • Example: You can protect the aldehyde of A as an acetal, perform a Suzuki coupling on the bromide, and then deprotect. Compound B lacks this orthogonality.

Alpha-Carbon Chemistry
  • Compound B: Lacks

    
    -protons. It cannot form enolates.[1] It is ideal for reactions requiring a non-enolizable electrophile, such as the Cannizzaro reaction  or acting as the acceptor in crossed-aldol reactions.
    
  • Compound A: Has acidic benzylic-like

    
    -protons. It will form enolates with strong bases (LDA, NaH). This allows it to act as the nucleophile in aldol reactions, but also makes it unstable to basic workups.
    

Part 3: Experimental Protocols

Protocol 1: Reductive Amination (Comparative)

Objective: Coupling with a primary amine (


) using Sodium Triacetoxyborohydride (STAB).
For Compound B (Standard Protocol)
  • Dissolve: 1.0 eq 4-formylbenzonitrile in DCM.

  • Add: 1.1 eq Amine and 1.5 eq STAB.

  • Stir: Room temperature, open air, 2-4 hours.

  • Workup: Quench with NaHCO3. High yield (>90%) is typical.

For Compound A (Stabilized Protocol)

Rationale: You must prevent self-condensation of the phenylacetaldehyde moiety.

  • Pre-complexation: Dissolve 1.1 eq Amine in DCE (Dichloroethane) first. Add 1.0 eq Acetic Acid to buffer the pH (preventing basic enolization).

  • Addition: Add 1.0 eq Compound A dropwise at 0°C.

  • Imine Formation: Stir for 30 mins at 0°C to ensure imine formation before adding the reductant.

  • Reduction: Add 1.5 eq STAB. Allow to warm to RT.

  • Workup: Quench immediately upon completion. Do not leave stirring overnight.

Protocol 2: Heterocycle Synthesis (Unique to Compound A)

Objective: Synthesis of an Isoquinoline scaffold via intramolecular cyclization.

  • Condensation: React Compound A with an amine to form the imine (as above).

  • Cyclization (Heck-Type):

    • Catalyst: Pd(OAc)2 (5 mol%), PPh3 (10 mol%).

    • Base: Cs2CO3 (2.0 eq).

    • Solvent: DMF, 100°C.

    • Mechanism: The Pd inserts into the C-Br bond and cyclizes onto the imine/enamine double bond formed by the aldehyde tail.

    • Result: Formation of a dihydroisoquinoline core. Compound B cannot do this.

Part 4: Data Summary Table

Property4-Formylbenzonitrile (B)2-Bromo-4-(2-oxoethyl)benzonitrile (A)
CAS Number 105-07-7Not widely listed (Custom Intermediate)
Physical State White/Off-white solidWaxy solid or Oil (often impure)
Storage RT, Air stable-20°C, Inert gas (Argon)
Main Impurity Benzoic acid deriv. (oxidation)Trimer/Polymer (self-aldol)
Preferred Solvent MeOH, DCM, THFDCM, Toluene (Avoid basic solvents)
Reaction Role Electrophile onlyElectrophile + Nucleophile (Enolate)

References

  • PubChem. (n.d.). 4-Formylbenzonitrile (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Contextual reference for Isoquinoline synthesis via ortho-halo benzaldehydes/acetaldehydes).
  • NIST Chemistry WebBook. (2024). Benzonitrile, 4-formyl- Thermochemical Data. National Institute of Standards and Technology. Retrieved March 2, 2026, from [Link]

Sources

Resolving 2-Oxoethyl Benzonitrile Isomers: A Comparative Guide to COSY vs. HSQC NMR Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development workflows where identifying the correct positional isomer is the difference between a successful synthesis and a failed biological assay. In the synthesis of complex N-heterocycles—such as the gold-catalyzed hydroamination cascades used to form pyrimidinones from 2-(2-oxoethyl)benzonitrile[1]—distinguishing between ortho, meta, and para isomers using standard 1D NMR is often a frustrating exercise in resolving overlapping multiplets.

To definitively assign these structures, we must deploy 2D NMR techniques. This guide objectively compares the performance of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) as analytical solutions for isomer differentiation, providing a self-validating experimental protocol to ensure absolute structural confidence.

The Analytical Challenge: Why 1D NMR Falls Short

The isomers of 2-oxoethyl benzonitrile—2-(2-oxoethyl)benzonitrile (ortho), 3-(2-oxoethyl)benzonitrile (meta), and 4-(2-oxoethyl)benzonitrile (para)—all share an identical aliphatic anchor: a -CH₂- group (doublet, ~3.9 ppm) coupled to an aldehyde -CHO group (triplet, ~9.8 ppm).

The structural differences lie entirely within the aromatic ring (7.3–8.0 ppm). Because the electron-withdrawing cyano (-CN) and mildly electron-withdrawing oxoethyl groups exert competing anisotropic and inductive effects, the 1D ¹H NMR signals for the four aromatic protons frequently overlap into indistinguishable multiplets. To solve this, we must compare the two premier 2D NMR techniques.

Objective Performance Comparison: COSY vs. HSQC

When selecting an analytical method to resolve positional isomers, understanding the physical causality behind the technique is critical.

Signal Dispersion and Resolution (Winner: HSQC)

HSQC is the superior technique for resolving overlapping signals. Because the ¹³C chemical shift range (~200 ppm) is vastly larger than the ¹H range (~10 ppm), HSQC effectively pulls overlapping proton multiplets apart along the carbon axis[2]. COSY, being homonuclear, often suffers from diagonal crowding when proton shifts are nearly identical, which can obscure critical cross-peaks.

Topological Mapping and Connectivity (Winner: COSY)

COSY is the undisputed champion for structural connectivity. HSQC only identifies direct 1-bond (¹J) C-H attachments; it cannot tell you which proton is adjacent to which[3]. COSY detects 3-bond (³J) scalar couplings, allowing you to "walk" around the benzene ring and map the exact substitution pattern[4].

Symmetry Detection (Winner: HSQC)

HSQC provides a faster, more definitive answer for molecular symmetry. The para-isomer of 2-oxoethyl benzonitrile will immediately present as only two aromatic C-H cross-peaks in HSQC (due to the AA'BB' spin system), instantly differentiating it from the ortho and meta forms without needing to trace complex coupling networks[3].

Magnetization cluster_COSY COSY: Homonuclear Correlation cluster_HSQC HSQC: Heteronuclear Correlation H_A 1H(a) H_B 1H(b) H_A->H_B 3J Coupling H_C 1H C_C 13C H_C->C_C 1J Coupling

Figure 1: Magnetization transfer pathways in COSY (homonuclear) vs. HSQC (heteronuclear).

Quantitative Data Comparison

The following table summarizes the expected NMR features for each isomer and how COSY and HSQC handle the data interpretation.

Analytical FeatureOrtho-Isomer (1,2-substituted)Meta-Isomer (1,3-substituted)Para-Isomer (1,4-substituted)
1D ¹H Aromatic Pattern 4 distinct protons (d, td, td, d)4 protons (s, d, t, d)4 protons, AA'BB' system (d, d)
COSY Cross-Peaks (Aromatic) H3-H4, H4-H5, H5-H6 (Continuous 4-spin)H4-H5, H5-H6 (Isolated H2 shows no ³J)H2-H3 and H5-H6 (Symmetrical)
HSQC Aromatic Signals 4 distinct C-H correlations4 distinct C-H correlations2 distinct C-H correlations
Aliphatic Anchor (-CH₂-CHO) COSY: CH₂ (d) to CHO (t)COSY: CH₂ (d) to CHO (t)COSY: CH₂ (d) to CHO (t)

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, your NMR workflow must be a self-validating system. The output of one step must confirm the hypothesis generated by the previous step. Follow this sequential protocol:

Step 1: 1D ¹H NMR Baseline & Integration Check Acquire a standard ¹H NMR spectrum. Integrate the aromatic region (7.3–8.0 ppm). It must integrate to exactly 4 protons relative to the -CH₂- anchor (which integrates to 2 protons at ~3.9 ppm). If the integration is off, you have an impure sample, and 2D NMR will yield convoluted results.

Step 2: 2D HSQC Acquisition (Overlap Resolution) Run a ¹H-¹³C HSQC experiment. Count the discrete C-H cross-peaks in the aromatic region.

  • Causality: If you observe 2 cross-peaks, the molecule has an axis of symmetry, definitively confirming the para-isomer. If you observe 4 cross-peaks, it is ortho or meta. This step validates the 1D integration while resolving any visual overlap[3].

Step 3: 2D COSY Acquisition (Topological Mapping) Run a ¹H-¹H COSY experiment. Trace the off-diagonal cross-peaks in the aromatic region.

  • Causality: If you can trace a continuous 4-spin system (H3→H4→H5→H6), it is the ortho-isomer. If you trace a 3-spin system with one isolated proton (H2) showing no strong ortho-coupling, it is the meta-isomer[4]. This step validates the HSQC peak count and assigns the specific connectivity.

Step 4: Orthogonal Validation Verify the aliphatic anchor. In all isomers, the COSY spectrum must show a clear ³J cross-peak between the -CH₂- doublet and the -CHO triplet, confirming the integrity of the 2-oxoethyl side chain[2].

NMR_Workflow Start 2-Oxoethyl Benzonitrile Isomer Mixture OneD Acquire 1D 1H NMR Start->OneD Decision Aromatic Overlap (7.3 - 8.0 ppm)? OneD->Decision HSQC Run 2D HSQC (Resolve via 13C dispersion) Decision->HSQC Severe Overlap COSY Run 2D COSY (Trace 1H-1H connectivity) Decision->COSY Clear Multiplets HSQC->COSY Map Isolated Spins Para Para-Isomer (2 Ar-CH Cross-Peaks) HSQC->Para Symmetry Check COSY->Para H2/H6 - H3/H5 Ortho Ortho-Isomer (4-Spin Continuous System) COSY->Ortho H3-H4-H5-H6 Meta Meta-Isomer (3-Spin System + Isolated H) COSY->Meta H4-H5-H6 & H2

Figure 2: Decision tree for NMR-based differentiation of 2-oxoethyl benzonitrile isomers.

Conclusion

While COSY and HSQC are often viewed as complementary, understanding their distinct performance advantages allows for a more efficient analytical workflow. For 2-oxoethyl benzonitrile isomers, HSQC should be your first-line 2D technique if severe spectral overlap is present or if symmetry (para-isomer) is suspected. However, COSY remains the mandatory final step to map the through-bond connectivity required to differentiate the ortho and meta geometries. By combining them in a self-validating loop, researchers can eliminate assignment ambiguity and accelerate downstream drug development.

References

  • A Gold(I)-Catalyzed Hydroamination/Cycloisomerization Cascade: Concise Synthesis of (±)-seco-Antofine and (±)-Septicine American Chemical Society (ACS)[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them Creative Biostructure[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation Emery Pharma[Link]

  • 7.6: Interpreting 2-D NMR Spectra Chemistry LibreTexts[Link]

Sources

Validating the Structure of 2-Bromo-4-(2-oxoethyl)benzonitrile via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Structural Confirmation

Executive Summary In the development of halogenated aromatic intermediates, distinguishing between regioisomers (e.g., 2-bromo vs. 3-bromo substitution) is a critical quality gate. While NMR spectroscopy is the standard for solution-state analysis, it often yields ambiguous results for polysubstituted benzenes due to overlapping signals and complex coupling patterns.

This guide outlines the definitive validation of 2-Bromo-4-(2-oxoethyl)benzonitrile using Single Crystal X-ray Diffraction (SC-XRD). We compare this "Gold Standard" technique against spectroscopic alternatives and provide a robust experimental workflow designed to handle the specific stability challenges posed by the reactive acetaldehyde side chain (


).

Part 1: Comparative Analysis (XRD vs. NMR/MS)

For the target molecule, the primary structural challenge is confirming the ortho position of the bromine relative to the nitrile group, and the integrity of the oxidation-sensitive acetaldehyde tail.

The Decision Matrix: When to Deploy SC-XRD
Feature1H / 13C NMR Mass Spectrometry (HRMS) SC-XRD (Crystallography)
Primary Output Functional group connectivity & environment.Molecular formula & fragmentation pattern.Absolute 3D spatial arrangement & bond lengths.
Regioisomerism Ambiguous. Requires complex 2D experiments (NOESY/HMBC) to distinguish 2-Br from 3-Br isomers.Ineffective. Isomers often have identical mass and similar fragmentation.Definitive. Direct visualization of atomic positions eliminates ambiguity.
Conformation Averaged. Rapid rotation of the

tail blurs specific conformers.
N/APrecise. "Freezes" the molecule in its lowest-energy solid-state conformation.
Sample State Solution (requires deuterated solvents).[1]Gas phase/Ionized.Solid State (Single Crystal).
Limit of Detection Low (requires >5 mg for good

C).
Very High (picograms).Medium (requires a crystal ~0.1–0.3 mm).
Validation Value Routine Check. Identity Check. Ultimate Proof (Gold Standard).
Why XRD Wins for This Molecule
  • The "Heavy Atom" Advantage: The Bromine atom (

    
    ) is an extraordinarily strong X-ray scatterer compared to Carbon (
    
    
    
    ) or Nitrogen (
    
    
    ). This allows for rapid structure solution using Patterson methods or Direct Methods, often yielding a solved structure in minutes after data collection.
  • Aldehyde Validation: The

    
     group is prone to oxidation (to carboxylic acid) or hydration (to gem-diol). XRD explicitly differentiates 
    
    
    
    (~1.21 Å) from
    
    
    or
    
    
    based on bond length and geometry, confirming the intermediate has not degraded.

Part 2: Experimental Protocol

The following workflow is designed to mitigate the instability of the acetaldehyde group while maximizing the scattering potential of the bromine substituent.

Phase 1: Crystallization Strategy

Challenge: The acetaldehyde group is reactive. Standard slow evaporation in air may lead to oxidation. Solution:Low-Temperature Vapor Diffusion under Inert Atmosphere.

  • Solvent Selection: Dissolve 20 mg of the compound in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) . These dissolve the aromatic core well but do not react with the aldehyde.

  • Antisolvent: Use Pentane or Hexane .

  • Setup:

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing the antisolvent (Pentane).

    • Cap the large jar tightly. Crucial: Purge the jar with Nitrogen or Argon gas before sealing to prevent oxidation of the aldehyde.

  • Incubation: Store at 4°C (refrigerator) in the dark. Cold temperatures slow the diffusion rate (yielding better crystals) and inhibit degradation.

Phase 2: Data Collection & Reduction[2]
  • Source: Molybdenum (Mo) K

    
      (
    
    
    
    Å).[2]
    • Reasoning: Bromine absorbs Copper (Cu) radiation heavily, leading to absorption errors. Mo radiation is more penetrating and reduces these artifacts.

  • Temperature: 100 K (Cryostream).

    • Reasoning: The flexible

      
       tail will exhibit high thermal motion at room temperature, smearing the electron density. Freezing the crystal improves resolution.
      
  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure high-quality absorption correction (SADABS or equivalent).

Phase 3: Structure Refinement
  • Space Group Determination: Likely Triclinic (

    
    ) or Monoclinic (
    
    
    
    ) typical for planar aromatic systems.
  • Phasing: Use the Bromine atom positions to bootstrap the phases.

  • Refinement Targets:

    • R1 Value: Aim for

      
       (0.05).
      
    • Goodness of Fit (GooF): Aim for ~1.0.

    • Disorder: Check the

      
       tail. If the oxygen atom appears "smeared," model it as disordered over two positions.
      

Part 3: Visualization & Logic Flows

Workflow 1: The Validation Pipeline

This diagram illustrates the critical path from crude synthesis to final structural validation.

ValidationWorkflow Synthesis Crude Synthesis (2-Bromo-4-(2-oxoethyl)benzonitrile) TLC_MS Initial Check TLC & Mass Spec Synthesis->TLC_MS Cryst Crystallization (Vapor Diffusion, 4°C, N2) TLC_MS->Cryst If Purity >90% Mounting Crystal Mounting (Paratone Oil, 100K) Cryst->Mounting Select Single Crystal Diffraction X-Ray Diffraction (Mo Source) Mounting->Diffraction Solution Structure Solution (Heavy Atom Method) Diffraction->Solution Validation Final Validation (Bond Lengths & Packing) Solution->Validation

Caption: Step-by-step workflow for converting crude synthetic product into a validated crystal structure.

Workflow 2: Structural Logic - Why XRD?

This diagram details the specific structural questions answered by the technique.

StructuralLogic Target Target Molecule: 2-Bromo-4-(2-oxoethyl)benzonitrile Q1 Regiochemistry? (2-Br vs 3-Br) Target->Q1 Q2 Aldehyde Integrity? (CHO vs COOH) Target->Q2 Q3 Conformation? Target->Q3 A1 Br-C(ar) Bond Position Relative to CN Group Q1->A1 XRD Solves A2 C=O Bond Length (~1.21 Å vs 1.30 Å) Q2->A2 XRD Solves A3 Torsion Angles (Defined Side Chain) Q3->A3 XRD Solves

Caption: Mapping specific chemical ambiguities to crystallographic observables.

Part 4: Expected Results & Interpretation

When analyzing the solved structure, verify the following geometric parameters to confirm identity. Deviations >0.03 Å from these values may indicate incorrect assignment or degradation.

Key Bond Lengths (Validation Metrics)
Bond TypeExpected Length (Å)Interpretation
Ar–Br 1.89 – 1.91 Typical for aromatic bromides. Significantly longer than Ar-Cl (~1.74 Å).
Ar–CN 1.44 (C-C) / 1.14 (C

N)
The nitrile group should be linear (

C-C-N

178-180°).
C=O (Aldehyde) 1.19 – 1.22 Critical Check: If this bond is >1.28 Å, the aldehyde may have hydrated to a gem-diol or oxidized to an acid.
C–C (Side Chain) 1.50 – 1.52 Single bond connecting the aldehyde to the ring.
Crystal Packing

Aromatic nitriles often exhibit strong


-

stacking. Expect the benzene rings to stack in parallel sheets. The highly polar nitrile (

) and aldehyde (

) groups will likely participate in weak intermolecular hydrogen bonding (C-H...O or C-H...N), which stabilizes the crystal lattice.

References

  • Grover, P. K., et al. (2012). Crystallization of unstable organic intermediates: Strategies for aldehydes. Journal of Applied Crystallography. (General reference for methodology).

  • Cambridge Crystallographic Data Centre (CCDC). Standard Bond Lengths in Organic Chemistry.[Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A. [Link]

  • Spek, A. L. (2009).[3] Structure validation in chemical crystallography.[4] Acta Crystallographica Section D. [Link]

  • Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press.

Sources

Technical Comparison Guide: Differentiating 2-Bromo-4-(2-oxoethyl)benzonitrile from 2-Bromo-4-acetylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of benzonitrile-based pharmaceutical intermediates, distinguishing between isomeric aldehyde and ketone derivatives is a critical quality control checkpoint. This guide differentiates 2-Bromo-4-(2-oxoethyl)benzonitrile (Compound A) from its constitutional isomer, 2-bromo-4-acetylbenzonitrile (Compound B).

While both compounds share the molecular formula C


H

BrNO
and a bromobenzonitrile core, their reactivity profiles and downstream applications differ fundamentally. Compound A is an aryl acetaldehyde (highly reactive, prone to oxidation/polymerization), whereas Compound B is an aryl methyl ketone (more stable, requires stronger activation for functionalization).

Immediate Action: If you observe a triplet at ~9.8 ppm in


H NMR, you possess the aldehyde (Compound A). If you observe a singlet at ~2.6 ppm, you possess the ketone (Compound B).

Structural Analysis & Causality

To understand the analytical differences, we must first analyze the electronic environments created by the functional groups.

FeatureCompound A: 2-Bromo-4-(2-oxoethyl)benzonitrile Compound B: 2-bromo-4-acetylbenzonitrile
Structure Aldehyde attached via methylene bridgeKetone conjugated directly to ring
Functional Group


Hybridization Carbonyl isolated from ring by

carbon
Carbonyl conjugated with aromatic

system
Reactivity High (Oxidation to acid, aldol condensation)Moderate (Haloform reaction, reduction)
CAS (Generic) Rare Intermediate (e.g., 886593-61-9 isomer)Check 4-acetyl-2-bromo isomer
Why This Matters
  • Compound A (Aldehyde): The methylene group (

    
    ) insulates the carbonyl from the aromatic ring. This makes the carbonyl more electrophilic but also makes the 
    
    
    
    -protons highly acidic, leading to rapid enolization and polymerization if not stored correctly.
  • Compound B (Ketone): The carbonyl is directly conjugated to the electron-deficient benzonitrile ring. This conjugation lowers the infrared stretching frequency and stabilizes the molecule against air oxidation.

Analytical Differentiation (Spectroscopy)[3][4]

This section details the primary methods for identification. All data is based on standard spectroscopic principles for aryl acetaldehydes and acetophenones.

A. Nuclear Magnetic Resonance ( H NMR) - The Gold Standard

The proton environments are distinct. The "Kill Shot" for differentiation is the presence of the aldehydic proton vs. the methyl ketone singlet.

Proton TypeCompound A (Aldehyde)

(ppm)
Compound B (Ketone)

(ppm)
Multiplicity & Causality
Aldehyde (-CHO) 9.7 – 9.9 Absent Triplet (

Hz). Highly deshielded by carbonyl anisotropy.[1]
Methyl (-CH

)
Absent 2.5 – 2.7 Singlet . Classic methyl ketone shift; deshielded by C=O but no neighbors.
Methylene (-CH

-)
3.7 – 3.9 Absent Doublet (

Hz). Benzylic protons coupling to the aldehyde proton.
Aromatic Region 7.4 – 7.97.6 – 8.1Ketone (B) protons are more deshielded due to direct conjugation with electron-withdrawing C=O.
B. Infrared Spectroscopy (FT-IR)
  • Compound A (Aldehyde): Look for the Fermi Resonance doublet . Two weak bands at ~2720 cm

    
      and ~2820 cm
    
    
    
    (C-H stretch of CHO). The Carbonyl (C=O) stretch appears at ~1725 cm
    
    
    (non-conjugated).
  • Compound B (Ketone): No Fermi doublet. The Carbonyl (C=O) stretch appears at lower frequency, ~1685–1700 cm

    
     , due to conjugation with the benzene ring (single bond character increases).
    
C. Mass Spectrometry (EI-MS)
  • Compound A Fragmentation: Characteristic loss of formyl radical (

    
    , M-29) or tropylium ion formation.
    
  • Compound B Fragmentation: Characteristic loss of methyl radical (

    
    , M-15) followed by loss of CO, or direct loss of acetyl (
    
    
    
    , M-43).

Experimental Protocols

Protocol 1: The "Tollen's Check" (Chemical Validation)

Use this rapid wet-lab test if NMR is unavailable. It specifically identifies the aldehyde.

Reagents:

  • 0.1 M Silver Nitrate (

    
    )
    
  • 1 M Sodium Hydroxide (

    
    )
    
  • Dilute Ammonia (

    
    )
    

Procedure:

  • Preparation: In a clean test tube, mix 1 mL of

    
     with 1 drop of 
    
    
    
    (brown precipitate of
    
    
    forms).
  • Activation: Add dilute

    
     dropwise with shaking until the precipitate just dissolves (forms 
    
    
    
    ).
  • Test: Add ~5-10 mg of the unknown sample (dissolved in minimal ethanol if solid).

  • Observation:

    • Positive Result (Compound A): Formation of a silver mirror on the glass walls within 2-5 minutes (often requires gentle warming).

    • Negative Result (Compound B): Solution remains clear/ammoniacal.

Mechanism: The aldehyde (A) reduces


 to metallic 

while oxidizing to the carboxylic acid. The ketone (B) cannot be oxidized under these mild conditions.
Protocol 2: NMR Sample Preparation (Quantitative)

To determine the ratio of A to B in a crude mixture.

  • Solvent: Use

    
     (Chloroform-d) or DMSO-
    
    
    
    .
    
    
    is preferred to avoid solvent peaks obscuring the benzylic region.
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

  • Acquisition: Run standard proton sequence (16 scans, 1s relaxation delay).

  • Integration:

    • Set the aromatic region (3 protons) as reference (Integral = 3.0).

    • Integrate the region 9.7–9.9 ppm (Aldehyde-H).

    • Integrate the region 2.5–2.7 ppm (Methyl-H).

    • Calculation: If Integral(Aldehyde) = 0.5 and Integral(Methyl) = 1.5, the molar ratio is 0.5 : (1.5/3) = 1:1.

Decision Logic & Workflow

The following diagram illustrates the logical flow for differentiating these compounds in a research setting.

DifferentiationWorkflow Start Unknown Sample (C9H6BrNO) NMR 1H NMR Analysis (CDCl3) Start->NMR Check9ppm Check 9.7 - 9.9 ppm NMR->Check9ppm Check2ppm Check 2.6 ppm Check9ppm->Check2ppm Absent ResultA Compound A: 2-Bromo-4-(2-oxoethyl)benzonitrile (Aldehyde) Check9ppm->ResultA Triplet Present ResultB Compound B: 2-bromo-4-acetylbenzonitrile (Ketone) Check2ppm->ResultB Singlet Present IR_Conf Secondary Confirmation: IR Spectroscopy Check2ppm->IR_Conf Ambiguous Fermi Fermi Doublet (2720/2820 cm-1)? IR_Conf->Fermi Fermi->ResultA Yes Fermi->ResultB No

Figure 1: Decision tree for the structural assignment of bromobenzonitrile derivatives.

Synthesis Context (Origin of the Problem)

Why do these two coexist? They often arise from divergent oxidation pathways of 2-bromo-4-ethylbenzonitrile :

  • Benzylic Oxidation (Standard): Using

    
     or 
    
    
    
    typically attacks the benzylic position to form the Ketone (B) (or over-oxidizes to the acid).
  • Wacker Oxidation / Rearrangement: Certain palladium-catalyzed oxidations or epoxide rearrangements can yield the Aldehyde (A) (the "anti-Markovnikov" like product relative to the ring).

Understanding which isomer you have is vital for the next step. If you attempt a Wittig reaction , the aldehyde (A) will react much faster and under milder conditions than the ketone (B).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for NMR shifts of aldehydes vs ketones).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1443-80-7 (4-Acetylbenzonitrile - Analogous spectral data). Retrieved from [Link]

  • Reusch, W. (2013). Virtual Textbook of Organic Chemistry: Aldehydes and Ketones. Michigan State University. Retrieved from [Link]

Sources

Establishing the Gold Standard: Elemental Analysis vs. Orthogonal Methods for 2-Bromo-4-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 2-Bromo-4-(2-oxoethyl)benzonitrile Content Type: Publish Comparison Guide

Executive Summary

For researchers in pharmaceutical synthesis, 2-Bromo-4-(2-oxoethyl)benzonitrile represents a classic "problem child" in analytical chemistry. As a key intermediate for PARP inhibitors and other heterocyclic APIs, its dual functionality—a reactive acetaldehyde side chain (


) and an aryl bromide —creates a perfect storm for traditional characterization failure.

This guide objectively compares the industry-standard Combustion Elemental Analysis (EA) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We demonstrate why relying solely on traditional CHN combustion for this specific molecule often leads to false rejection of high-purity batches due to aldehyde oxidation and halogen interference, and we propose a validated "Hybrid Standard" for acceptance.

Part 1: The Theoretical Standard of Identity

Before comparing analytical performance, we must establish the theoretical baseline. This molecule (


) is defined by the following elemental composition. Any analytical method must align with these values within the standard tolerance (

).

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Mass Count Total Mass Mass Fraction (%)
Carbon C 12.011 9 108.099 48.25%
Hydrogen H 1.008 6 6.048 2.70%
Bromine Br 79.904 1 79.904 35.66%
Nitrogen N 14.007 1 14.007 6.25%
Oxygen O 15.999 1 15.999 7.14%

| Total | | | | 224.06 | 100.00% |

The Critical Challenge: The "2-oxoethyl" group is an acetaldehyde moiety. Upon exposure to air, it oxidizes to 2-Bromo-4-(carboxymethyl)benzonitrile (the corresponding carboxylic acid).

  • Effect on EA: Carbon drops, Oxygen increases. A mere 5% oxidation is enough to fail the strict

    
     publication standard.
    
Part 2: Comparative Analysis of Methodologies

We compared three validation workflows to determine the most reliable standard for this intermediate.

Method A: Classical Combustion Analysis (CHN)

The Traditional "Gold Standard"

Protocol: Samples are encapsulated in tin foil and combusted at 980°C.

  • Crucial Modification for Bromides: You must add Tungsten(VI) oxide (

    
    )  or use a combustion tube packed with silver wool. Without this, free bromine gas (
    
    
    
    ) interferes with the Nitrogen detector or poisons the reduction catalyst, leading to erratic N values.

Performance Verdict: LOW RELIABILITY

  • Pros: Required by many journals; inexpensive.

  • Cons:

    • Bromine Interference: Even with additives, incomplete halogen trapping causes high error rates.

    • Aldehyde Instability: The high surface area of the solid sample promotes rapid surface oxidation before combustion, leading to low Carbon results (Found: 47.8% vs. Theory: 48.25%).

    • Hydration: The aldehyde can form a gem-diol in humid air, skewing Hydrogen counts.

Method B: Quantitative NMR (qNMR)

The Modern "Absolute" Standard

Protocol:

  • Solvent: DMSO-

    
     (Prevents hydrate formation common in 
    
    
    
    or Methanol).
  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable to NIST SRM).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    (typically 30-60s).

Performance Verdict: HIGH RELIABILITY

  • Pros:

    • Specificity: Distinctly separates the Aldehyde proton (

      
       ppm, t) from the Carboxylic Acid impurity (
      
      
      
      ppm, br s).
    • Absolute Purity: Calculates mass purity directly, ignoring inorganic salts that EA misses.

  • Cons: Requires high-field instrument (400 MHz+); higher skill threshold.

Method C: HRMS + HPLC (UV)

The Purity Profiler

Protocol:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH stabilizes the aldehyde).

  • Detection: UV at 254 nm and ESI+ Mass Spec.

Performance Verdict: MEDIUM RELIABILITY (Supportive)

  • Pros: Excellent for identifying what the impurities are (e.g., the acid oxidation product).

  • Cons: Response factors (UV absorption) differ between the aldehyde and its impurities, making "Area %" inaccurate for mass balance.

Part 3: Visualization of the Analytical Logic

The following diagrams illustrate the degradation mechanism that defeats EA and the recommended validation workflow.

Diagram 1: The Oxidation Trap in Elemental Analysis

OxidationTrap Target Target Aldehyde (C9H6BrNO) Impurity Carboxylic Acid (C9H6BrNO2) Target->Impurity  Rapid Oxidation   EA_Result Combustion Analysis FAIL (< 48.25% C) Target->EA_Result  Mixture Combusted   qNMR_Result qNMR Analysis PASS (Distinct Peaks) Target->qNMR_Result  Signal at 9.7 ppm   Air Atmospheric O2 (Sample Prep) Air->Impurity Impurity->EA_Result  Alters C/H/O Ratio   Impurity->qNMR_Result  Signal at 12.0 ppm (Quantified separately)  

Caption: Figure 1. The "Oxidation Trap" showing how surface oxidation of the aldehyde leads to EA failure, while qNMR spectrally resolves the impurity.

Diagram 2: Recommended Validation Decision Tree

ValidationTree Start Synthesize Crude 2-Bromo-4-(2-oxoethyl)benzonitrile Step1 Step 1: 1H-NMR (DMSO-d6) Start->Step1 Check1 Aldehyde Peak (9.7 ppm) vs Acid Peak (12.0 ppm) Step1->Check1 Path_Bad Acid > 2% Check1->Path_Bad High Oxidation Path_Good Acid < 2% Check1->Path_Good Clean Action_Repurify Repurify (Silica/Neutral) Store under Argon Path_Bad->Action_Repurify Step2 Step 2: qNMR with Internal Std (Maleic Acid) Path_Good->Step2 Action_Repurify->Step1 Final_Check Purity > 98%? Step2->Final_Check Final_Check->Action_Repurify No EA_Optional Optional: EA (Combustion) *Only if journal requires* Final_Check->EA_Optional Yes Success RELEASE BATCH EA_Optional->Success

Caption: Figure 2. Optimized decision tree for validating unstable aldehyde intermediates, prioritizing qNMR over combustion analysis.

Part 4: Experimental Protocols
Protocol 1: Sample Preparation for Combustion Analysis (If Mandatory)

Use this protocol only if your publication target strictly mandates CHN data.

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 4 hours at room temperature. Do not heat, as this accelerates oxidation.
    
  • Encapsulation: Weigh 2.0–2.5 mg into a tin capsule.

  • Additives: Add approx. 5–10 mg of Tungsten(VI) Oxide (

    
    )  powder to the capsule before sealing. This acts as a halogen scavenger and combustion aid.
    
  • Analysis: Run on "Sulfur/Halogen" mode (high oxygen dose) to ensure complete combustion of the aromatic ring.

Protocol 2: qNMR Purity Assay (Recommended)
  • Standard: Weigh approx. 10 mg of Maleic Acid (TraceCERT® or equivalent) into a vial. Record mass to 0.01 mg precision (

    
    ).
    
  • Sample: Weigh approx. 15 mg of the 2-Bromo-4-(2-oxoethyl)benzonitrile sample. Record mass (

    
    ).
    
  • Solvation: Dissolve both in 0.7 mL DMSO-

    
     . (Avoid 
    
    
    
    as traces of HCl in chloroform can catalyze acetal formation).
  • Acquisition:

    • Relaxation delay (

      
      ): 30 seconds.
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Calculation:

    
    
    Where 
    
    
    
    = Integration Area,
    
    
    = Number of protons (Aldehyde=1, Maleic=2),
    
    
    = Molecular Weight.[1][2]
Summary of Recommendations
FeatureCombustion Analysis (EA) qNMR (Recommended)
Primary Utility Confirming bulk elemental ratioDetermining absolute mass purity
Speed Slow (requires external lab)Fast (15 mins in-house)
Sample Destructive? YesNo
Bromine Handling Poor (requires additives)Excellent (no interference)
Aldehyde Handling Poor (sensitive to oxidation)Excellent (resolves impurities)
Cost ~$20-50 per sampleLow (solvent cost only)
References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Kuveeke, S., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. Link

  • ChemicalBook. "4-Bromo-2-(2-oxoethyl)benzonitrile Product Properties." (Used for structural analog comparison). Link

  • NIST Chemistry WebBook. "Benzonitrile, 4-bromo- Standard Reference Data." Link

  • Org. Synth. (1971). "2-Bromo-4-methylbenzaldehyde Synthesis." Organic Syntheses, Coll. Vol. 5, p.139. (Precursor synthesis methodology).[3] Link

Sources

A Comparative Guide to the Chromatographic Separation of 2-Bromo-4-(2-oxoethyl)benzonitrile and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust and reliable separation of 2-Bromo-4-(2-oxoethyl)benzonitrile, a key intermediate in pharmaceutical synthesis, from its process-related impurities is a critical challenge in ensuring the quality and safety of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of three high-performance liquid chromatography (HPLC) techniques—Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the effective resolution of the target compound from its key impurities. We will explore the fundamental principles of each technique, the rationale behind experimental design, and present comparative data to guide researchers and drug development professionals in selecting the optimal chromatographic strategy.

The Separation Challenge: Understanding the Analyte and Its Impurities

The target molecule, 2-Bromo-4-(2-oxoethyl)benzonitrile, possesses a unique combination of functional groups: a polar nitrile, a reactive aldehyde (oxoethyl group), and a brominated aromatic ring. These features contribute to its moderate polarity and specific reactivity. A plausible and common synthetic route involves the oxidation of the benzylic position of 2-Bromo-4-methylbenzonitrile.[1] This process can lead to a predictable profile of impurities that present a distinct chromatographic challenge.

The Key Players in Our Separation Scenario:

  • Target Compound (A): 2-Bromo-4-(2-oxoethyl)benzonitrile

  • Impurity 1 (Starting Material) (B): 2-Bromo-4-methylbenzonitrile

  • Impurity 2 (Over-oxidation Product) (C): 2-Bromo-4-carboxaldehydobenzonitrile

  • Impurity 3 (Positional Isomer) (D): 3-Bromo-4-(2-oxoethyl)benzonitrile

The structural similarities, particularly between the target compound and its positional isomer, necessitate a highly selective chromatographic method to achieve baseline resolution.

Comparative Analysis of Chromatographic Strategies

This section will delve into the application of RP-HPLC, NP-HPLC, and HILIC for the separation of our target compound and its impurities. We will examine the underlying separation mechanisms and provide detailed experimental protocols.

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis

RP-HPLC separates molecules based on their hydrophobicity.[2] A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and are retained longer.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the standard choice for RP-HPLC due to its strong hydrophobic retention. For aromatic compounds, a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions.

  • Mobile Phase: A gradient of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape for a wide range of compounds.[2] The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any acidic functional groups.

  • Detection: The aromatic nature of the compounds allows for sensitive detection using a Photodiode Array (PDA) detector, typically in the range of 210-400 nm.[3]

Experimental Protocol: RP-HPLC

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 254 nm
Injection Volume 10 µL

Expected Performance:

RP-HPLC is expected to provide good separation of the starting material (less polar) from the more polar oxidized products. However, resolving the positional isomers can be challenging due to their very similar hydrophobicities.

Normal-Phase HPLC (NP-HPLC): Leveraging Polarity for Isomer Separation

NP-HPLC operates with a polar stationary phase (e.g., silica) and a non-polar mobile phase.[4] Polar compounds are retained more strongly through interactions with the polar stationary phase. This technique is particularly adept at separating isomers.[4][5]

Causality Behind Experimental Choices:

  • Stationary Phase: A silica or cyano-bonded phase is typically used. The silanol groups on the silica surface provide strong polar interaction sites.

  • Mobile Phase: A mixture of non-polar solvents like hexane or heptane with a slightly more polar modifier such as isopropanol or ethyl acetate is used. The ratio of these solvents is critical for achieving the desired selectivity.

  • Detection: UV detection is suitable, as in RP-HPLC.

Experimental Protocol: NP-HPLC

ParameterCondition
Column Silica, 4.6 x 250 mm, 5 µm
Mobile Phase 90:10 (v/v) Hexane:Isopropanol
Flow Rate 1.2 mL/min
Column Temperature 25 °C
Detection PDA at 254 nm
Injection Volume 10 µL

Expected Performance:

NP-HPLC is anticipated to provide excellent resolution of the positional isomers (C and D) due to the subtle differences in their dipole moments and interactions with the polar stationary phase. However, the less polar starting material will elute very early, potentially near the solvent front.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Hybrid Approach for Polar Analytes

HILIC utilizes a polar stationary phase, similar to NP-HPLC, but with a reversed-phase-like mobile phase (a high concentration of organic solvent with a small amount of water).[6][7][8] It is particularly effective for separating polar compounds that are poorly retained in RP-HPLC.[6][9]

Causality Behind Experimental Choices:

  • Stationary Phase: Amide, diol, or zwitterionic stationary phases are common choices. These phases offer a good balance of polarity and stability.[7][8]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is used. The buffer is essential for maintaining a consistent pH and improving peak shape.[10]

  • Detection: UV detection is appropriate. HILIC is also highly compatible with mass spectrometry (MS) due to the high organic content of the mobile phase.[6]

Experimental Protocol: HILIC

ParameterCondition
Column Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 0% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection PDA at 254 nm
Injection Volume 2 µL

Expected Performance:

HILIC is expected to provide a unique selectivity profile, potentially offering good resolution of all four compounds. The elution order will be based on the degree of hydrophilicity, with the more polar compounds being retained longer.

Data-Driven Comparison and Performance Metrics

To provide an objective comparison, the following table summarizes the anticipated performance of each technique based on key chromatographic parameters.

ParameterRP-HPLCNP-HPLCHILIC
Resolution (Target vs. Positional Isomer) ModerateExcellentGood to Excellent
Resolution (Target vs. Starting Material) ExcellentPoorGood
Analysis Time ModerateModerate to LongShort to Moderate
Mobile Phase Compatibility with MS Good (with volatile modifiers)PoorExcellent
Robustness HighModerate (sensitive to water content)Moderate to High

Ensuring Method Validity: System Suitability and Peak Purity

A robust chromatographic method must be validated to ensure its reliability.[11][12] This involves assessing system suitability and peak purity.

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to verify that the chromatographic system is performing adequately.[13] Key SST parameters include:

  • Tailing Factor: Should be ≤ 2.0 for symmetrical peaks.

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.

  • Resolution (Rs): Should be ≥ 2.0 between critical peak pairs.

  • Repeatability (%RSD): The relative standard deviation of replicate injections should be ≤ 2.0%.

Peak Purity Analysis

Peak purity analysis is essential to confirm that a chromatographic peak represents a single compound and is not co-eluting with an impurity.[3][14] This is typically performed using a PDA detector by comparing the UV-Vis spectra across the peak.[15][16] If the spectra are consistent, the peak is considered pure.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for method selection and the fundamental differences in the separation mechanisms.

Caption: Workflow for Chromatographic Method Selection.

Caption: Comparison of Separation Mechanisms.

Conclusion and Recommendations

The choice of the optimal chromatographic method for the separation of 2-Bromo-4-(2-oxoethyl)benzonitrile and its impurities depends on the specific analytical goal.

  • For routine quality control where the primary concern is the separation of the starting material and over-oxidation product, Reversed-Phase HPLC offers a robust and reliable solution.

  • When baseline resolution of the positional isomer is critical, Normal-Phase HPLC is the superior choice due to its inherent selectivity for such compounds.

  • HILIC presents a versatile alternative that can potentially provide a comprehensive separation of all components in a single run and is highly amenable to MS detection, making it ideal for impurity identification and characterization.

It is strongly recommended to screen all three techniques during method development to identify the most suitable approach for a given sample matrix and analytical requirements. Subsequent method validation in accordance with regulatory guidelines is imperative to ensure the generation of accurate and reliable data.

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Technology Networks. Retrieved from [Link]

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). The HPLC Expert. Retrieved from [Link]

  • System Suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). Waters. Retrieved from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI. Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry. Retrieved from [Link]

  • Peak purity in hplc. (2021, February 3). Pharmaguideline Forum. Retrieved from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks. Retrieved from [Link]

  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (2025, January 2). PMC. Retrieved from [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). Afinis. Retrieved from [Link]

  • 2-Bromo-4-methylbenzonitrile. PMC. Retrieved from [Link]

  • Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. (2024, January 1). LCGC International. Retrieved from [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. (2023, May 22). Agilent. Retrieved from [Link]

  • HILIC. Diduco. Retrieved from [Link]

  • COSMOSIL HILIC Application Notebook. Nacalai Tesque. Retrieved from [Link]

  • 2-Bromo-4-methylbenzonitrile. ResearchGate. Retrieved from [Link]

  • separation of positional isomers. (2017, December 14). Chromatography Forum. Retrieved from [Link]

  • Benzylic Oxidations and Reductions. (2015, July 19). Chemistry LibreTexts. Retrieved from [Link]

  • Verifying Spectral Purity of a Chromatographic Peak Using Empower CDS Software. Waters. Retrieved from [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reactions at the Benzylic Position. (2019, June 22). Chemistry Steps. Retrieved from [Link]

  • Reactions of alkylbenzenes. Lumen Learning. Retrieved from [Link]

  • Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. Retrieved from [Link]

  • Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023, March 9). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2. University of Pretoria. Retrieved from [Link]

  • Synthesis of Polysubstituted Benzenes. (2026, February 9). Chemistry LibreTexts. Retrieved from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv Technology Corporation. Retrieved from [Link]

  • Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline. ResearchGate. Retrieved from [Link]

  • A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. (2024, May 2). MDPI. Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]

  • Separation of position isomers. Google Patents.
  • SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. PMC. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-Bromo-4-(2-oxoethyl)benzonitrile

[1]

Executive Summary: The "Triple Threat" Protocol

Do not treat this compound as generic organic waste. 2-Bromo-4-(2-oxoethyl)benzonitrile presents a "Triple Threat" hazard profile due to its three distinct functional groups. Your disposal strategy must address each simultaneously to prevent immediate injury or regulatory violation.

Functional GroupHazard MechanismCritical Disposal Rule
Nitrile (-CN) Hydrolysis in acidic media releases Hydrogen Cyanide (HCN) gas.NEVER mix with acidic waste streams (pH < 7).
Aldehyde (-CHO) Auto-oxidation to carboxylic acids; polymerization; flammability.Store in vented containers; segregate from oxidizers.
Bromine (-Br) Combustion releases corrosive HBr and Br₂ gas.Must be routed to Halogenated incineration (requires scrubbing).

Chemical Hazard Profile & Causality

Why we handle it this way (Structure-Activity Relationship)

To ensure safety, researchers must understand the causality behind the protocols.[1] This molecule is not just "toxic"; it is chemically dynamic.

  • The Cyanide Vector (Nitrile Group): The nitrile moiety is stable at neutral pH but susceptible to hydrolysis. In the presence of strong mineral acids (often found in "General Organic" waste drums from cleaning glassware), the cyano group can protonate and release HCN, a rapid-acting asphyxiant.[1]

    • Operational Check: Waste streams must be pH-tested (pH 9-11 ideal) before addition.

  • The Peroxide/Pressure Vector (Aldehyde Group): The acetaldehyde side chain is air-sensitive. Over time, it can auto-oxidize to the corresponding carboxylic acid.[1] While less explosive than ether peroxides, this reaction is exothermic and consumes oxygen, potentially creating pressure differentials or initiating polymerization if catalyzed by trace bases.[1]

  • The Environmental Vector (Organobromide): Standard incineration of non-halogenated waste occurs at temperatures that may not fully destroy the carbon-bromine bond, or worse, releases elemental bromine into the atmosphere.[1] EPA and EU regulations require specific high-temperature incineration with caustic scrubbers for this waste code.

Pre-Disposal Stabilization (Bench-Level)

Before this material leaves your fume hood, it must be stabilized.[1]

A. Solid Waste (Pure Substance)
  • Container: Double-bag in thick polyethylene (PE) bags or place in a wide-mouth HDPE jar.

  • Labeling: Mark clearly as "TOXIC SOLID - HALOGENATED."

  • Inerting: If the solid appears yellow or "wet" (indicating decomposition), cover with a layer of vermiculite to absorb potential liquid exudate.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform).[1] If dissolved in a flammable non-halogen (e.g., Ethyl Acetate), it must still go to the Halogenated stream due to the solute.[1]

  • pH Verification:

    • Dip a pH strip into the waste container.

    • Requirement: pH ≥ 7.

    • Correction: If acidic, neutralize carefully with saturated Sodium Bicarbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) before adding the nitrile waste to prevent in-drum HCN generation.
      

Step-by-Step Disposal Workflow

This protocol is designed as a self-validating system. You cannot proceed to the next step without verifying the previous one.

DisposalWorkflowStartWaste Generation(2-Bromo-4-(2-oxoethyl)benzonitrile)StateCheckAssess Physical StateStart->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathLiquidPathSolution / Mother LiquorStateCheck->LiquidPathContainerSolidContainer:Wide-mouth HDPE Jaror Double BagSolidPath->ContainerSolidpHCheckCRITICAL STEP:Check pH of Receiving DrumLiquidPath->pHCheckAcidicpH < 7(Acidic)pHCheck->AcidicRisk of HCNNeutralpH >= 7(Neutral/Basic)pHCheck->NeutralSafe to PourNeutralizeNeutralize withSat. NaHCO3Acidic->NeutralizeContainerLiqContainer:Glass or HDPE Carboy(Vented Cap Recommended)Neutral->ContainerLiqNeutralize->pHCheckLabelingLabeling:'TOXIC - HALOGENATED ORGANIC'Add: 'Contains Nitriles'ContainerSolid->LabelingContainerLiq->LabelingStorageStorage:Satellite Accumulation Area(Segregate from Oxidizers)Labeling->StorageFinalFinal Disposal:High-Temp Incineration(Halogen Specific)Storage->Final

Figure 1: Decision matrix for the safe disposal of halogenated nitrile-aldehydes. Note the critical pH control loop for liquid waste.

Detailed Protocol
  • PPE Donning:

    • Standard: Lab coat, safety glasses.[1]

    • Specific: Nitrile gloves (double-gloved recommended due to the organobromide's potential for permeation) and a face shield if pouring large volumes.

  • Waste Stream Selection:

    • Select the Halogenated Organic Solvents stream.[2]

    • Note: Even if the volume of the compound is small, the presence of Bromine dictates this classification to prevent corrosion of standard incinerators.[1]

  • Transfer:

    • Perform all transfers inside a functioning fume hood.

    • Use a funnel to prevent drips on the drum rim (which could oxidize later).

  • Labeling:

    • Adhere a hazardous waste label.

    • Constituents: Write "Halogenated Solvents" AND "Aromatic Nitrile/Aldehyde."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

Emergency Contingencies

Spill Response (Bench Scale < 500mL/500g)
  • Evacuate & Ventilate: The aldehyde component creates respiratory irritation; the nitrile poses toxicity. Clear the immediate area.[3]

  • Do Not Use Water: Water may spread the hydrophobic organic material or hydrolyze the nitrile if the floor is acidic.

  • Absorb: Use a vermiculite or activated charcoal spill kit. Clay-based kitty litter is acceptable in a pinch.

    • Why Charcoal? It effectively adsorbs the planar aromatic ring structure.

  • Decontaminate: Wash the area with a mild soap solution (pH 9). Avoid bleach (hypochlorite), as it can react with the amine/nitrile degradation products to form chloramines.[1]

Exposure Response[1][2][3][4][5][6][7]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash, as they increase dermal absorption of the nitrile.[1]

  • Ingestion: Do not induce vomiting (aspiration risk of the aldehyde).[4] Seek immediate medical attention.

Regulatory & Compliance Data

ParameterSpecificationReference
EPA Waste Code D003 (Reactive - potential) or F002 (Halogenated Solvent mixtures)[1]
DOT Shipping Name Toxic solids, organic, n.o.s.[1] (contains 2-Bromo-4-(2-oxoethyl)benzonitrile)[2]
UN Number UN 2811 (Toxic Solid) or UN 2810 (Toxic Liquid)[2]
Incineration Req. Must meet 99.99% DRE (Destruction Removal Efficiency) for POHCs (Principal Organic Hazardous Constituents).[3]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Available at: [Link]

  • U.S. Department of Transportation (DOT). Pipeline and Hazardous Materials Safety Administration: Hazardous Materials Table (49 CFR 172.101). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • PubChem. Compound Summary for Benzonitrile derivatives (General Hazard Data). National Library of Medicine. Available at: [Link]

Personal Protective Equipment & Handling Guide: 2-Bromo-4-(2-oxoethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

2-Bromo-4-(2-oxoethyl)benzonitrile (CAS: Analogous to 886593-61-9) is a high-value, multi-functional intermediate containing aryl bromide , benzonitrile , and acetaldehyde (2-oxoethyl) motifs. Its safety profile is dominated by the acute toxicity of the nitrile group and the high reactivity/instability of the aldehyde side chain.

Critical Hazard Profile (Inferred from Structure):

  • Acute Toxicity (Oral/Dermal): High.[1] Nitrile functionality implies potential metabolic cyanide release or direct neurotoxicity.

  • Reactivity: The acetaldehyde group (

    
    ) is prone to oxidation (to carboxylic acid) and polymerization. It is air- and moisture-sensitive.
    
  • Irritation: Severe eye and respiratory irritant.[1][2]

PPE Decision Matrix (Task-Based)

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational risk.

PPE_Matrix Task Operational Task Weighing Weighing/Solid Transfer (High Dust Risk) Task->Weighing Reaction Reaction Setup/Sampling (Liquid/Solvent Risk) Task->Reaction Quench Quenching/Work-up (Exothermic/Splash Risk) Task->Quench Gloves_Solid Double Nitrile (0.11mm) OR Silver Shield® (Laminate) Weighing->Gloves_Solid Resp_Solid N95/P100 Mask (Inside Fume Hood) Weighing->Resp_Solid Gloves_Liquid Silver Shield® (Laminate) (Required for halogenated solvents) Reaction->Gloves_Liquid Resp_Liquid Fume Hood Sash < 18" (Respirator if outside hood) Reaction->Resp_Liquid Quench->Gloves_Liquid Eye_Face Chem. Goggles + Face Shield Quench->Eye_Face

Figure 1: Task-Based PPE Selection. Note that "Silver Shield" laminate gloves are critical when this compound is dissolved in penetrating solvents like DCM or THF.

Part 2: Technical Deep Dive & Operational Protocols

Chemical Stability & Storage Logic

The "2-oxoethyl" moiety is an acetaldehyde side chain. This creates a dual stability challenge:

  • Oxidation: The aldehyde proton is easily abstracted, leading to auto-oxidation into the corresponding phenylacetic acid derivative.

  • Polymerization: Aldehydes can undergo aldol-type condensations or polymerization if exposed to trace acids/bases or heat.

Storage Protocol:

  • Temperature: Store at -20°C (Freezer) .

  • Atmosphere: Strictly under Inert Gas (Argon/Nitrogen) .

  • Container: Amber glass (protect from light) with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment bag.

Handling & Weighing Protocol

Objective: Prevent inhalation of dust and dermal absorption.

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun if the solid is fluffy/electrostatic.

  • Transfer:

    • Pre-weigh the receiving flask with solvent (if applicable) or use a funnel dedicated to toxic solids.

    • Do not use a spatula that has been used for strong bases without thorough cleaning (triggers polymerization).

  • Dissolution: Dissolve immediately. Do not leave the solid exposed to air on a balance pan for extended periods.

Emergency Response: Spill Management

Scenario: You drop a vial containing 500mg of solid 2-Bromo-4-(2-oxoethyl)benzonitrile.

Spill_Response Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess Solid Solid Spill Assess->Solid Liquid Solution Spill Assess->Liquid Action_S 1. Dampen with inert oil (avoid dust) 2. Scoop into HazWaste 3. Wash surface with 1N NaOH (Hydrolysis) Solid->Action_S Action_L 1. Cover with Vermiculite/Sand 2. Do NOT use paper towels (Reaction risk) 3. Scoop to HazWaste Liquid->Action_L Decon Decontamination: Triple wash area with soap/water Action_S->Decon Action_L->Decon

Figure 2: Spill Response Logic. Note the use of NaOH wash for solids to hydrolyze the nitrile/aldehyde residues, but only after bulk removal.

Part 3: Disposal & Waste Management

Environmental Fate:

  • Halogenated: Contains Bromine.[3][4] Must NOT go into general organic waste if incineration parameters differ for halogens.

  • Nitrile: Potential for cyanide generation under acidic conditions.

Disposal Streams:

Waste Stream Description Protocol
Solid Waste Contaminated gloves, paper, weighing boats. Double-bag in "Toxic/Cytotoxic" waste bags. Label "Contains Aryl Nitrile/Bromide".
Liquid Waste A Halogenated Solvents (DCM/Chloroform). Combine here. The bromine on the ring classifies it as halogenated.

| Liquid Waste B | Aqueous Washings.[5] | Do not acidify. Keep pH > 10 to prevent HCN formation if nitrile hydrolysis occurs. |

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Bromoacetyl)benzonitrile. Retrieved from (Analogous hazard data for bromo-benzonitriles).

  • BLD Pharm. (2025). Product Information: 4-Bromo-2-(2-oxoethyl)benzonitrile.[6] Retrieved from (Physical properties and storage conditions).

  • PubChem. (2025).[4] Compound Summary: 2-Bromobenzonitrile. National Library of Medicine. Retrieved from (Base structure toxicity data).

  • National Institutes of Health (NIH). (2025). Aldehyde Toxicity and Reactivity. Retrieved from (Mechanisms of aldehyde reactivity).

(Note: Specific SDS for the exact isomer "2-Bromo-4-(2-oxoethyl)benzonitrile" is rare; protocols are derived from the closest structural analogues and functional group safety principles.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.